molecular formula C9H17NO6 B15546688 Plga-peg-NH2

Plga-peg-NH2

Cat. No.: B15546688
M. Wt: 235.23 g/mol
InChI Key: ZIVSNFQVRBADEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plga-peg-NH2 is a useful research compound. Its molecular formula is C9H17NO6 and its molecular weight is 235.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

IUPAC Name

[2-[2-(2-aminoethoxy)ethoxy]-2-oxoethyl] 2-hydroxypropanoate

InChI

InChI=1S/C9H17NO6/c1-7(11)9(13)16-6-8(12)15-5-4-14-3-2-10/h7,11H,2-6,10H2,1H3

InChI Key

ZIVSNFQVRBADEX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

biocompatibility and degradation of PLGA-PEG-NH2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biocompatibility and Degradation of PLGA-PEG-NH2

This guide provides a comprehensive overview of the biocompatibility and degradation characteristics of amine-terminated poly(lactic-co-glycolic acid)-poly(ethylene glycol) (this compound) copolymers. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data on the material's performance, details relevant experimental methodologies, and illustrates the underlying scientific principles.

Core Concepts: Understanding this compound

This compound is a tri-component block copolymer designed to leverage the unique advantages of each of its constituents for advanced biomedical applications, particularly in drug delivery and tissue engineering.

  • Poly(lactic-co-glycolic acid) (PLGA): As the core component, PLGA is a biodegradable and biocompatible polymer approved by the U.S. Food and Drug Administration (FDA) for therapeutic use[1][2][3]. Its degradation into natural metabolic products, lactic acid and glycolic acid, ensures clearance from the body with minimal toxicity[4]. The ratio of lactic acid to glycolic acid is a critical parameter that allows for the tuning of its degradation rate[5][6].

  • Poly(ethylene glycol) (PEG): The inclusion of PEG, a hydrophilic and non-immunogenic polymer, serves multiple functions[1][5]. When incorporated into PLGA nanoparticles, PEG forms a hydrated layer on the surface. This "stealth" coating sterically hinders interactions with opsonin proteins, reducing clearance by the mononuclear phagocyte system and thereby prolonging circulation time in the bloodstream[1][7].

  • Amine Terminus (-NH2): The terminal amine group provides a reactive site for further functionalization, such as conjugation of targeting ligands, antibodies, or other biomolecules[8]. More importantly, the positive charge potential of the amine group can enhance interaction with negatively charged cell membranes, which has been shown to improve cellular uptake compared to non-functionalized or carboxyl-terminated PLGA nanoparticles[9].

Degradation Profile of this compound

The degradation of this compound is a complex process governed primarily by the hydrolysis of the PLGA backbone. This process is critical as it dictates the rate of drug release from a delivery system and the clearance of the polymer from the body.

Primary Degradation Mechanism

The principal mechanism of PLGA degradation is the hydrolysis of its ester linkages in an aqueous environment[10]. This process breaks down the polymer into shorter oligomers and, eventually, into its constituent monomers, lactic acid and glycolic acid[4]. These byproducts are then metabolized by the body via the Krebs cycle[4]. The degradation is typically characterized as a bulk erosion process, where water penetrates the entire polymer matrix, and chain scission occurs throughout[11].

cluster_0 Polymer Matrix cluster_1 Degradation Products cluster_2 Metabolic Clearance A This compound Copolymer B Water Penetration & Hydrolysis of Ester Bonds A->B Aqueous Environment C Lactic & Glycolic Acid Monomers B->C PLGA Backbone Cleavage D PEG-NH2 Oligomers B->D Release of PEG chains E Krebs Cycle Metabolism C->E F Excretion (CO2, H2O) E->F

Caption: Hydrolytic degradation pathway of this compound.
Factors Influencing Degradation Kinetics

The rate of degradation can be precisely controlled by modulating several key polymer and environmental factors. This tunability is a major advantage of PLGA-based systems.

  • Lactic Acid to Glycolic Acid (LA:GA) Ratio: The glycolide (B1360168) component is more hydrophilic than the lactide component, allowing for faster water penetration. Consequently, a higher glycolic acid content accelerates hydrolysis[6][10]. A 50:50 LA:GA ratio exhibits the fastest degradation rate[7].

  • Molecular Weight (MW): Polymers with a higher molecular weight have longer chains and a lower concentration of terminal carboxylic acid groups, leading to a slower degradation rate[10].

  • PEG Content: The hydrophilicity of PEG facilitates water uptake into the polymer matrix. Therefore, a higher PEG content generally leads to faster degradation and dissolution of the copolymer[12].

  • pH: PLGA degradation is accelerated in both acidic and alkaline conditions compared to a neutral pH[6][10]. The degradation process is autocatalytic, as the acidic byproducts (lactic and glycolic acid) can lower the local pH within the matrix, further speeding up hydrolysis[11][13].

  • End-Group Functionalization: The terminal amine group of this compound can influence the degradation profile. Studies have shown that PLGA-NH2 nanoparticles exhibit a faster reduction in intraparticle pH and a greater initial non-catalytic hydrolysis rate compared to hydroxyl- or carboxyl-terminated PLGA, suggesting a more rapid initial degradation phase[14].

center Degradation Rate node1 LA:GA Ratio center->node1 node2 Molecular Weight center->node2 node3 PEG Content center->node3 node4 pH center->node4 node5 Temperature center->node5 node6 End-Group (-NH2) center->node6 lab1 Polymer Properties lab2 Environmental Factors lab3 Functionalization

Caption: Key factors influencing the degradation rate of this compound.
Quantitative Degradation Data

The following table summarizes data from in vitro studies, illustrating the impact of composition and time on polymer degradation.

Polymer CompositionIncubation Time (Days)Parameter MeasuredResultReference
PLGA (82:18)0Molar Mass (g·mol⁻¹)1.5 x 10⁶[13]
PLGA (82:18)28Molar Mass (g·mol⁻¹)7.5 x 10⁴[13]
PLGA (82:18)0Glass Transition Temp. (Tg)45°C[13]
PLGA (82:18)28Glass Transition Temp. (Tg)17°C[13]
PLGA (82:18)28pH of Medium2.4[13]
PLGA-COOH (50:50)30Mass Loss (%)~18%[14]
PLGA-NH2 (50:50)30Mass Loss (%)~25%[14]
PLGA 50:5010Mass Loss (%)20%[14]
PLGA 95:510Mass Loss (%)3%[14]

Biocompatibility Profile

This compound is generally considered to have excellent biocompatibility, a prerequisite for any material intended for in vivo applications.

In Vitro Cytotoxicity

Numerous studies have demonstrated that PLGA-PEG based nanoparticles exhibit low cytotoxicity across various cell lines[15][16]. The PEG component contributes significantly to this biocompatibility[5]. Amine functionalization has been shown to result in nanoparticles with improved cellular uptake without inducing severe toxicity[9]. However, cytotoxicity can be dose-dependent, and the specific cell type also influences the response[3][17].

Nanoparticle SystemCell LineIncubation TimeKey FindingReference
Empty st-PLGA–PEG micellesHeLa48 hHigh cell viability, indicating low cytotoxicity of the carrier itself.[18]
DOX-loaded 4-arm st-PLGA–PEGHeLa48 hIC50 value significantly lower than 2-arm or 6-arm micelles.[18]
PLGA-PEG (RR-NPs & nRR-NPs)C3A Hepatocytes24 hNo detrimental impact on cell viability up to 250 µg/mL.[17]
DTX-loaded PEG-PLGA NPsSKOV3Not SpecifiedShowed significant dose-dependent cytotoxicity, more potent than free drug.[19][20]
PEG-PLL-PLGA NPsL929 mouse fibroblastsNot SpecifiedLow cytotoxicity detected by MTT assay.[15]
Hemocompatibility

For intravenously administered nanoparticles, interaction with blood components is a critical safety consideration. PLGA-PEG nanoparticles generally exhibit good hemocompatibility. Studies show they do not cause significant hemolysis (lysis of red blood cells) or interfere with the coagulation cascade at therapeutic concentrations[21][22]. The negative zeta potential often observed with PLGA-PEG systems contributes to reduced interaction with negatively charged blood cells[23]. Thiolated or PEGylated surfaces can further reduce protein adsorption and complement activation[24].

Nanoparticle SystemConcentrationAssayResultReference
PLGA and Cys-PLGA NPsNot specifiedHemolysisNo hemolytic effect was detected.[24]
PLGA functionalized NPsUp to 3 mg/mlHemolysisConsidered safe, no significant hemolysis.[21]
PLGA-PEG NPs0.05-1.6 mg/mlHemolysis<2% hemolysis.[21]
Quercetin-loaded PLGA NPs100-2000 ppmHemolysisNo hemolysis was observed after administration.[23]
PLGA NPs1 mg/mLHemolysisSignificantly less hemolysis compared to positive control.[22]
Immunogenicity

While PEGylation is a well-established strategy to reduce immunogenicity, a phenomenon known as "accelerated blood clearance" (ABC) has been observed. This can occur upon repeated administration of certain pegylated nanoparticles, where the first dose induces the production of anti-PEG antibodies (primarily IgM)[25]. These antibodies can then bind to the second dose, leading to its rapid clearance from circulation[25]. The architecture of PEG on the nanoparticle surface can influence the strength of this immune response[25].

Standardized Experimental Protocols

Reproducible and standardized methods are essential for evaluating the properties of this compound. Below are outlines for key experimental protocols.

Protocol: In Vitro Degradation Study

This protocol assesses the degradation of the polymer over time in a simulated physiological environment.

  • Sample Preparation: Prepare this compound films or microparticles with a defined mass and surface area.

  • Incubation: Place samples in sealed vials containing a known volume of phosphate-buffered saline (PBS, pH 7.4). Incubate at 37°C with gentle agitation.

  • Time Points: At predetermined intervals (e.g., day 1, 3, 7, 14, 28), remove triplicate samples.

  • Analysis:

    • Mass Loss: Lyophilize the polymer samples to remove water and measure the remaining dry mass.

    • Molecular Weight: Dissolve the dried polymer and analyze the molecular weight distribution using Gel Permeation Chromatography (GPC).

    • Morphology: Observe changes in the sample's surface and internal structure using Scanning Electron Microscopy (SEM).

    • pH Measurement: Measure the pH of the incubation buffer to track the release of acidic byproducts.

cluster_0 Analysis A Prepare Polymer Samples (Films/Microspheres) B Incubate in PBS (pH 7.4) at 37°C A->B C Retrieve Samples at Predetermined Time Points B->C D Analyze Samples C->D D1 Mass Loss (Gravimetry) D->D1 D2 Molecular Weight (GPC) D->D2 D3 Morphology (SEM) D->D3 D4 Buffer pH (pH meter) D->D4

Caption: Experimental workflow for an in vitro degradation study.
Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed a specific cell line (e.g., HeLa, L929) in a 96-well plate at a defined density and allow them to adhere overnight.

  • Treatment: Aspirate the old media and add fresh media containing various concentrations of this compound nanoparticles. Include untreated cells as a negative control and a known toxin as a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

A Seed Cells in 96-well Plate B Treat Cells with Nanoparticles (Varying Concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan Crystal Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (~570 nm) F->G H Calculate % Cell Viability G->H

Caption: Standard workflow for an MTT cytotoxicity assay.
Protocol: Hemolysis Assay

This protocol evaluates the compatibility of the nanoparticles with red blood cells (RBCs).

  • Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).

  • RBC Isolation: Centrifuge the blood to separate the RBCs from plasma. Wash the RBC pellet several times with sterile PBS.

  • Preparation of RBC Suspension: Resuspend the washed RBCs in PBS to achieve a specific concentration (e.g., 2% v/v).

  • Treatment: Add different concentrations of the this compound nanoparticle suspension to the RBC suspension. Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for a defined time (e.g., 2 hours) with gentle shaking.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at ~540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls.

Conclusion

This compound copolymers represent a highly versatile and promising class of biomaterials for advanced drug delivery systems. Their excellent biocompatibility, derived from FDA-approved components, combined with a precisely tunable degradation profile, allows for the rational design of carriers with controlled release kinetics. The amine-functionalization further enhances their utility by providing a platform for targeted delivery and improved cellular interaction. A thorough understanding of the factors influencing their degradation and a comprehensive assessment of their interaction with biological systems, as outlined in this guide, are critical for the successful translation of these materials from the laboratory to clinical applications.

References

mechanism of action of PLGA-PEG-NH2 in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of PLGA-PEG-NH2 in Drug Delivery

Introduction

Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-amine (this compound) is a functionalized amphiphilic block copolymer that has garnered significant attention in the field of advanced drug delivery.[1][] Its unique tripartite structure, consisting of a biodegradable PLGA core, a hydrophilic PEG shell, and a reactive terminal amine group, makes it an exceptionally versatile platform for creating sophisticated nanocarriers. These nanoparticles are designed to encapsulate therapeutic agents, enhance their circulation time, and deliver them to specific pathological sites, thereby improving therapeutic efficacy while minimizing systemic toxicity.[3][4]

The PLGA component forms a hydrophobic core that is ideal for encapsulating a wide range of drugs, particularly those with poor water solubility.[5] The PEG component provides a "stealth" characteristic, a hydrophilic shield that reduces recognition and clearance by the immune system.[3][6] The terminal amine (-NH2) group serves as a crucial anchor point for surface functionalization, enabling the attachment of targeting ligands for precise delivery to specific cells or tissues.[][7] This guide provides a comprehensive overview of the synthesis, mechanism of action, and key experimental protocols associated with this compound-based drug delivery systems.

Core Components and Functionality

The efficacy of this compound nanoparticles stems from the distinct roles of its three primary components:

  • The PLGA Core: As a biocompatible and biodegradable polymer approved by the U.S. Food and Drug Administration (FDA), PLGA undergoes hydrolysis in the body to produce lactic acid and glycolic acid, which are natural metabolites eliminated as carbon dioxide and water.[4][8] This hydrophobic core serves as the primary reservoir for the therapeutic payload. The ratio of lactic to glycolic acid and the polymer's molecular weight can be adjusted to control the drug release rate and the degradation profile of the nanoparticle.[5][9]

  • The PEG Shell: The hydrophilic PEG chains extend from the PLGA core into the aqueous environment, forming a protective corona. This "PEGylation" process sterically hinders the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen.[6][10] This stealth property significantly prolongs the nanoparticle's circulation half-life, increasing the probability of it reaching the target tissue.[3][11]

  • The Amine (-NH2) Functional Group: Located at the terminus of the PEG chain, the primary amine group provides a reactive site for covalent conjugation.[1][12] This allows for the attachment of various molecules, including antibodies, peptides (e.g., cRGD), aptamers, or small molecules (e.g., folic acid), to actively target receptors that are overexpressed on the surface of diseased cells, such as cancer cells.[13][14] This active targeting mechanism enhances the specificity and cellular uptake of the nanoparticles at the desired site.[7]

Overall Mechanism of Action in Drug Delivery

The journey of a drug-loaded this compound nanoparticle from administration to therapeutic action involves a multi-step process, combining both passive and active targeting strategies.

Nanoparticle Formulation and Drug Encapsulation

This compound nanoparticles are typically formed through self-assembly using methods like nanoprecipitation or emulsion-solvent evaporation.[15][16] During this process, the hydrophobic PLGA segments collapse to form a solid core, effectively entrapping the drug, while the hydrophilic PEG-NH2 chains orient towards the aqueous phase, creating the outer shell.

Systemic Circulation and Targeting

Once in the bloodstream, the nanoparticles leverage two primary mechanisms to accumulate at the target site:

  • Passive Targeting (The EPR Effect): The PEG shell prolongs circulation, allowing the nanoparticles (typically 100-200 nm in size) to exploit the Enhanced Permeability and Retention (EPR) effect.[6][17] Tumor tissues often have leaky blood vessels and poor lymphatic drainage, which allows nanoparticles to extravasate from the circulation and accumulate preferentially in the tumor microenvironment.[18][19][20]

  • Active Targeting: For enhanced specificity, the amine-functionalized surface is conjugated with targeting ligands.[14] These ligands bind to complementary receptors on target cells, promoting receptor-mediated endocytosis and significantly increasing the intracellular concentration of the drug.[21]

Cellular Uptake and Intracellular Trafficking

Upon reaching the target cells, the nanoparticles are internalized primarily through endocytic pathways. The specific mechanism can be influenced by particle size, surface charge, and the conjugated ligand.[22] Common pathways include:

  • Clathrin-Mediated Endocytosis: Often utilized by ligand-targeted nanoparticles.[21][23]

  • Caveolae-Mediated Endocytosis: Another common pathway for nanoparticle entry.[22]

  • Macropinocytosis: A less specific process involving the engulfment of larger amounts of extracellular fluid.[22]

After internalization, the nanoparticles are enclosed within endosomes. For the therapeutic agent to be effective, it must be released from the nanoparticle and, in many cases, escape the endo-lysosomal pathway to avoid degradation.

Drug Release

The release of the encapsulated drug from the PLGA core is governed by two main mechanisms that can occur simultaneously:[5][24]

  • Diffusion: The drug diffuses through the polymer matrix into the surrounding environment. This is often the initial burst release mechanism.

  • Polymer Degradation: The PLGA matrix erodes over time through the hydrolysis of its ester bonds. As the polymer breaks down, the encapsulated drug is released in a sustained manner. The degradation rate, and thus the release profile, can be tailored by altering the lactide-to-glycolide ratio.[9]

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of this compound nanoparticle characteristics.

Table 1: Representative Physicochemical Properties of PLGA-PEG Nanoparticles

Formulation Particle Size (nm) PDI Zeta Potential (mV) Drug Loading (%) Encapsulation Efficiency (%) Reference
Docetaxel-loaded PLGA 123.6 ± 9.5 0.245 ± 0.041 -28.3 ± 1.2 0.56 ± 0.02 37.25 ± 1.60 [24]
Docetaxel-loaded PLGA-PEG 186.7 ± 2.9 0.103 ± 0.100 -25.9 ± 3.5 0.89 ± 0.01 59.30 ± 0.70 [24]
RPT-MAN-PLGA-PEG NPs 108.2 ± 7.2 - - 13.7 ± 0.7 81.2 ± 6.3 [25]

| GM-CSF-loaded PLGA/PLGA-PEG | 143 ± 35 | - | - | - | 84 ± 5 |[17] |

PDI: Polydispersity Index; RPT: Rifampicin; MAN: Mannosamine; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor.

Table 2: In Vivo Biodistribution of PLGA Nanoparticles (7 days post-oral administration)

Organ Mean Percentage of Detected Particles (%)
Liver 40.04
Kidney 25.97
Brain 12.86

| Spleen | Lowest percentage |

Data adapted from in vivo studies on Balb/C mice. Surface modification is often required to reduce liver accumulation.[26][27]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings.

Synthesis of this compound Copolymer

The synthesis is typically a multi-step process involving ring-opening polymerization.

  • Synthesis of PLGA-NHS: Carboxy-terminated PLGA is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent (e.g., Dichloromethane (B109758), DCM). This activates the carboxyl group of PLGA.

  • Conjugation with NH2-PEG-COOH: The PLGA-NHS is then reacted with an amine-terminated PEG, such as NH2-PEG-COOH. The activated NHS ester on the PLGA reacts with the amine group on the PEG to form a stable amide bond, resulting in the PLGA-PEG-COOH block copolymer.[28]

  • Activation and Amination (if starting with PLGA-PEG-COOH): If a carboxyl-terminated PEG is used, the resulting PLGA-PEG-COOH must be activated (e.g., with EDC/NHS) and then reacted with a diamine compound to yield the final this compound.

  • Purification: The final copolymer is purified by precipitation in a non-solvent like cold methanol (B129727) or diethyl ether to remove unreacted reagents and then dried under vacuum.[28][29]

Preparation of Nanoparticles via Emulsion-Solvent Evaporation

This is a common method for encapsulating hydrophobic drugs.

  • Organic Phase Preparation: The this compound copolymer and the hydrophobic drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Emulsification: This organic phase is added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) and emulsified using high-speed homogenization or sonication. This creates an oil-in-water (o/w) emulsion. For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion method is used.[30]

  • Solvent Evaporation: The organic solvent is removed by evaporation under magnetic stirring at room temperature or by reduced pressure. This causes the polymer to precipitate, forming solid nanoparticles with the drug encapsulated within the core.

  • Collection and Washing: The nanoparticles are collected by ultracentrifugation, washed several times with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized for long-term storage, often with a cryoprotectant.[31]

In Vitro Drug Release Study

This experiment quantifies the rate at which the drug is released from the nanoparticles.

  • Sample Preparation: A known amount of drug-loaded nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions).

  • Dialysis Method: The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the nanoparticles.

  • Incubation: The dialysis bag is immersed in a larger volume of release medium and incubated at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification: The concentration of the drug in the collected samples is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The cumulative percentage of drug release is then plotted against time.[24]

Mandatory Visualizations

Diagrams of Key Processes

G Synthesis of this compound PLGA_COOH PLGA-COOH EDC_NHS EDC / NHS in DCM PLGA_COOH->EDC_NHS PLGA_NHS PLGA-NHS (Activated Polymer) EDC_NHS->PLGA_NHS Activation NH2_PEG_NH2 NH2-PEG-NH2 (Amine-terminated PEG) PLGA_NHS->NH2_PEG_NH2 PLGA_PEG_NH2 This compound (Final Copolymer) NH2_PEG_NH2->PLGA_PEG_NH2 Conjugation Purification Purification (Precipitation & Drying) PLGA_PEG_NH2->Purification

Caption: Workflow for the synthesis of this compound copolymer.

G Nanoparticle Formulation Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase polymer This compound emulsion High-Speed Homogenization (o/w Emulsion Formation) polymer->emulsion drug Hydrophobic Drug drug->emulsion solvent DCM / Ethyl Acetate solvent->emulsion surfactant PVA in Water surfactant->emulsion evaporation Solvent Evaporation emulsion->evaporation nanoparticles Nanoparticle Suspension evaporation->nanoparticles centrifugation Centrifugation & Washing nanoparticles->centrifugation lyophilization Lyophilization (Final Product) centrifugation->lyophilization

Caption: Oil-in-water single emulsion solvent evaporation method.

G Overall Mechanism of Action of this compound Nanoparticles cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Target Cancer Cell NP_injected 1. IV Injection of Drug-Loaded NP NP_circulating 2. PEG Shell Prevents RES Clearance NP_injected->NP_circulating Stealth Effect EPR 3a. Passive Targeting (EPR Effect) NP_circulating->EPR Active_Targeting 3b. Active Targeting (Ligand-Receptor Binding) NP_circulating->Active_Targeting Uptake 4. Cellular Uptake (Endocytosis) EPR->Uptake Active_Targeting->Uptake Endosome 5. Endosomal Trafficking Uptake->Endosome Release 6. Drug Release via Diffusion & Degradation Endosome->Release Endosomal Escape & PLGA Hydrolysis Action 7. Therapeutic Action Release->Action

Caption: Path of a this compound nanoparticle from injection to action.

G Cellular Uptake Pathways cluster_pathways NP This compound Nanoparticle Membrane Cell Membrane Clathrin Clathrin-Mediated Endocytosis Membrane->Clathrin Ligand-Targeted Caveolae Caveolae-Mediated Endocytosis Membrane->Caveolae Macro Macropinocytosis Membrane->Macro Size-Dependent Endosome Internalization into Endosome Clathrin->Endosome Caveolae->Endosome Macro->Endosome

Caption: Primary endocytic pathways for nanoparticle internalization.

References

An In-depth Technical Guide on the Role of the Amine Group in PLGA-PEG-NH2 Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) with Poly(ethylene glycol) (PEG) and a terminal amine group (NH2) creates a versatile platform for advanced drug delivery systems. The amine group, in particular, imparts unique physicochemical properties that significantly influence the nanoparticle's behavior, from its interaction with biological barriers to its intracellular fate. This guide provides a comprehensive overview of the critical role of the amine group in PLGA-PEG-NH2 nanoparticles, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Functionality of the Amine Group

The terminal amine group on the PEG chain of the this compound copolymer serves several key functions:

  • Surface Charge Modulation: At physiological pH, the primary amine group (-NH2) becomes protonated (-NH3+), conferring a positive surface charge (zeta potential) to the nanoparticles. This is a pivotal feature that governs interactions with negatively charged cell membranes.

  • Enhanced Cellular Uptake: The positive charge promotes electrostatic interactions with the anionic components of the cell membrane, such as proteoglycans and phospholipids, leading to increased cellular internalization compared to neutral or negatively charged nanoparticles[1][2][3].

  • Endosomal Escape: The amine groups can act as a "proton sponge." Once inside the acidic environment of the endosome, the amines become protonated, leading to an influx of protons and counter-ions (like chloride) into the vesicle. This increases the osmotic pressure, causing the endosome to swell and rupture, releasing the nanoparticle's payload into the cytoplasm[4][5]. This mechanism is crucial for the delivery of therapeutics that act in the cytosol.

  • Bio-conjugation Site: The amine group provides a reactive handle for the covalent attachment of various molecules, such as targeting ligands (antibodies, peptides, aptamers), imaging agents, and other functional moieties using well-established chemistries like carbodiimide (B86325) (EDC/NHS) coupling.

Quantitative Impact of Amine Functionalization

The presence of the amine group has a measurable effect on the physicochemical properties of PLGA-PEG nanoparticles. The following table summarizes typical quantitative data from various studies, comparing amine-terminated nanoparticles with their carboxyl- or unmodified counterparts.

PropertyPLGA-PEG-COOHThis compoundRationale for Difference
Zeta Potential (mV) -20 to -40 mV+10 to +30 mVThe carboxyl group (-COOH) is deprotonated to -COO- at neutral pH, resulting in a negative charge. The amine group (-NH2) is protonated to -NH3+, leading to a positive charge.
Particle Size (nm) 150 - 250 nm160 - 260 nmThe change in surface charge can slightly alter the hydrodynamic diameter of the nanoparticles.
Drug Encapsulation Efficiency (%) 60 - 85%65 - 90%The electrostatic interactions between a charged drug and the functionalized polymer can influence encapsulation.
Cellular Uptake Efficiency Low to ModerateHighThe positive charge of this compound nanoparticles enhances their binding to and uptake by negatively charged cell membranes.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of functionalized nanoparticles. Below are representative protocols.

3.1. Synthesis of this compound Copolymer

This protocol describes the synthesis of the diblock copolymer using carbodiimide chemistry to link a carboxyl-terminated PLGA to an amine-terminated PEG.

  • Activation of PLGA-COOH: Dissolve PLGA-COOH in a suitable organic solvent (e.g., Dichloromethane (B109758), DCM). Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a molar excess to activate the carboxyl group of PLGA. The reaction is typically carried out at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Conjugation with NH2-PEG-NH2: In a separate flask, dissolve a bifunctional amine-terminated PEG (H2N-PEG-NH2) in the same solvent. Add the activated PLGA solution dropwise to the PEG solution. The molar ratio of PLGA to PEG is crucial and should be optimized based on the desired block lengths. Let the reaction proceed for 24-48 hours at room temperature.

  • Purification: Precipitate the resulting this compound copolymer by adding the reaction mixture to a non-solvent like cold diethyl ether or methanol. Centrifuge to collect the precipitate.

  • Washing and Drying: Wash the precipitate multiple times with the non-solvent to remove unreacted reagents. Dry the final product under vacuum for 24-48 hours.

  • Characterization: Confirm the synthesis and purity of the copolymer using techniques like ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).

3.2. Formulation of this compound Nanoparticles

The single emulsion-solvent evaporation method is commonly used for encapsulating hydrophobic drugs.

  • Organic Phase Preparation: Dissolve the this compound copolymer and the hydrophobic drug in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) while sonicating or homogenizing. This creates an oil-in-water (o/w) emulsion. The energy and duration of sonication/homogenization are critical parameters that control the final nanoparticle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the nanoparticles.

  • Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose (B1683222) or sucrose) and freeze-dry to obtain a powdered form for long-term storage.

3.3. Characterization of Nanoparticles

  • Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS) and Laser Doppler Anemometry, respectively.

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Determined by dissolving a known amount of nanoparticles in a suitable solvent, and quantifying the drug content using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Visualizing Mechanisms and Workflows

Diagram 1: Synthesis of this compound Copolymer

G cluster_activation Step 1: PLGA Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification PLGA_COOH PLGA-COOH Reagents_Activation EDC / NHS in DCM PLGA_COOH->Reagents_Activation Activated_PLGA PLGA-NHS (Activated Intermediate) Reagents_Activation->Activated_PLGA Reaction Stirring 24-48h Activated_PLGA->Reaction NH2_PEG_NH2 NH2-PEG-NH2 NH2_PEG_NH2->Reaction Crude_Product Crude this compound Reaction->Crude_Product Precipitation Add to Cold Diethyl Ether Crude_Product->Precipitation Centrifugation Centrifuge & Wash Precipitation->Centrifugation Final_Product Pure this compound Centrifugation->Final_Product

Caption: Workflow for the synthesis of this compound copolymer.

Diagram 2: Cellular Uptake and Endosomal Escape Pathway

G NP PLGA-PEG-NH3+ Nanoparticle Interaction Electrostatic Interaction NP->Interaction Cell_Membrane Cell Membrane (Negative Charge) Endocytosis Endocytosis Cell_Membrane->Endocytosis Uptake Interaction->Cell_Membrane Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Proton_Sponge Proton Sponge Effect (-NH2 -> -NH3+) Endosome->Proton_Sponge Proton_Pump V-ATPase Proton Pump Proton_Pump->Endosome H+ Osmotic_Swelling Osmotic Swelling (Influx of H2O, Cl-) Proton_Sponge->Osmotic_Swelling leads to Endosomal_Rupture Endosomal Rupture Osmotic_Swelling->Endosomal_Rupture causes Drug_Release Drug Release into Cytoplasm Endosomal_Rupture->Drug_Release

Caption: Cellular uptake and endosomal escape of amine-functionalized nanoparticles.

Diagram 3: Logical Relationships of Amine Group Functionality

G Amine_Group Terminal Amine Group (-NH2) Positive_Charge Positive Surface Charge (Zeta Potential) Amine_Group->Positive_Charge protonation Reactive_Site Reactive Site for Conjugation Amine_Group->Reactive_Site reactivity Enhanced_Uptake Enhanced Cellular Uptake Positive_Charge->Enhanced_Uptake electrostatic interaction Endosomal_Escape Endosomal Escape (Proton Sponge) Positive_Charge->Endosomal_Escape buffering capacity Targeted_Delivery Targeted Delivery (via Ligands) Reactive_Site->Targeted_Delivery bio-conjugation

Caption: How the amine group's properties lead to key functionalities.

Conclusion

The terminal amine group in this compound copolymers is a critical functional component that transforms a simple biodegradable polymer into a sophisticated nanocarrier. By providing a positive surface charge, it significantly enhances cellular uptake and facilitates endosomal escape, two of the most significant barriers in intracellular drug delivery. Furthermore, its utility as a conjugation site allows for the development of highly specific and targeted therapeutic and diagnostic agents. Understanding and leveraging the properties of the amine group is, therefore, paramount for professionals in the field of drug development and nanomedicine.

References

An In-depth Technical Guide to PLGA-PEG-NH2 in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine (PLGA-PEG-NH2) is a functionalized amphiphilic block copolymer that has emerged as a cornerstone in the field of nanotechnology, particularly in the development of advanced drug delivery systems. Its unique properties, including biocompatibility, biodegradability, and a versatile surface chemistry for ligand conjugation, make it an ideal candidate for a wide range of biomedical applications. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and diverse applications in drug delivery, gene therapy, and bio-imaging. A significant focus is placed on presenting quantitative data in structured tables for comparative analysis, providing detailed experimental protocols for key methodologies, and visualizing complex biological and experimental processes using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this compound in nanotechnology.

Introduction to this compound

Poly(lactic-co-glycolic acid) (PLGA) is a well-established biodegradable and biocompatible polymer approved by the U.S. Food and Drug Administration (FDA) for therapeutic use.[1] However, nanoparticles formulated solely from PLGA often suffer from rapid clearance by the reticuloendothelial system (RES) due to opsonization. The conjugation of polyethylene (B3416737) glycol (PEG) to PLGA, a process known as PEGylation, creates a hydrophilic stealth layer that reduces protein adsorption and prolongs systemic circulation time.[2] The addition of a terminal amine group (-NH2) to the PEG chain provides a reactive site for the covalent attachment of various molecules, such as targeting ligands, imaging agents, and drugs.[3][4] This trifunctional composition makes this compound a highly versatile platform for creating sophisticated nanocarriers that can be tailored for specific therapeutic or diagnostic purposes.[3][4]

Synthesis and Physicochemical Properties

The synthesis of this compound typically involves the ring-opening polymerization of lactide and glycolide (B1360168) monomers, followed by the conjugation of a heterobifunctional PEG derivative containing an amine group at one end and a group reactive towards the PLGA chain at the other.[5][6] The physicochemical properties of the resulting nanoparticles, such as size, zeta potential, and drug loading capacity, are critical determinants of their in vivo behavior and therapeutic efficacy. These properties can be precisely controlled by modulating various formulation parameters.

Quantitative Data on this compound Nanoparticle Characteristics

The following tables summarize key quantitative data from various studies on this compound and related targeted nanoparticles, providing a comparative overview of their physicochemical properties.

Table 1: Physicochemical Properties of Un-targeted PLGA-PEG Nanoparticles

Polymer CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PEG123.6 ± 9.50.245 ± 0.041-28.3 ± 1.2N/AN/A[7]
PLGA-PEG (5%)114 - 335N/A-2.8 to -26.2N/AN/A[8]
PLGA-PEG (10%)114 - 335N/A-2.8 to -26.2N/AN/A[8]
PLGA-PEG (15%)114N/A-2.8N/AN/A[8]
PLGA/PLGA-PEG143 ± 35N/AN/AN/A84 ± 5[9]

Table 2: Physicochemical Properties of Folate-Targeted PLGA-PEG Nanoparticles

Polymer CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PEG-Folate125.41 ± 3.11N/AN/A8.080[10]
PLGA-PEG-Folate~220N/A-30.43N/A95.6[11]
PLGA-Folate115 ± 120.32N/AN/A57[2]

Table 3: Physicochemical Properties of Transferrin-Targeted PLGA-PEG Nanoparticles

Polymer CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PEG-TransferrinN/AN/AN/A24.26 ± 0.1850.32 ± 0.86[12]
Lipid-PLGA-PEG-Tf170.3 ± 7.6N/A-18.9 ± 1.5N/A36.3 ± 3.4[4]

Table 4: Physicochemical Properties of RGD-Targeted PLGA-PEG Nanoparticles

Polymer CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PEG-cRGDN/AN/AN/AN/AN/A[13]
PLGA-PEG-RGDfK75 - 140N/AN/AN/AN/A[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, drug loading, and characterization of this compound nanoparticles, as well as their surface functionalization with targeting ligands.

Synthesis of this compound Nanoparticles via Emulsion-Solvent Evaporation

The double emulsion-solvent evaporation method is a common technique for encapsulating hydrophilic drugs.

Materials:

  • This compound copolymer

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Drug to be encapsulated

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound copolymer in an organic solvent like DCM. If encapsulating a hydrophobic drug, dissolve it in this organic phase as well.

  • Aqueous Drug Solution (for double emulsion): If encapsulating a hydrophilic drug, dissolve it in a small volume of deionized water.

  • Primary Emulsion (w/o): Add the aqueous drug solution to the organic polymer solution. Emulsify this mixture using a high-speed homogenizer or a probe sonicator to form a water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., 1-5% PVA). Emulsify this mixture again using a homogenizer or sonicator to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours under reduced pressure to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles multiple times with deionized water to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: For long-term storage, the purified nanoparticles can be lyophilized, often with the addition of a cryoprotectant like trehalose.

Drug Loading and Encapsulation Efficiency Determination

Procedure:

  • After nanoparticle synthesis and purification, dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.

  • Quantify the amount of drug in the solution using an appropriate analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The drug loading (DL) and encapsulation efficiency (EE) are calculated using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential of the nanoparticles.

  • Procedure: Disperse the nanoparticles in deionized water or a suitable buffer. Analyze the suspension using a DLS instrument (e.g., Malvern Zetasizer).

Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the nanoparticles.

  • Procedure: Prepare a dilute suspension of the nanoparticles. Place a drop of the suspension onto a TEM grid or SEM stub and allow it to dry. Image the sample using the respective microscope.

Surface Functionalization with Targeting Ligands (e.g., Folic Acid)

Materials:

  • This compound

  • Folic Acid (FA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane

Procedure:

  • Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add EDC and NHS to the folic acid solution to activate the carboxylic acid group of folic acid.[3]

  • Conjugation to this compound: Dissolve this compound in anhydrous DMSO. Add the activated folic acid solution dropwise to the this compound solution while stirring. Allow the reaction to proceed for 24-48 hours at room temperature in the dark.[3]

  • Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48-72 hours to remove unreacted reagents.

  • Lyophilization: Lyophilize the purified solution to obtain the FA-PEG-PLGA copolymer.

Applications in Nanotechnology

The unique properties of this compound make it a versatile platform for various nanotechnological applications in medicine.

Drug Delivery

This compound nanoparticles are extensively used to encapsulate and deliver a wide range of therapeutic agents, including small molecule drugs and biologics.[13] The PEG shell prolongs their circulation time, allowing for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Furthermore, the terminal amine group enables the attachment of targeting ligands for active targeting to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[14]

Gene Therapy

The cationic nature that can be imparted to this compound nanoparticles (or by subsequent modification of the amine group) allows for the electrostatic complexation with negatively charged nucleic acids, such as plasmid DNA and siRNA. This makes them promising non-viral vectors for gene therapy, protecting the genetic material from degradation and facilitating its delivery into cells.

Bio-imaging and Diagnostics

By conjugating imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), to the surface of this compound nanoparticles, they can be transformed into powerful tools for in vivo imaging and diagnostics.[11] Targeted imaging probes can be developed by co-conjugating a targeting ligand, enabling the visualization of specific cell populations or disease sites.

Cellular Uptake and Signaling Pathways

The cellular uptake of this compound nanoparticles is a critical step for their therapeutic or diagnostic action. The mechanism of internalization can be influenced by the nanoparticle's physicochemical properties and the presence of targeting ligands.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, characterization, and cellular uptake studies of ligand-targeted this compound nanoparticles.

Experimental_Workflow General Experimental Workflow for Targeted this compound Nanoparticles cluster_synthesis Synthesis & Formulation cluster_functionalization Surface Functionalization cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation A This compound Synthesis B Nanoparticle Formulation (e.g., Emulsion Evaporation) A->B C Drug/Imaging Agent Encapsulation B->C E Conjugation Chemistry (e.g., EDC/NHS) C->E D Targeting Ligand (e.g., Folate, RGD) D->E F Purification of Targeted Nanoparticles E->F G Size & Zeta Potential (DLS) F->G H Morphology (TEM/SEM) F->H I Drug Loading & Encapsulation Efficiency F->I J Surface Ligand Density F->J N In Vitro Drug Release I->N K Cell Culture J->K L Cellular Uptake Studies (Flow Cytometry, Microscopy) K->L M Cytotoxicity Assays L->M

Caption: General workflow for targeted nanoparticle development.

Receptor-Mediated Endocytosis of Targeted Nanoparticles

When this compound nanoparticles are functionalized with targeting ligands, their cellular uptake is often mediated by specific receptors on the surface of target cells. This process, known as receptor-mediated endocytosis, significantly enhances the efficiency and selectivity of nanoparticle internalization.

Folate Receptor-Mediated Endocytosis: The folate receptor is overexpressed in many types of cancer cells. Folic acid, when conjugated to the surface of this compound nanoparticles, serves as a high-affinity ligand for this receptor. The binding of the folate-conjugated nanoparticle to the folate receptor triggers internalization via a clathrin-mediated endocytic pathway.

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis of PLGA-PEG-Folate Nanoparticles NP PLGA-PEG-Folate Nanoparticle Receptor Folate Receptor NP->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Clustering & Invagination Membrane Cell Membrane Endosome Early Endosome (pH ~6.0-6.5) ClathrinPit->Endosome Internalization LateEndosome Late Endosome (pH ~5.0-6.0) Endosome->LateEndosome Maturation Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Fusion DrugRelease Drug Release into Cytoplasm Lysosome->DrugRelease Degradation & Release

Caption: Uptake via folate receptor-mediated endocytosis.

Transferrin Receptor-Mediated Endocytosis: The transferrin receptor is another cell surface receptor that is often overexpressed in proliferating cancer cells. Transferrin, an iron-transporting protein, can be conjugated to this compound nanoparticles to target these cells. Similar to the folate receptor, the binding of transferrin-conjugated nanoparticles to the transferrin receptor initiates clathrin-mediated endocytosis.

Transferrin_Receptor_Pathway Transferrin Receptor-Mediated Endocytosis of PLGA-PEG-Tf Nanoparticles NP PLGA-PEG-Transferrin Nanoparticle Receptor Transferrin Receptor NP->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Internalization Membrane Cell Membrane Endosome Early Endosome (Acidification) ClathrinPit->Endosome IronRelease Iron Release from Transferrin Endosome->IronRelease ReceptorRecycling Receptor Recycling to Membrane Endosome->ReceptorRecycling DrugTrafficking Nanoparticle Trafficking to Lysosome Endosome->DrugTrafficking

Caption: Uptake via transferrin receptor-mediated endocytosis.

Integrin-Mediated Endocytosis: Integrins are a family of transmembrane receptors that play a crucial role in cell adhesion and signaling. Certain peptide sequences, such as RGD (arginine-glycine-aspartic acid), can bind to specific integrins that are overexpressed on tumor cells and angiogenic endothelial cells.[9] RGD-functionalized this compound nanoparticles can therefore be used to target tumors and their vasculature. The binding of RGD to integrins can trigger endocytosis through various mechanisms, including clathrin-mediated and caveolae-mediated pathways.

Integrin_Pathway Integrin-Mediated Endocytosis of PLGA-PEG-RGD Nanoparticles NP PLGA-PEG-RGD Nanoparticle Integrin Integrin Receptor (e.g., αvβ3) NP->Integrin Binding Endocytosis Endocytosis (Clathrin/Caveolae-mediated) Integrin->Endocytosis Receptor Clustering & Internalization Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease

Caption: Uptake via integrin-mediated endocytosis.

Conclusion

This compound represents a highly adaptable and effective platform for the development of advanced nanomedicines. Its favorable biological properties, coupled with the ease of surface functionalization, have enabled the creation of sophisticated drug delivery systems with enhanced therapeutic potential. The ability to precisely control the physicochemical characteristics of this compound nanoparticles and to tailor their surface with targeting moieties allows for the rational design of nanocarriers for a multitude of diseases. As our understanding of the interactions between nanoparticles and biological systems continues to grow, this compound is poised to play an increasingly important role in the future of personalized medicine and targeted therapeutics. Further research focusing on optimizing in vivo performance and scaling up manufacturing processes will be crucial for the clinical translation of these promising nanotechnologies.

References

A Comprehensive Technical Guide to the Shelf Life and Storage of PLGA-PEG-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of functionalized polymers is critical for ensuring the efficacy and safety of novel therapeutic delivery systems. This in-depth guide provides a technical overview of the shelf life and optimal storage conditions for amine-terminated poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG-NH2), a widely used copolymer in pharmaceutical research.

Recommended Storage Conditions and Shelf Life

The stability of this compound is paramount to preserving its critical physicochemical properties, including molecular weight, polydispersity, and the integrity of the terminal amine group. Degradation can compromise the performance of subsequent nanoparticle formulations and their therapeutic efficacy. Based on manufacturer recommendations and the chemical nature of the polymer, the following storage conditions are advised.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureConditionsRecommended Duration
Solid (Lyophilized Powder) -20°C[1][2][3][4] or -5°C[5]Store in a tightly sealed container, protected from light and moisture. An inert atmosphere (nitrogen or argon) is strongly recommended to prevent hydrolysis and oxidation.Long-term
In Solvent -80°CStored under nitrogen.Up to 6 months
In Solvent -20°CStored under nitrogen.Up to 1 month

The shelf life of this compound is highly dependent on adherence to these storage conditions. As a polyester, the primary degradation pathway for the PLGA block is hydrolysis of its ester linkages. This process is autocatalytic, as the acidic byproducts (lactic and glycolic acid) can accelerate further degradation. The presence of moisture and elevated temperatures significantly hastens this process.

While specific quantitative data on the degradation of solid this compound under various storage temperatures is limited in publicly available literature, studies on PLGA and PLGA-PEG copolymers in aqueous environments and under accelerated aging conditions (elevated temperature and humidity) demonstrate the importance of stringent storage. For instance, PLGA-based microspheres have shown stability for up to 12 months when stored at ambient temperatures below their glass transition temperature (Tg), but degradation is accelerated by high humidity, which can lower the Tg and increase polymer chain mobility. Accelerated stability tests on PLGA-PEG microspheres at 40°C and 75% relative humidity showed significant aggregation and deformation after just one month, indicating poor stability under such conditions.

Factors Influencing Stability

Several intrinsic and extrinsic factors can influence the stability and, consequently, the shelf life of this compound:

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for hydrolysis, leading to faster degradation. Storing at or below -20°C significantly reduces molecular motion and the rate of chemical reactions.

  • Moisture: Water is a key reactant in the hydrolytic degradation of the PLGA backbone. Exposure to humidity during storage will lead to a decrease in molecular weight and a potential loss of the amine functionality.

  • Light and Oxygen: While hydrolysis is the primary concern, exposure to light and oxygen can potentially lead to photo-oxidative degradation. Storing the polymer in the dark and under an inert gas mitigates these risks.

  • Polymer Characteristics:

    • Lactide-to-Glycolide (LA:GA) Ratio: Copolymers with a higher proportion of glycolide (B1360168) are more hydrophilic and thus degrade faster. A 50:50 LA:GA ratio typically results in the fastest degradation.

    • Molecular Weight: Lower molecular weight polymers have a higher concentration of carboxylic acid end-groups per unit mass, which can accelerate autocatalytic hydrolysis.

    • PEG Content: The hydrophilic nature of the PEG block can increase water uptake into the polymer matrix, potentially accelerating the hydrolysis of the PLGA block.

Logical Workflow for a Stability Study

A comprehensive stability study for this compound should be designed to monitor changes in its critical quality attributes over time under various conditions. The following workflow outlines the key steps in such a study.

Stability_Workflow cluster_setup 1. Study Setup cluster_testing 2. Sample Testing at Each Timepoint cluster_analysis 3. Data Analysis & Reporting start Define Stability Study Protocol (Timepoints, Conditions, Tests) storage_cond Store this compound Samples (-20°C, 4°C, 25°C/60%RH) start->storage_cond pull_sample Pull Samples storage_cond->pull_sample visual Visual Inspection (Color, Appearance) pull_sample->visual gpc GPC/SEC Analysis (Mn, Mw, PDI) pull_sample->gpc nmr ¹H NMR Analysis (Structure, LA:GA Ratio) pull_sample->nmr dsc DSC Analysis (Tg) pull_sample->dsc amine_quant Amine Quantification (e.g., Ninhydrin (B49086) Assay) pull_sample->amine_quant analyze Analyze Trends in Data (e.g., Mw vs. Time) gpc->analyze nmr->analyze dsc->analyze amine_quant->analyze report Generate Stability Report (Summarize Findings, Determine Shelf Life) analyze->report

Caption: Experimental workflow for assessing the stability of this compound.

Detailed Experimental Protocols

To ensure accurate and reproducible stability data, validated analytical methods are essential. The following are detailed protocols for the key experiments outlined in the workflow.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Analysis

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer over time. A decrease in molecular weight is a primary indicator of degradation.

Methodology:

  • System: An HPLC system equipped with a refractive index (RI) detector.

  • Columns: A set of GPC columns suitable for resolving the molecular weight range of the polymer (e.g., styragel columns).

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in the mobile phase (THF) to a final concentration of 1-2 mg/mL.

    • Allow the sample to dissolve completely, preferably by gentle agitation overnight at room temperature. Avoid sonication which can cause polymer chain scission.

    • Filter the solution through a 0.2 µm PTFE syringe filter before injection.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 50-100 µL

    • Column Temperature: 35-40°C

  • Calibration: Generate a calibration curve using narrow PDI polystyrene standards.

  • Data Analysis: Calculate Mn, Mw, and PDI (Mw/Mn) relative to the polystyrene standards.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Objective: To measure the glass transition temperature (Tg) of the polymer. A decrease in Tg can indicate plasticization due to water absorption or a reduction in molecular weight from degradation.

Methodology:

  • System: A differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Crimp the pan to seal it.

  • Analysis Conditions:

    • Equilibrate the sample at a low temperature (e.g., -20°C).

    • Heat the sample to a temperature well above its expected Tg (e.g., 100°C) at a rate of 10°C/min under a nitrogen atmosphere. This first scan erases the thermal history of the polymer.

    • Cool the sample back down to the starting temperature.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Integrity

Objective: To confirm the chemical structure of the copolymer and to detect the presence of degradation products.

Methodology:

  • System: A ¹H NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Analysis: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of characteristic peaks:

      • PEG: ~3.6 ppm (-CH₂CH₂O-)

      • PLGA (lactide): ~5.2 ppm (-CH-) and ~1.6 ppm (-CH₃)

      • PLGA (glycolide): ~4.8 ppm (-CH₂-)

    • Monitor for the appearance of new peaks that may indicate degradation, such as those corresponding to the hydroxyl and methine protons of lactic and glycolic acid monomers/oligomers.

Quantification of Amine End-Groups (Ninhydrin Assay)

Objective: To quantify the concentration of primary amine groups and assess their stability over time.

Methodology:

  • Principle: Ninhydrin reacts with primary amines to produce a deep purple-colored compound (Ruhemann's purple), which can be quantified spectrophotometrically.

  • Reagents:

    • Ninhydrin reagent solution (e.g., 0.35 g of ninhydrin in 100 mL of ethanol).

    • Standard solution of a known primary amine (e.g., glycine (B1666218) or the polymer itself if a standard is available).

    • Phosphate-buffered saline (PBS) or another suitable buffer.

  • Procedure:

    • Prepare a standard curve by reacting known concentrations of the primary amine standard with the ninhydrin reagent.

    • Dissolve a known mass of the this compound sample in a suitable solvent.

    • In a test tube, mix a specific volume of the polymer solution with the ninhydrin reagent.

    • Heat the mixture in a water bath (e.g., 90°C for 15-20 minutes).

    • Allow the solution to cool to room temperature.

    • Measure the absorbance of the solution at 570 nm using a spectrophotometer.

  • Data Analysis: Determine the amine concentration in the sample by comparing its absorbance to the standard curve.

By implementing this comprehensive approach to storage and stability testing, researchers can ensure the quality and reliability of their this compound copolymers, leading to more robust and reproducible results in the development of advanced drug delivery systems.

References

In Vitro Safety and Toxicity Profile of Amine-Terminated PLGA-PEG Nanoparticles (PLGA-PEG-NH2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a cornerstone biodegradable and biocompatible polymer extensively utilized in nanomedicine for its controlled-release properties and favorable safety profile, having been approved by the U.S. Food and Drug Administration (FDA) for therapeutic use.[1][2][3] The copolymer's degradation products, lactic acid and glycolic acid, are endogenous molecules safely metabolized by the body. To enhance its utility, PLGA is frequently copolymerized with polyethylene (B3416737) glycol (PEG) to form an amphiphilic block copolymer. This "PEGylation" process confers several advantages, most notably creating a hydrophilic corona that reduces opsonization and subsequent clearance by the reticuloendothelial system, thereby prolonging circulation time.[4]

Further functionalization of the PEG terminus with an amine group (-NH2) creates PLGA-PEG-NH2, a cationic nanoparticle at physiological pH. This positive surface charge is strategically employed to facilitate the loading of anionic drugs or genetic material (like siRNA) and to enhance interactions with the negatively charged cell membranes of target tissues. However, this modification is a critical determinant of the nanoparticle's toxicological profile. The cationic nature can lead to increased cellular uptake but also carries the potential for greater membrane disruption and cytotoxicity compared to neutral or anionic counterparts.

This technical guide provides a comprehensive overview of the in vitro safety and toxicity of this compound, summarizing quantitative data, detailing key experimental protocols, and illustrating the underlying biological pathways to inform preclinical assessment and development.

Core Mechanisms of Cellular Interaction and Toxicity

The amine functionalization of PLGA-PEG nanoparticles fundamentally influences their interaction with cells in vitro. The primary mechanisms revolve around cellular entry and the subsequent intracellular fate and physiological response.

Cellular Uptake Pathway

The journey of a this compound nanoparticle from the extracellular environment into the cell is a multi-step process, initiated by its cationic surface. The predominant mechanism of internalization is endocytosis.[5][6][7] This process can be visualized as a workflow from initial contact to intracellular localization.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (-) cluster_intracellular Intracellular Space NP This compound Nanoparticle (+) Interaction Electrostatic Interaction NP->Interaction Endocytosis Endocytosis (e.g., Clathrin-mediated) Interaction->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosomal Fusion & Cargo Release Endosome->Lysosome

Caption: Workflow of this compound cellular uptake. (Max Width: 760px)
Induction of Apoptosis

High concentrations of PLGA-PEG nanoparticles can trigger programmed cell death, or apoptosis. This is a critical safety parameter, as uncontrolled cell death indicates significant toxicity. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of executioner caspases like caspase-3. Studies have shown that PLGA-PEG nanoparticles can induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 (intrinsic pathway).[8][9]

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway NP This compound Exposure Mito Mitochondrial Stress NP->Mito Receptor Death Receptor Interaction NP->Receptor Less Common for NPs Bax ↑ Bax / ↓ Bcl-2 Ratio Mito->Bax Smac Smac/DIABLO Release Bax->Smac Casp9 Caspase-9 Activation Smac->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Receptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Key signaling pathways in nanoparticle-induced apoptosis. (Max Width: 760px)

Quantitative Toxicity Data

The in vitro toxicity of PLGA-PEG based nanoparticles is highly dependent on concentration, incubation time, cell type, and specific nanoparticle characteristics (e.g., size, degree of amination). The following tables summarize quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of PLGA-PEG and Functionalized Nanoparticles

Nanoparticle Type Cell Line Concentration Incubation Time Assay Result Citation
PLGA-PEG Murine Macrophages (BMDM) Up to 1 mg/mL Not specified MTT >80% viability (non-cytotoxic) [10]
PLGA-PEG Murine Macrophages (BMDM) Up to 1 mg/mL Not specified Trypan Blue ~99% viability (intact membrane) [10]
PLGA-DNA-CPP A549 (Human Lung Carcinoma) Up to 1.2 mg/mL 24 h MTS >80% viability (non-toxic) [11]
PLGA-DNA-CPP Beas-2B (Human Bronchial Epithelium) Up to 1.2 mg/mL 24 h MTS >80% viability (non-toxic) [11]
PLGA-DNA-CPP A549 & Beas-2B Up to 1.2 mg/mL 24 h LDH <20% LDH leakage (non-toxic) [11]
IFN-β-loaded PEG-PLGA Primary Rat Hepatocytes 100 µg/mL 4 h Trypan Blue No cytotoxic effect observed [12][13]
DTX-loaded PEG-PLGA SKOV3 (Human Ovarian Cancer) Not specified Not specified MTT Greater cytotoxicity than free drug [14]

| PLGA | RAW264.7 & BEAS-2B | Up to 300 µg/mL | 24 h | Not specified | No significant lethal toxicity |[15] |

Table 2: Apoptosis and Necrosis Induction by PLGA-PEG Nanoparticles

Nanoparticle Type Cell Line Finding Key Pathway Markers Citation
9-NC-loaded PLGA-PEG A2780 (Human Ovarian Carcinoma) Significantly increased apoptosis ↑ Caspase-3, ↑ Caspase-9, ↑ Bax, ↓ Bcl-2, ↑ Smac/DIABLO [8][9]
PLGA-DNA-CPP A549 & Beas-2B Low levels of apoptosis, no Caspase-3 activation. Increase in necrotic cells (10-15%). No activation of Caspase-3 [11]
Smac Peptide-loaded PLGA Breast Tumor Cells Increased apoptotic cells in tumors (in vivo study with in vitro relevance). ↑ Cleaved Caspase-3 [16]

| Needle-shaped PLGA-PEG | Various | Induced significant cytotoxicity via lysosome disruption, leading to apoptosis. | Lysosome damage, DNA fragmentation |[7][17] |

Table 3: In Vitro Inflammatory Response to PLGA-PEG Nanoparticles

Nanoparticle Type Cell Line Finding Key Markers Citation
Empty PLGA/PLGA-PEG Murine Macrophages (BMDM) No significant transcription of inflammation-regulating genes vs. control. Inflammation-regulating genes [10]
PLGA RAW264.7 & BEAS-2B Size-dependent release of TNF-α. TNF-α [15]
PLA-PEG-IL-10 J774 (Mouse Macrophages) High concentrations of empty PLA-PEG caused minimal inhibition of IL-6 and IL-12p40. IL-6, IL-12p40 [18]
PLGA Human Premyelocytic Leukemia Cells Blending PLGA with an MPC polymer significantly reduced IL-1β mRNA expression. IL-1β [19]

| PLGA Degradation Products | THP-1 (Human Monocytes) | Degradation products induced a pro-inflammatory (M1) polarization state. | Up-regulation of M1 markers and pro-inflammatory cytokines |[20] |

Standardized Experimental Protocols

A systematic approach is crucial for evaluating the in vitro toxicity of this compound. A tiered workflow ensures that basic cytotoxicity is assessed before proceeding to more complex mechanistic assays.

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Primary Cytotoxicity Screening cluster_tier2 Phase 3: Mechanistic Evaluation cluster_analysis Phase 4: Analysis A1 Nanoparticle Synthesis & Purification A2 Physicochemical Characterization (Size, Zeta Potential, PDI) A1->A2 B1 Cell Culture Exposure (Dose-response & Time-course) A2->B1 B2 Metabolic Viability Assay (e.g., MTT / XTT) B1->B2 B3 Membrane Integrity Assay (e.g., LDH Release) B1->B3 C1 Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) B2->C1 B3->C1 D1 Data Analysis & IC50 Determination C1->D1 C2 Inflammatory Response (Cytokine ELISA - IL-6, TNF-α) C2->D1 C3 Oxidative Stress Assay (ROS Detection) C3->D1

Caption: General workflow for in vitro toxicity assessment of nanoparticles. (Max Width: 760px)
Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.[21]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Cell Membrane Integrity Assessment (LDH Assay)

Principle: Lactate (B86563) dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane (necrosis). The LDH assay quantifies this released enzyme to measure cytotoxicity.[11][24]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol. Set up additional controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as provided by a commercial kit) to each well containing the supernatant.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100).

Apoptosis vs. Necrosis Differentiation (Annexin V-FITC / PI Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[25][26][27]

Protocol:

  • Cell Seeding & Treatment: Culture and treat cells in 6-well plates or T25 flasks for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be gently detached using trypsin. Centrifuge the cell suspension at ~300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (e.g., 50 µg/mL).[27][28]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[29]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • Healthy Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

Conclusion

The in vitro safety and toxicity profile of this compound is a multifactorial issue. While the PLGA-PEG backbone is generally considered biocompatible, the introduction of the amine functional group imparts a positive surface charge that significantly influences cellular interactions. At low concentrations, these nanoparticles often exhibit minimal to no cytotoxicity across various cell lines.[10][12] However, toxicity is dose-dependent and can be pronounced at higher concentrations, primarily through membrane disruption and the induction of apoptosis.[7][15] The specific cell type, nanoparticle size, and surface charge density are all critical parameters that must be carefully considered during preclinical evaluation.[2][3] A comprehensive assessment using a suite of assays—evaluating metabolic health, membrane integrity, and specific death pathways—is essential for accurately characterizing the safety profile of any novel this compound formulation and ensuring its suitability for further therapeutic development.

References

Methodological & Application

Application Notes and Protocols for PLGA-PEG-NH2 Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the formulation of amine-terminated poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG-NH2) nanoparticles. These nanoparticles are widely utilized as biodegradable and biocompatible carriers for various therapeutic agents in drug delivery systems. The following sections outline common formulation methods, key experimental parameters, and characterization techniques.

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a well-established biodegradable polymer approved for therapeutic use.[1][2] Its conjugation with polyethylene (B3416737) glycol (PEG) to form a block copolymer (PLGA-PEG) offers several advantages, including improved in vivo circulation time by reducing opsonization and clearance by the reticuloendothelial system.[3][4] The terminal amine group (-NH2) on the PEG chain provides a reactive site for the covalent attachment of targeting ligands, imaging agents, or other functional molecules, enabling the development of targeted drug delivery systems.[1]

Common methods for preparing this compound nanoparticles include nanoprecipitation and emulsion-based techniques. The choice of method often depends on the properties of the drug to be encapsulated (hydrophobic or hydrophilic).

Experimental Protocols

Nanoprecipitation Method (for hydrophobic drugs)

This method, also known as the solvent displacement method, is a straightforward technique for encapsulating hydrophobic molecules. It involves the rapid diffusion of a water-miscible organic solvent containing the polymer and drug into an aqueous phase, leading to the precipitation of nanoparticles.

Materials:

  • This compound copolymer

  • Hydrophobic drug of interest

  • Organic solvent (e.g., acetonitrile, acetone, tetrahydrofuran)

  • Aqueous phase (e.g., deionized water, buffer)

  • Surfactant (optional, e.g., Poloxamer 188, PVA)

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and the hydrophobic drug in the chosen organic solvent. A typical starting polymer concentration is 10 mg/mL.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which may contain a surfactant to stabilize the nanoparticles.

  • Nanoparticle Formation: Add the organic phase dropwise to the vigorously stirring aqueous phase. The ratio of the organic phase to the aqueous phase can be varied (e.g., 1:2, 1:5, 1:10) to control nanoparticle size.

  • Solvent Evaporation: Allow the organic solvent to evaporate under continuous stirring at room temperature for several hours (e.g., 6 hours).

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove any unencapsulated drug and residual solvent.

  • Resuspension and Storage: Resuspend the purified nanoparticles in an appropriate buffer or deionized water for characterization or lyophilize for long-term storage.

Emulsion-Solvent Evaporation Method

This technique is versatile and can be adapted for both hydrophobic (single emulsion) and hydrophilic (double emulsion) drugs.

Materials:

  • This compound copolymer

  • Hydrophobic drug

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous phase containing a surfactant (e.g., polyvinyl alcohol (PVA))

Protocol:

  • Organic Phase Preparation: Dissolve this compound and the hydrophobic drug in an organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, wash with deionized water, and resuspend.

This method is suitable for encapsulating water-soluble molecules like peptides and proteins.

Materials:

  • This compound copolymer

  • Hydrophilic drug

  • Organic solvent (e.g., dichloromethane)

  • Aqueous phases (internal and external)

  • Surfactants

Protocol:

  • Primary Emulsion (W/O): Dissolve the hydrophilic drug in a small volume of aqueous buffer. Add this aqueous solution to the organic phase (this compound dissolved in an organic solvent) and sonicate to form a water-in-oil emulsion.

  • Secondary Emulsion (W/O/W): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA) and homogenize or sonicate to form the double emulsion.

  • Solvent Evaporation: Stir the W/O/W emulsion to evaporate the organic solvent.

  • Purification: Collect and wash the nanoparticles as described previously.

Data Presentation: Influence of Formulation Parameters

The physicochemical properties of this compound nanoparticles are highly dependent on the formulation parameters. The following tables summarize the expected trends based on published data.

Table 1: Effect of Polymer Concentration on Nanoparticle Size and Polydispersity Index (PDI)

Polymer ConcentrationNanoparticle Size (nm)Polydispersity Index (PDI)
Low (e.g., 5 mg/mL)SmallerGenerally Lower
High (e.g., 20-100 mg/mL)LargerGenerally Higher

Note: Increasing polymer concentration generally leads to an increase in nanoparticle size and PDI.

Table 2: Effect of Solvent to Anti-Solvent Ratio in Nanoprecipitation

Solvent:Water RatioNanoparticle Size (nm)
1:1Larger
1:2Intermediate
1:5Smaller
1:10Smallest

Note: A higher ratio of anti-solvent (water) to solvent generally results in smaller nanoparticles due to more rapid precipitation.

Table 3: Physicochemical Characteristics of PLGA-PEG Nanoparticles from a Representative Study

FormulationAverage Size (nm)PDIZeta Potential (mV)Drug Loading (µg/mg NP)Drug Loading Efficiency (%)
PLGA NPs~150-200< 0.2Negative5.58 ± 0.2437.25 ± 1.60
PLGA-PEG NPs~150-200< 0.2Less Negative than PLGA NPs8.89 ± 0.1059.30 ± 0.70

Data adapted from a study on docetaxel-loaded nanoparticles for illustrative purposes. The presence of PEG can increase drug loading efficiency.

Experimental Workflows and Signaling Pathways

Workflow for Nanoparticle Formulation by Nanoprecipitation

Nanoprecipitation_Workflow cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Storage A Dissolve this compound and Drug in Organic Solvent C Add Organic Phase to Aqueous Phase (Dropwise with Stirring) A->C B Prepare Aqueous Phase (with optional surfactant) B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Resuspension or Lyophilization E->F

Caption: Workflow for this compound nanoparticle formulation via nanoprecipitation.

Workflow for Double Emulsion-Solvent Evaporation

Double_Emulsion_Workflow cluster_primary Primary Emulsion (W/O) cluster_secondary Secondary Emulsion (W/O/W) cluster_final Final Steps A Dissolve Hydrophilic Drug in Aqueous Phase C Sonicate/Homogenize A and B A->C B Dissolve this compound in Organic Solvent B->C E Add Primary Emulsion to D and Sonicate/Homogenize C->E D Prepare External Aqueous Phase with Surfactant D->E F Solvent Evaporation E->F G Purification (Centrifugation) F->G H Final Nanoparticle Product G->H

Caption: Workflow for double emulsion method to encapsulate hydrophilic drugs.

Characterization of this compound Nanoparticles

Size and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS) and Laser Doppler Electrophoresis

Protocol:

  • Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

  • For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.

  • Perform measurements in triplicate for statistical significance.

Morphology Assessment

Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

Protocol:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if required.

  • Image the dried sample using a TEM or SEM to observe the shape and surface morphology of the nanoparticles.

Drug Encapsulation Efficiency and Loading Content

Protocol:

  • Separate Nanoparticles from Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Quantify Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate Encapsulation Efficiency (EE) and Drug Loading (DL):

    • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    • DL (%) = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100

Surface Chemistry Confirmation

Method: X-ray Photoelectron Spectroscopy (XPS) or Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • XPS: Lyophilize the nanoparticle sample. Analyze the surface elemental composition to confirm the presence of nitrogen (from the -NH2 group) and the characteristic elements of PEG and PLGA.

  • ¹H NMR: Dissolve the lyophilized nanoparticles in a suitable deuterated solvent. The resulting spectrum can be used to confirm the presence of characteristic peaks for both PLGA and PEG blocks.

References

Application Note: A Practical Guide to Dissolving PLGA-PEG-NH2 Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine (PLGA-PEG-NH2) is an amphiphilic block copolymer widely used in biomedical research and pharmaceutical development. Its unique structure, combining a hydrophobic and biodegradable PLGA block with a hydrophilic PEG block, allows for the self-assembly of nanoparticles and micelles in aqueous environments[1]. The terminal primary amine (-NH2) group provides a reactive site for the covalent conjugation of targeting ligands, drugs, or imaging agents, making it a versatile tool for creating functionalized drug delivery systems[2][3].

Proper dissolution of the this compound polymer is the critical first step for successful downstream applications, such as nanoparticle formulation or bioconjugation. This document provides a comprehensive guide to selecting solvents, preparing solutions, and troubleshooting common issues.

Factors Influencing Solubility

The dissolution behavior of this compound is governed by several factors:

  • Polymer Characteristics:

    • Molecular Weight (MW): Both the PLGA and PEG block lengths influence solubility. Copolymers with higher molecular weights may dissolve more slowly[4].

    • Lactide to Glycolide (B1360168) (L:G) Ratio: The L:G ratio in the PLGA block dictates its hydrophobicity and, consequently, its solubility profile. Polymers with a higher lactide content are generally soluble in chlorinated solvents, while those with a higher glycolide content may require more polar or fluorinated solvents[5].

  • Solvent Properties:

    • Polarity: A wide range of organic solvents can dissolve PLGA-based polymers, including acetone, dichloromethane, chloroform, and ethyl acetate[4]. The choice of solvent is critical and application-dependent.

    • Purity: For hygroscopic solvents like Dimethyl Sulfoxide (DMSO), using a newly opened, anhydrous grade is crucial, as absorbed water can significantly hinder the polymer's solubility[6].

  • Environmental Conditions:

    • Temperature: Gentle warming can sometimes aid in the dissolution of highly viscous polymers[7].

    • Moisture: PLGA is susceptible to hydrolysis. Therefore, it is essential to minimize the polymer's exposure to moisture during storage and handling to prevent degradation[8][9].

Solvent Selection and Data

The choice of solvent is dictated by the polymer's characteristics and the intended application. For creating stock solutions, a range of common organic solvents can be used. For nanoparticle formulation via nanoprecipitation, a water-miscible organic solvent is required[10].

SolventAbbreviationTypical UseNotes and Considerations
Dimethyl SulfoxideDMSOHigh-concentration stock solutionsCan dissolve this compound up to 100 mg/mL with ultrasonic assistance. Use of newly opened, anhydrous DMSO is highly recommended[6].
DichloromethaneDCMStock solutions, polymer film castingA common and effective solvent for many PLGA compositions[8][11].
Chloroform-Stock solutionsAnother effective chlorinated solvent for PLGA-based copolymers[8][11].
Acetonitrile (B52724)ACNNanoparticle formulation (nanoprecipitation)Water-miscible solvent suitable for forming nanoparticles when added to an aqueous phase[10][12].
TetrahydrofuranTHFNanoparticle formulation (nanoprecipitation)A water-miscible solvent that can influence final nanoparticle size[10].
DimethylformamideDMFStock solutions, Nanoparticle formulationA polar, water-miscible solvent capable of dissolving this compound[8].

Experimental Protocols

4.1 General Protocol for Preparing a Stock Solution

This protocol describes a general method for dissolving this compound in a solvent like DMSO or DCM for use in conjugation reactions or other non-aqueous applications.

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture[9].

  • Weighing: Weigh the desired amount of polymer in a clean, dry glass vial. PLGA can be sticky, so handle it carefully with a clean spatula[7].

  • Solvent Addition: Add the appropriate volume of the selected solvent (e.g., anhydrous DMSO, DCM) to the vial to achieve the target concentration.

  • Dissolution: Tightly cap the vial and mix using a vortex mixer. If using DMSO, sonication may be required to achieve complete dissolution, especially at high concentrations[6].

  • Inspection: Visually inspect the solution against a dark background to ensure no undissolved particles remain. The solution should be clear.

  • Storage: Store the solution according to the guidelines in Table 3.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Final Steps p1 Equilibrate Polymer to Room Temp p2 Weigh Polymer into Clean, Dry Vial p1->p2 d1 Add Anhydrous Solvent p2->d1 Target Concentration d2 Apply Energy: Vortex / Sonicate d1->d2 f1 Visually Inspect for Clarity d2->f1 f2 Solution Ready for Use or Storage f1->f2

Figure 1. General workflow for dissolving this compound for a stock solution.

4.2 Protocol for Nanoparticle Formulation via Nanoprecipitation

This method, also known as solvent displacement, is commonly used to form nanoparticles by dissolving the polymer in a water-miscible solvent and adding this solution to an aqueous phase.

  • Prepare Organic Phase: Weigh the this compound and any hydrophobic drug to be encapsulated and dissolve them in a water-miscible solvent such as acetonitrile (ACN) or THF[10][12]. A typical concentration is 5-10 mg/mL[10][12].

  • Prepare Aqueous Phase: Prepare an aqueous solution, often containing a stabilizer like polyvinyl alcohol (PVA), in a separate beaker.

  • Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic polymer solution dropwise[4]. Nanoparticles will form spontaneously as the solvent diffuses into the water.

  • Solvent Evaporation: Continue stirring the suspension, often for several hours in a fume hood, to allow the organic solvent to evaporate completely[10].

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the residual solvent and any unencapsulated drug[12].

G cluster_org Organic Phase cluster_aq Aqueous Phase org1 Dissolve this compound (& Hydrophobic Drug) in Water-Miscible Solvent (e.g., Acetonitrile) mix Add Organic Phase Dropwise to Stirring Aqueous Phase org1->mix aq1 Prepare Aqueous Solution (with optional stabilizer) aq1->mix evap Stir to Evaporate Organic Solvent mix->evap Spontaneous Nanoprecipitation final Nanoparticle Suspension evap->final

Figure 2. Experimental workflow for nanoparticle formulation via nanoprecipitation.

Quantitative Data and Storage

Table 2: Recommended Concentrations for Common Applications

ApplicationSolventConcentration RangeNotes
Stock SolutionDMSOup to 100 mg/mLRequires sonication and anhydrous solvent[6].
NanoprecipitationAcetonitrile, THF, Acetone5 - 50 mg/mLConcentration can be varied to control nanoparticle size[10].
Double EmulsionDichloromethane, Ethyl Acetate50 - 100 mg/mLUsed to dissolve the polymer in the oil phase[13][14].

Table 3: Storage and Handling of this compound

FormTemperatureAtmosphereDurationKey Handling Precautions
Solid Polymer -20°CUnder Nitrogen or ArgonLong-termKeep away from light and moisture. Use a desiccant in the storage container[2][8][9][15].
In Solvent -20°CUnder Nitrogen or ArgonUp to 1 monthEnsure vial is tightly sealed to prevent solvent evaporation and moisture entry[6].
In Solvent -80°CUnder Nitrogen or ArgonUp to 6 monthsRecommended for longer-term storage of solutions to maintain polymer integrity[6].

Application Example: Surface Functionalization

The terminal amine group on the dissolved this compound is readily available for covalent conjugation. A common reaction is the formation of a stable amide bond with an N-Hydroxysuccinimide (NHS) ester-activated molecule (e.g., a targeting ligand, dye, or drug) at a pH of 7-9[3].

G p1 PLGA-PEG-NH₂ plus + p1:e->plus:w result PLGA-PEG-NH-Molecule (Stable Amide Bond) p1->result pH 7-9 p2 Molecule-NHS Ester p2->result plus:e->p2:w

Figure 3. Logical diagram of amine conjugation with an NHS-ester activated molecule.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Polymer fails to dissolve or solution is hazy 1. Inappropriate solvent for the L:G ratio or MW. 2. Insufficient energy (mixing/sonication). 3. Use of hydrated solvent (e.g., old DMSO)[6]. 4. Polymer degradation due to improper storage.1. Try an alternative solvent from Table 1. Chlorinated solvents work for high lactide content; fluorinated solvents for high glycolide content[5]. 2. Increase vortexing time or use a bath sonicator. 3. Use a fresh, unopened bottle of anhydrous solvent.
A sticky residue forms during nanoparticle preparation 1. Polymer concentration is too high. 2. Inefficient stirring of the aqueous phase. 3. Rapid addition of the organic phase.1. Reduce the polymer concentration in the organic phase[16]. 2. Increase the stirring speed of the aqueous phase. 3. Add the organic phase more slowly (dropwise) to allow for proper nanoparticle formation.
Inconsistent results between batches 1. Variation in polymer source or batch. 2. Moisture contamination. 3. Inconsistent lab conditions (temperature, humidity).1. Characterize each new batch of polymer (e.g., via NMR) if possible. 2. Always handle and store the polymer under dry/inert conditions[9]. 3. Standardize protocols and perform experiments in a controlled environment.

References

Application Notes and Protocols for Peptide Conjugation to PLGA-PEG-NH2 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of peptides to pre-formed poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine (PLGA-PEG-NH2) nanoparticles. This document outlines the fundamental principles, detailed experimental protocols, characterization techniques, and expected outcomes for the successful development of peptide-functionalized nanoparticle systems for targeted drug delivery and other biomedical applications.

Introduction

The functionalization of nanoparticles with targeting ligands, such as peptides, is a critical step in the development of advanced drug delivery systems. Peptides offer high specificity and affinity for their target receptors, which are often overexpressed on diseased cells. This compound nanoparticles serve as a robust and biocompatible platform for drug encapsulation and delivery. The terminal amine groups on the PEG chains provide reactive sites for the covalent attachment of peptides, enabling active targeting to specific cells or tissues.

The most common and efficient method for conjugating peptides to amine-functionalized nanoparticles is through the use of carbodiimide (B86325) chemistry, specifically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This method activates the carboxylic acid groups on the peptide, forming a stable NHS ester intermediate that readily reacts with the primary amines on the nanoparticle surface to form a stable amide bond.[1]

Experimental Overview

The overall workflow for the synthesis and characterization of peptide-conjugated this compound nanoparticles is depicted below. The process begins with the synthesis of the nanoparticles, followed by the activation of the peptide, the conjugation reaction, and finally, purification and characterization of the final product.

Peptide_Conjugation_Workflow cluster_synthesis Nanoparticle Synthesis cluster_activation Peptide Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization NP_Synth This compound Nanoparticle Synthesis (e.g., Emulsion Method) Peptide_Activation Peptide Activation with EDC/NHS Conjugation Conjugation Reaction: Activated Peptide + This compound NPs Peptide_Activation->Conjugation Purification Purification by Centrifugation Conjugation->Purification Characterization Characterization: - Size (DLS) - Zeta Potential - Conjugation Efficiency Purification->Characterization

Figure 1: General experimental workflow for the conjugation of peptides to this compound nanoparticles.

Data Presentation: Physicochemical Properties

The following tables summarize typical physicochemical properties of this compound nanoparticles before and after peptide conjugation. These values are indicative and may vary depending on the specific polymer, peptide, and reaction conditions used.

Table 1: Nanoparticle Size and Polydispersity Index (PDI)

Nanoparticle TypeAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
This compound150 - 250< 0.2
Peptide-PLGA-PEG160 - 270< 0.25

Table 2: Nanoparticle Surface Charge

Nanoparticle TypeZeta Potential (mV)
This compound+10 to +30
Peptide-PLGA-PEG0 to +20

Experimental Protocols

Protocol for this compound Nanoparticle Synthesis (Single Emulsion-Solvent Evaporation)

This protocol describes a common method for synthesizing this compound nanoparticles.

Materials:

  • This compound copolymer

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2-5% w/v in deionized water)

  • Deionized water

  • Ice bath

  • Sonicator (probe or bath)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound (e.g., 100 mg) in a suitable volume of organic solvent (e.g., 5 mL of DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously on a magnetic stirrer.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator on an ice bath to reduce the droplet size. A typical sonication routine is 1 second on followed by 3 seconds off for a total of 3-5 minutes.[3]

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the organic solvent.

  • Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation.[3]

Protocol for Peptide Conjugation using EDC/NHS Chemistry

This protocol details the covalent attachment of a carboxyl-containing peptide to the amine-functionalized nanoparticles.

EDC_NHS_Conjugation Peptide_COOH Peptide-COOH Activated_Ester O-acylisourea intermediate Peptide_COOH->Activated_Ester + EDC EDC EDC->Activated_Ester + NHS NHS NHS_Ester Peptide-NHS Ester (Amine-reactive) Activated_Ester->NHS_Ester + NHS Conjugate Peptide-PLGA-PEG Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + PLGA_PEG_NH2 This compound Nanoparticle PLGA_PEG_NH2->Conjugate +

Figure 2: Chemical pathway for EDC/NHS mediated peptide conjugation to amine-functionalized surfaces.

Materials:

  • This compound nanoparticles suspended in a suitable buffer (e.g., MES buffer, pH 6.0)

  • Peptide with a terminal carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifuge

Procedure:

  • Peptide Activation:

    • Dissolve the peptide in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

    • Add EDC and NHS to the peptide solution. A common molar ratio is Peptide:EDC:NHS of 1:2:5.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • Adjust the pH of the this compound nanoparticle suspension to the optimal range for amine coupling (pH 7.2-8.5) using the Coupling Buffer.

    • Add the activated peptide solution to the nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching solution to the reaction mixture to deactivate any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Pellet the peptide-conjugated nanoparticles by centrifugation (e.g., 12,000-15,000 rpm for 15-30 minutes). Care should be taken as high-speed centrifugation can sometimes lead to nanoparticle aggregation.

    • Discard the supernatant containing unreacted peptide and byproducts.

    • Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS or deionized water).

    • Repeat the washing step two more times to ensure complete removal of unbound reagents.

Protocol for Nanoparticle Characterization

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Zeta potential measurements provide information about the surface charge of the nanoparticles, which is crucial for their stability and interaction with biological systems.

Materials:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module

  • Disposable cuvettes (for size measurement)

  • Disposable folded capillary cells (for zeta potential measurement)

  • Deionized water or appropriate buffer for sample dilution

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in deionized water or the desired buffer to an appropriate concentration for DLS measurement.

  • Size Measurement:

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a folded capillary cell, ensuring no air bubbles are trapped.

    • Place the cell in the instrument.

    • Perform the measurement, which involves applying an electric field and measuring the particle's electrophoretic mobility.

The efficiency of peptide conjugation can be assessed using various methods. The Bicinchoninic Acid (BCA) assay can be used to determine the total amount of peptide conjugated to the nanoparticles, while the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can quantify the reduction in free primary amines on the nanoparticle surface post-conjugation.

BCA Assay (for total conjugated peptide):

  • Prepare a standard curve of the free peptide of known concentrations.

  • Lyse a known amount of peptide-conjugated nanoparticles to release the conjugated peptide.

  • Follow a standard or modified BCA assay protocol to measure the peptide concentration. It's important to note that some reagents used in nanoparticle preparation can interfere with the BCA assay.

TNBS Assay (for quantification of primary amines):

  • Prepare a standard curve using a molecule with a known concentration of primary amines.

  • React a known amount of both unconjugated and peptide-conjugated nanoparticles with TNBS reagent.

  • Measure the absorbance at 335 nm.

  • A decrease in absorbance for the conjugated nanoparticles compared to the unconjugated ones indicates the consumption of primary amines and successful peptide conjugation.

Characterization_Logic Start Peptide-Conjugated Nanoparticles DLS Measure Size (DLS) Start->DLS Zeta Measure Zeta Potential Start->Zeta Quantify Quantify Conjugation (e.g., BCA or TNBS assay) Start->Quantify Size_Check Size in acceptable range? (e.g., < 300 nm) DLS->Size_Check Zeta_Check Zeta Potential indicates successful conjugation? Zeta->Zeta_Check Quant_Check Sufficient peptide conjugation? Quantify->Quant_Check Size_Check->Zeta_Check Yes Optimize Optimize Reaction Conditions Size_Check->Optimize No Zeta_Check->Quant_Check Yes Zeta_Check->Optimize No Success Successful Conjugation Quant_Check->Success Yes Quant_Check->Optimize No

Figure 3: Logical flow for the characterization of peptide-conjugated nanoparticles.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Large nanoparticle size or high PDI - Aggregation during conjugation or purification- Improper emulsification- Optimize centrifugation speed and duration- Use a fresh PVA solution- Optimize sonication parameters
Low or no peptide conjugation - Inactive EDC/NHS- Incorrect pH for activation or conjugation- Insufficient peptide or coupling agents- Use freshly prepared EDC/NHS solutions- Verify and adjust buffer pH- Increase the molar ratio of peptide and coupling agents
Nanoparticle aggregation after conjugation - Change in surface charge leading to instability- Residual crosslinking agents- Optimize the amount of peptide conjugated- Ensure thorough purification to remove excess EDC/NHS

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the successful conjugation of peptides to this compound nanoparticles. Careful execution of these methods, coupled with thorough characterization, will enable researchers and drug development professionals to create highly functionalized and targeted nanoparticle systems for a wide range of biomedical applications. It is recommended to optimize the reaction conditions for each specific peptide and nanoparticle system to achieve the desired physicochemical properties and conjugation efficiency.

References

Application Notes: PLGA-PEG-NH2 for Targeted Delivery to Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-amine (PLGA-PEG-NH2) is a biodegradable and biocompatible copolymer widely utilized for the development of nanoparticles as drug delivery systems in cancer therapy.[1][2] The PLGA core provides a matrix for encapsulating a wide range of therapeutic agents, including hydrophobic and hydrophilic drugs.[3] The PEGylated surface serves as a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.[1][2] This "stealth" characteristic enhances the accumulation of nanoparticles in tumor tissues through the enhanced permeability and retention (EPR) effect. The terminal amine group (-NH2) on the PEG chain offers a reactive site for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, enabling active targeting of cancer cells that overexpress specific surface receptors.

Key Advantages of this compound Nanoparticles:

  • Biocompatibility and Biodegradability: PLGA degrades into lactic acid and glycolic acid, which are natural metabolites in the human body.

  • Sustained Drug Release: The polymer matrix allows for the controlled and sustained release of the encapsulated drug over an extended period.

  • Enhanced Bioavailability: Encapsulation protects the drug from premature degradation and improves its solubility.

  • Improved Pharmacokinetics: PEGylation increases the systemic circulation time of the nanoparticles.

  • Targeted Delivery: The amine-terminated surface allows for the attachment of targeting moieties for selective delivery to cancer cells, minimizing off-target toxicity.

Data Presentation

Table 1: Physicochemical Properties of Drug-Loaded this compound Nanoparticles

DrugTargeting LigandParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
DoxorubicinEpCAM aptamer150 - 200< 0.2-10 to -255 - 10> 80
PaclitaxelFolate100 - 250< 0.25-5 to -201 - 5> 75
DocetaxelA10 RNA aptamer~150< 0.2Not Reported1 - 10Not Reported
CurcuminTransferrin120 - 180< 0.15-15 to -30~9> 90
GM-CSFNone (Passive)~143< 0.2NegativeNot Reported~84

Table 2: In Vitro Cytotoxicity of Targeted this compound Nanoparticles

Cell LineDrugTargeting LigandIC50 (Targeted NP)IC50 (Non-Targeted NP)IC50 (Free Drug)Reference
A549 (NSCLC)DoxorubicinEpCAM aptamerSignificantly LowerHigherHigher
HepG2Doxorubicin(Conjugated)Slightly LowerNot ReportedHigher
MDA-MB-231PaclitaxelNoneMore EffectiveNot ApplicableLess Effective
SKOV-3 (Ovarian)CisplatinHyaluronic AcidMore ToxicLess ToxicNot Reported

Experimental Protocols

Protocol 1: Synthesis of this compound Copolymer

This protocol describes the synthesis of the amine-terminated diblock copolymer via carbodiimide (B86325) chemistry.

Materials:

  • PLGA-COOH (Poly(lactic-co-glycolic acid), carboxyl-terminated)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • NH2-PEG-NH2 (Amine-terminated polyethylene (B3416737) glycol, in excess)

  • Dichloromethane (DCM)

  • Diethyl ether (ice-cold)

  • Methanol (B129727) (cold)

Procedure:

  • Activation of PLGA-COOH:

    • Dissolve PLGA-COOH in anhydrous DCM.

    • Add NHS and DCC to the solution (molar ratio of PLGA-COOH:NHS:DCC = 1:1.2:1.2).

    • Stir the reaction mixture at room temperature for 20 hours.

  • Purification of Activated PLGA:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the activated PLGA (PLGA-NHS) by adding the filtrate to ice-cold diethyl ether.

    • Wash the precipitate with cold diethyl ether and dry under vacuum at room temperature.

  • Conjugation with NH2-PEG-NH2:

    • Dissolve the dried PLGA-NHS in DCM.

    • Add an excess of NH2-PEG-NH2 to the solution to favor the formation of the diblock copolymer.

    • Stir the reaction for 12 hours at room temperature.

  • Purification of this compound:

    • Precipitate the copolymer by adding the reaction mixture to cold methanol.

    • Wash the precipitate multiple times with cold methanol to remove unreacted PEG.

    • Dry the final this compound copolymer under vacuum.

Protocol 2: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

This method is suitable for encapsulating hydrophobic drugs.

Materials:

  • This compound copolymer

  • Hydrophobic drug (e.g., Paclitaxel)

  • Organic solvent (e.g., Acetonitrile, Acetone)

  • Deionized water

Procedure:

  • Dissolve the this compound copolymer and the hydrophobic drug in the organic solvent.

  • Add the organic phase dropwise to a larger volume of deionized water under constant stirring.

  • Continue stirring at room temperature for at least 6 hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation or ultrafiltration.

  • Wash the nanoparticles with deionized water to remove any unencapsulated drug and residual solvent.

  • Resuspend the nanoparticle pellet in deionized water or a suitable buffer for further use or lyophilize for long-term storage.

Protocol 3: Preparation of Drug-Loaded Nanoparticles by Double Emulsion Solvent Evaporation (w/o/w)

This method is ideal for encapsulating hydrophilic drugs.

Materials:

  • This compound copolymer

  • Hydrophilic drug (e.g., Doxorubicin HCl)

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous phase (Deionized water or buffer)

  • Surfactant (e.g., Polyvinyl alcohol - PVA)

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve the hydrophilic drug in a small volume of aqueous phase.

    • Dissolve the this compound copolymer in the organic solvent.

    • Add the aqueous drug solution to the organic polymer solution and sonicate or homogenize to form a water-in-oil emulsion.

  • Secondary Emulsion (w/o/w):

    • Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., 4% PVA).

    • Sonicate or homogenize the mixture to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion for several hours (e.g., 13 hours) to allow the organic solvent to evaporate, leading to the hardening of the nanoparticles.

  • Collection and Washing:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 13,000 rpm).

    • Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water.

  • Resuspension/Lyophilization:

    • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water, or lyophilize for storage.

Protocol 4: Conjugation of Targeting Ligands (e.g., Antibodies) via EDC/NHS Chemistry

This protocol describes the covalent attachment of an amine-containing ligand to the carboxyl groups of a modified PLGA-PEG nanoparticle or an antibody to the amine groups of this compound. For antibody conjugation to this compound, the antibody's carboxyl groups are activated.

Materials:

  • This compound nanoparticles

  • Targeting antibody

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., Hydroxylamine (B1172632), Tris buffer)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Antibody Activation:

    • Dissolve the antibody in Activation Buffer.

    • Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

    • Add EDC and sulfo-NHS to the antibody solution and react for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody.

  • Removal of Excess Reagents (Optional but Recommended):

    • Remove excess and quenched EDC and sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Nanoparticles:

    • Resuspend the this compound nanoparticles in Coupling Buffer.

    • Add the activated antibody solution to the nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction.

  • Purification of Conjugated Nanoparticles:

    • Centrifuge the mixture to pellet the nanoparticles.

    • Wash the nanoparticles several times with Washing Buffer to remove unconjugated antibodies and other reagents.

    • Resuspend the final targeted nanoparticles in a suitable buffer for storage.

Protocol 5: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of the nanoparticles on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound nanoparticles (drug-loaded, targeted, and non-targeted controls)

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded targeted nanoparticles, and non-targeted nanoparticles in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different treatments. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Determine the IC50 (half-maximal inhibitory concentration) values for each treatment.

Protocol 6: Cellular Uptake Analysis by Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled nanoparticles into cancer cells.

Materials:

  • Cancer cell line of interest

  • Fluorescently labeled this compound nanoparticles (e.g., encapsulating a fluorescent dye or conjugated with a fluorescent label)

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting:

    • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using Trypsin-EDTA.

    • Centrifuge the cells and resuspend the pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.

    • Gate the live cell population based on forward and side scatter.

    • Measure the mean fluorescence intensity of the cells, which corresponds to the amount of nanoparticle uptake.

    • Compare the uptake of targeted versus non-targeted nanoparticles.

Visualizations

G cluster_synthesis Nanoparticle Synthesis & Drug Loading cluster_targeting Targeting Ligand Conjugation cluster_delivery Targeted Drug Delivery PLGA_PEG_NH2 This compound Copolymer Emulsification Emulsification (e.g., Double Emulsion) PLGA_PEG_NH2->Emulsification Drug Therapeutic Drug (e.g., Doxorubicin) Drug->Emulsification Solvent Organic Solvent (e.g., DCM) Solvent->Emulsification Aqueous Aqueous Phase (+ Surfactant) Aqueous->Emulsification Solvent_Evap Solvent Evaporation Emulsification->Solvent_Evap Drug_Loaded_NP Drug-Loaded Nanoparticle Solvent_Evap->Drug_Loaded_NP EDC_NHS EDC / NHS Activation Drug_Loaded_NP->EDC_NHS Amine Surface Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->EDC_NHS Carboxyl Group Targeted_NP Targeted Drug-Loaded Nanoparticle EDC_NHS->Targeted_NP Systemic_Admin Systemic Administration Targeted_NP->Systemic_Admin Circulation Blood Circulation (EPR Effect) Systemic_Admin->Circulation Cancer_Cell Cancer Cell Circulation->Cancer_Cell Endocytosis Receptor-Mediated Endocytosis Cancer_Cell->Endocytosis Binding Receptor Overexpressed Receptor Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Experimental workflow for targeted drug delivery.

G cluster_membrane Cell Membrane HER2_Ligand Ligand (e.g., NRG1) HER3 HER3/HER4 HER2_Ligand->HER3 Binds Dimerization Heterodimerization (HER2/HER3) HER3->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation Anti_HER2_NP Anti-HER2 Targeted PLGA-PEG NP Anti_HER2_NP->Dimerization Blocks

Caption: Simplified HER2 signaling pathway and inhibition.

G cluster_nucleus Nucleus Dox_NP Doxorubicin-Loaded NP Dox Doxorubicin (Released in cell) DNA DNA Dox->DNA Intercalates Topoisomerase Topoisomerase II Dox->Topoisomerase Inhibits DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptosis pathway.

References

Application Notes and Protocols for PLGA-PEG-NH2 Hydrogels in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine (PLGA-PEG-NH2) copolymers are biodegradable and biocompatible materials that have garnered significant interest in the field of tissue engineering.[1] These amphiphilic block copolymers self-assemble in aqueous solutions and can be crosslinked to form hydrogels, which are highly hydrated, three-dimensional polymer networks that mimic the native extracellular matrix (ECM).[2] The PLGA block provides biodegradability, with its degradation rate tunable by adjusting the lactide-to-glycolide ratio, while the PEG block imparts hydrophilicity and reduces protein adsorption.[3][4] The terminal amine (-NH2) group offers a reactive site for covalent crosslinking and for the conjugation of bioactive molecules, such as cell adhesion peptides or growth factors, to enhance the biological performance of the hydrogel scaffolds.[5]

These hydrogels are versatile platforms for a range of tissue engineering applications, including as scaffolds for cell encapsulation and delivery, and as matrices for the controlled release of therapeutic agents.[2][3] Their tunable mechanical properties, degradation kinetics, and ability to be functionalized make them promising materials for regenerating various tissues, such as cartilage, bone, and skin.[6][7]

Data Presentation

The following tables summarize key quantitative data for the characterization of this compound copolymers and the resulting hydrogels. The specific values can vary depending on the molecular weights of the PLGA and PEG blocks, the lactide-to-glycolide ratio, the crosslinking density, and the specific experimental conditions.

Table 1: Physicochemical Properties of this compound Copolymers

ParameterTypical Value RangeCharacterization MethodReference
Molecular Weight (Mn) of PEG1,000 - 10,000 DaGel Permeation Chromatography (GPC)[8]
Molecular Weight (Mn) of PLGA5,000 - 50,000 DaGel Permeation Chromatography (GPC)[8]
Lactide:Glycolide (B1360168) Ratio50:50 to 85:15¹H Nuclear Magnetic Resonance (NMR)[2]
Polydispersity Index (PDI)1.2 - 2.0Gel Permeation Chromatography (GPC)[9]
Amine Functionality> 90%¹H Nuclear Magnetic Resonance (NMR)[5]

Table 2: Physical and Mechanical Properties of this compound Hydrogels

ParameterTypical Value RangeCharacterization MethodReference
Swelling Ratio500 - 2000%Gravimetric Analysis[8]
Compressive Modulus1 - 50 kPaRheometry/Mechanical Testing[6][10]
Pore Size10 - 200 µmScanning Electron Microscopy (SEM)[11]
Gelation Time5 - 30 minutesVial Inversion Test/Rheometry

Table 3: Biological Properties of this compound Hydrogels

ParameterTypical ResultAssay MethodReference
In Vitro Cell Viability> 80%MTT Assay, Live/Dead Staining[12]
In Vivo BiocompatibilityMinimal inflammatory responseHistological Analysis[12]
Biodegradation TimeWeeks to monthsIn Vitro/In Vivo Degradation Study[3]

Experimental Protocols

Synthesis of Amine-Terminated PLGA-PEG (this compound) Copolymer

This protocol describes the synthesis of this compound via ring-opening polymerization (ROP) of D,L-lactide and glycolide, initiated by a diamine-terminated polyethylene (B3416737) glycol (H2N-PEG-NH2).

Materials:

  • D,L-lactide

  • Glycolide

  • Amine-terminated polyethylene glycol (H2N-PEG-NH2, MW 2,000 Da)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Methanol (B129727), cold

Procedure:

  • Drying of Reagents: Dry D,L-lactide and glycolide under vacuum at 40°C for 24 hours. Dry H2N-PEG-NH2 under vacuum at 80°C for 4 hours.

  • Polymerization Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the desired amount of H2N-PEG-NH2 in anhydrous toluene.

  • Monomer Addition: Add the pre-weighed D,L-lactide and glycolide monomers to the flask. The molar ratio of monomers to initiator will determine the molecular weight of the PLGA blocks.

  • Catalyst Addition: Prepare a solution of stannous octoate in anhydrous toluene. Add the catalyst solution to the reaction mixture. The typical monomer-to-catalyst molar ratio is between 5,000:1 and 20,000:1.

  • Polymerization Reaction: Heat the reaction mixture to 130°C and stir for 12-24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature and dissolve the crude polymer in a minimal amount of anhydrous dichloromethane.

    • Precipitate the polymer by adding the DCM solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

    • Decant the ether and redissolve the polymer in DCM.

    • Repeat the precipitation step two more times.

    • Wash the final precipitate with cold methanol to remove any unreacted PEG.

    • Dry the purified this compound copolymer under vacuum at room temperature for 48 hours.

  • Characterization: Confirm the structure and composition of the copolymer using ¹H NMR and determine the molecular weight and polydispersity index by GPC.

Formation of this compound Hydrogel

This protocol describes the formation of a chemically crosslinked hydrogel by reacting the amine-terminated PLGA-PEG with an N-hydroxysuccinimide (NHS) ester-functionalized crosslinker, such as 4-arm PEG-NHS.

Materials:

  • This compound copolymer

  • 4-arm PEG-NHS (e.g., MW 10,000 Da)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Syringes and needles

Procedure:

  • Polymer Solution Preparation:

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the lyophilized this compound in sterile PBS to the desired concentration (e.g., 10% w/v). Gently vortex or sonicate to ensure complete dissolution.

    • In a separate sterile tube, dissolve the 4-arm PEG-NHS crosslinker in sterile PBS to the desired concentration. The molar ratio of NHS groups to amine groups is typically controlled to be between 1:1 and 1.2:1 to ensure efficient crosslinking.

  • Hydrogel Formation:

    • Draw the this compound solution into one syringe and the 4-arm PEG-NHS solution into another.

    • Connect the two syringes to a three-way stopcock or a female-to-female Luer lock connector.

    • Rapidly mix the two solutions by pushing the plungers back and forth for about 30 seconds to ensure a homogeneous mixture.

    • Dispense the mixed solution into a mold (e.g., a multi-well plate) or directly into the desired application site.

  • Gelation: Allow the mixture to stand at 37°C. Gelation should occur within 5 to 30 minutes. The gelation time can be monitored by inverting the vial; the gel is formed when the solution no longer flows.

Characterization of this compound Hydrogels
  • Prepare hydrogel discs of a known initial weight (Wd).

  • Immerse the hydrogel discs in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

  • Use a rheometer with a parallel plate geometry.

  • Place the freshly prepared hydrogel precursor solution onto the lower plate.

  • Lower the upper plate to the desired gap distance (e.g., 1 mm).

  • Monitor the storage modulus (G') and loss modulus (G'') over time at 37°C and a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to determine the gelation kinetics. The gel point is typically identified as the crossover point where G' > G''.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) on the fully formed gel to characterize its viscoelastic properties.

  • Equilibrate the hydrogel samples in PBS.

  • Flash-freeze the swollen hydrogels in liquid nitrogen.

  • Lyophilize the frozen samples for 48 hours to remove all water.

  • Fracture the dried hydrogels to expose the internal porous structure.

  • Mount the fractured samples on SEM stubs and sputter-coat them with a thin layer of gold or platinum.

  • Image the samples using a scanning electron microscope to observe the pore morphology and size.[11]

  • Hydrogel Extract Preparation:

    • Prepare hydrogels under sterile conditions.

    • Incubate the hydrogels in a cell culture medium (e.g., DMEM) at a ratio of 0.1 g/mL for 24 hours at 37°C to obtain the hydrogel extract.

    • Filter the extract through a 0.22 µm syringe filter to sterilize it.

  • Cell Culture:

    • Seed cells (e.g., fibroblasts or mesenchymal stem cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Cell Treatment:

    • Remove the culture medium and replace it with the prepared hydrogel extracts (e.g., 100 µL/well). Use fresh culture medium as a negative control and a cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.

    • Incubate the cells for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the negative control.

Visualizations

Synthesis_Workflow cluster_synthesis Copolymer Synthesis cluster_hydrogel Hydrogel Formation Monomers Lactide & Glycolide ROP Ring-Opening Polymerization Monomers->ROP Initiator H2N-PEG-NH2 Initiator->ROP Catalyst Sn(Oct)2 Catalyst->ROP Purification Precipitation & Washing ROP->Purification Copolymer This compound Purification->Copolymer Copolymer_sol This compound Solution Copolymer->Copolymer_sol Mixing Syringe Mixing Copolymer_sol->Mixing Crosslinker 4-arm PEG-NHS Solution Crosslinker->Mixing Gelation Gelation at 37°C Mixing->Gelation Hydrogel This compound Hydrogel Gelation->Hydrogel

Caption: Experimental workflow for the synthesis of this compound copolymer and subsequent hydrogel formation.

Crosslinking_Mechanism PLGA_PEG_NH2 This compound -NH2 Hydrogel Crosslinked Hydrogel Network Amide Bond (-CO-NH-) PLGA_PEG_NH2:nh2->Hydrogel Nucleophilic Attack PEG_NHS 4-arm PEG-NHS NHS Ester PEG_NHS:nhs->Hydrogel Reaction

Caption: Chemical crosslinking mechanism of this compound with an NHS-ester crosslinker to form a stable hydrogel.

Signaling_Pathway_Integration cluster_hydrogel Bioactive Hydrogel cluster_cell Cellular Response Hydrogel PLGA-PEG-NH (Conjugated with RGD) Integrin Integrin Receptor Hydrogel->Integrin Binds to Cell Cell Cell->Integrin Adhesion Cell Adhesion Integrin->Adhesion Signaling Intracellular Signaling Adhesion->Signaling Differentiation Cell Differentiation Signaling->Differentiation

Caption: Signaling pathway for cell adhesion to an RGD-functionalized this compound hydrogel.

References

surface functionalization of PLGA-PEG-NH2 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the surface functionalization of amine-terminated Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG-NH2) nanoparticles, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, detailed experimental protocols, and key data for the successful conjugation of ligands to the nanoparticle surface for applications such as targeted drug delivery.

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable copolymer approved by the FDA for therapeutic use.[1][2] When formulated into nanoparticles, it serves as an excellent carrier for a wide range of therapeutic agents, including small molecules, peptides, and nucleic acids.[3][4] The addition of a Poly(ethylene glycol) (PEG) layer, a process known as PEGylation, creates a hydrophilic shell around the nanoparticles.[2][5] This shell reduces opsonization and recognition by the immune system, thereby prolonging circulation time in the body.[2][3]

The incorporation of a terminal amine group (-NH2) on the PEG chain (this compound) provides a reactive site for the covalent attachment of various functional molecules, such as targeting ligands (antibodies, aptamers, peptides) or imaging agents.[3] This surface functionalization is critical for developing advanced drug delivery systems that can actively target specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target side effects.[1][6] The most common method for this conjugation is carbodiimide (B86325) chemistry, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[3][7]

Part 1: Preparation and Characterization of this compound Nanoparticles

Nanoparticle Synthesis

PLGA-based nanoparticles are typically prepared using top-down techniques where the nanoparticles are formed from a pre-formed copolymer.[7] Common methods include nanoprecipitation and emulsion-based techniques.[8]

Nanoprecipitation (Solvent Displacement): This method is known for its simplicity and efficiency.[8][9] It involves dissolving the this compound copolymer and the therapeutic drug in a water-miscible organic solvent (e.g., acetonitrile, acetone).[8][10] This organic solution is then added dropwise to an aqueous phase, often containing a surfactant, under stirring.[8] The rapid diffusion of the solvent into the water phase causes the polymer to precipitate, forming nanoparticles.[7]

Emulsion-Solvent Evaporation: This technique is suitable for encapsulating both hydrophobic and hydrophilic drugs. For hydrophobic drugs, a single oil-in-water (o/w) emulsion is used. The polymer is dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).[7] The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles.[7] For hydrophilic molecules, a double emulsion (water-in-oil-in-water, w/o/w) method is employed.[11]

Below is a generalized workflow for nanoparticle preparation.

G cluster_prep Nanoparticle Preparation A Dissolve this compound and Drug in Organic Solvent C Mix Organic and Aqueous Phases (e.g., Dropwise addition or Emulsification) A->C B Prepare Aqueous Phase (with optional surfactant) B->C D Solvent Removal (Evaporation or Dialysis) C->D E Nanoparticle Purification (Centrifugation/Washing) D->E F Resuspend in Buffer/Water E->F

Caption: General workflow for the synthesis of this compound nanoparticles.

Physicochemical Characterization

After synthesis, nanoparticles must be characterized to ensure they meet the desired specifications for size, charge, and stability.

ParameterTechniqueTypical Values for PLGA-PEG NPsSignificance
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)70 - 250 nm[12], PDI < 0.2Size influences biodistribution, cellular uptake, and circulation time.[12] PDI indicates the uniformity of the size distribution.
Zeta Potential Laser Doppler VelocimetryNear-neutral to slightly positiveSurface charge affects colloidal stability and interactions with biological membranes. PEGylation typically shields charge, resulting in a near-zero potential.[5] The presence of -NH2 groups can impart a positive charge.[13]
Morphology Scanning/Transmission Electron Microscopy (SEM/TEM)SphericalConfirms size and shape, and assesses surface smoothness and aggregation.
Drug Loading & Encapsulation Efficiency UV-Vis Spectroscopy, HPLCVaries widely based on drug and formulationQuantifies the amount of drug successfully encapsulated within the nanoparticles.
Surface Chemistry X-ray Photoelectron Spectroscopy (XPS), NMR SpectroscopyPresence of Nitrogen (from -NH2) and specific PEG signalsConfirms the presence and density of PEG and amine groups on the nanoparticle surface.[14]

Table 1: Key characterization parameters for this compound nanoparticles.

Factors Influencing Nanoparticle Properties

Several formulation parameters can be adjusted to control the final physicochemical properties of the nanoparticles.

Formulation ParameterEffect on Nanoparticle SizeReference
PLGA Molecular Weight (MW) Higher MW leads to larger nanoparticles.[7]For paclitaxel-loaded NPs, size increased from 122 nm (6 kDa PLGA) to 160 nm (63.6 kDa PLGA).[7]
PEG Chain Length Longer PEG chains can lead to larger nanoparticles.Shortening the PEG chain from 20 kDa to 2 kDa reduced particle size from ~570 nm to ~180 nm.[7]
Polymer Concentration Higher polymer concentration results in larger nanoparticles.[10][12]Nanoparticle size correlates linearly with polymer concentration for sizes between 70 and 250 nm.[12]
Drug Loading Can influence particle size and polydispersity.For docetaxel, drug loadings of 1% minimized polydispersity in PLGA-b-PEG nanoparticles.[12]
Solvent Choice The miscibility of the organic solvent with water impacts the final particle size.[10]Nanoprecipitation using different solvents (e.g., DMF, acetone, acetonitrile, THF) results in different particle sizes.[10]

Table 2: Impact of formulation parameters on nanoparticle size.

Part 2: Surface Functionalization Protocols

The amine groups on the surface of this compound nanoparticles serve as anchor points for the covalent attachment of molecules containing a carboxyl group, such as proteins, peptides, or carboxyl-functionalized small molecules. The most widely used method is EDC/NHS coupling chemistry.[3][7]

Principle of EDC/NHS Coupling

This two-step reaction forms a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).

  • Activation: EDC reacts with the carboxyl group of the ligand to form a highly reactive but unstable O-acylisourea intermediate.[3][7]

  • Stabilization & Conjugation: NHS is added to react with the intermediate, forming a more stable NHS-ester. This amine-reactive ester is less susceptible to hydrolysis in aqueous solutions.[3] The NHS-activated ligand then readily reacts with the primary amine on the nanoparticle surface to form a covalent amide bond, releasing NHS.

G EDC/NHS Amide Coupling Chemistry cluster_chem Ligand_COOH Ligand-COOH (Carboxyl Group) Intermediate O-acylisourea Intermediate (Unstable) Ligand_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS Ester (Semi-stable) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Final_Product Ligand-NP Conjugate (Stable Amide Bond) NHS_Ester->Final_Product + NP_NH2 PLGA-PEG-NP-NH2 (Amine Group) NP_NH2->Final_Product

Caption: Reaction scheme for EDC/NHS-mediated conjugation of a ligand to an amine-functionalized nanoparticle.

Detailed Experimental Protocol: Ligand Conjugation

This protocol provides a general method for conjugating a carboxyl-containing ligand (e.g., an antibody or aptamer with a carboxyl modification) to this compound nanoparticles. Note: Concentrations and incubation times may need optimization for specific ligands and nanoparticles.

Materials:

  • This compound nanoparticles suspended in MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

  • Ligand with a terminal carboxyl group, dissolved in MES buffer.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl).

  • N-Hydroxysuccinimide (NHS).

  • Activation Buffer: MES buffer, pH 6.0.

  • Reaction Buffer: PBS (Phosphate-Buffered Saline), pH 7.4.

  • Quenching Solution: Hydroxylamine or Tris buffer.

  • Purification system: Centrifugal filter units or dialysis cassette.

Protocol:

  • Ligand Activation: a. Dissolve the carboxyl-containing ligand in cold Activation Buffer (MES, pH 6.0). b. Prepare fresh solutions of EDC and NHS in the Activation Buffer. A common molar ratio is a 2 to 4-fold molar excess of EDC and NHS over the ligand. c. Add the EDC and NHS solutions to the ligand solution. d. Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to Nanoparticles: a. Add the activated ligand solution to the this compound nanoparticle suspension (which should be in Reaction Buffer, PBS pH 7.4). The pH is raised to facilitate the reaction with the primary amine. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: a. Add a quenching solution (e.g., hydroxylamine) to the reaction mixture to deactivate any unreacted NHS-esters. b. Incubate for 15 minutes.

  • Purification: a. Purify the functionalized nanoparticles to remove unreacted ligand, EDC, NHS, and byproducts. b. This is typically achieved by repeated washing and centrifugation using centrifugal filter units or by dialysis against PBS.[10][15]

  • Final Formulation & Storage: a. Resuspend the purified, functionalized nanoparticles in a suitable sterile buffer (e.g., PBS). b. Characterize the final product for size, zeta potential, and ligand conjugation efficiency. c. Store at 4°C until use.

G cluster_protocol Surface Functionalization Workflow A 1. Activate Ligand-COOH with EDC and NHS in MES Buffer (pH 6.0) B 2. Add Activated Ligand to this compound NPs in PBS (pH 7.4) A->B C 3. Incubate for 2-4h (RT) or Overnight (4°C) B->C D 4. Quench Reaction (e.g., with Hydroxylamine) C->D E 5. Purify Conjugated NPs (Centrifugal Filtration or Dialysis) D->E F 6. Resuspend in Buffer and Characterize E->F

Caption: Step-by-step workflow for the .

Part 3: Quantification of Surface Functionalization

It is crucial to quantify the number of functional amine groups on the nanoparticle surface before and after conjugation to ensure reaction efficiency and batch-to-batch consistency.[16]

Methods for Quantifying Surface Amine Groups:

  • Conductometric Titration: Measures the conductivity of the nanoparticle suspension as a titrant (acid or base) is added, allowing for the quantification of total surface charge groups like amines.[16]

  • Colorimetric Assays: Reagents like ninhydrin (B49086) or 4-nitrobenzaldehyde (B150856) react with primary amines to produce a colored product that can be quantified using UV-Vis spectroscopy.[17]

  • Fluorescence-Based Assays: Fluorescent probes that specifically react with primary amines can be used for quantification.

Quantifying the attached ligand can be achieved by using a labeled ligand (e.g., fluorescently tagged) and measuring the signal associated with the purified nanoparticles, or by methods like ELISA if the ligand is an antibody.

Conclusion

Surface functionalization of this compound nanoparticles is a versatile and powerful strategy for creating advanced, targeted drug delivery systems. By carefully selecting synthesis parameters, researchers can produce nanoparticles with desired physicochemical properties. The robust and well-established EDC/NHS coupling chemistry provides an effective method for covalently attaching a wide array of targeting and imaging moieties to the nanoparticle surface. Rigorous characterization and quantification at each step are essential for developing reproducible and clinically relevant nanomedicines.

References

Application Notes and Protocols for Sterilization of PLGA-PEG-NH2 Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The sterilization of three-dimensional scaffolds is a critical final step before their use in tissue engineering and drug delivery applications. For scaffolds fabricated from biodegradable polymers like Poly(lactic-co-glycolic acid)-Poly(ethylene glycol)-amine (PLGA-PEG-NH2), the chosen sterilization method must effectively eliminate all microbial life without compromising the scaffold's physicochemical properties, mechanical integrity, and biocompatibility. This document provides a comprehensive overview of common sterilization techniques, their effects on PLGA-based scaffolds, and detailed protocols for their implementation and evaluation.

Overview of Sterilization Methods

Biodegradable polyester (B1180765) scaffolds are sensitive to high temperatures, pressure, and certain chemicals, which limits the choice of suitable sterilization methods.[1] The ideal sterilization technique should ensure sterility while preserving the scaffold's structural and biochemical characteristics.[2]

Common Sterilization Techniques

Several methods are commonly employed for the sterilization of polymeric scaffolds. These include:

  • Gamma Irradiation: A high-energy process that effectively sterilizes materials.[3]

  • Ethylene (B1197577) Oxide (EtO) Gas: A low-temperature chemical sterilization method suitable for heat-sensitive materials.[4]

  • Radiofrequency Glow Discharge (RFGD) Plasma: A low-temperature gas plasma technique that is gaining traction for sterilizing sensitive biomaterials.[3]

  • Steam Sterilization (Autoclaving): A high-temperature and pressure method generally unsuitable for PLGA-based scaffolds due to their thermal sensitivity.[1]

  • 70% Ethanol Disinfection: Often used as a disinfectant and a control in studies, but it is not a true sterilization method as it does not eliminate bacterial spores and some viruses.[5]

The choice of sterilization method is critical and should be considered during the initial design phase of the scaffold.[6]

Comparison of Sterilization Methods

The following diagram provides a high-level comparison of the primary sterilization methods suitable for this compound scaffolds.

cluster_methods Sterilization Methods cluster_properties Scaffold Properties Gamma Irradiation Gamma Irradiation Molecular Weight Molecular Weight Gamma Irradiation->Molecular Weight Significant Decrease Morphology Morphology Gamma Irradiation->Morphology Can alter surface Mechanical Integrity Mechanical Integrity Gamma Irradiation->Mechanical Integrity Can weaken Biocompatibility Biocompatibility Gamma Irradiation->Biocompatibility Generally Good Ethylene Oxide (EtO) Ethylene Oxide (EtO) Ethylene Oxide (EtO)->Molecular Weight Minor Decrease Ethylene Oxide (EtO)->Morphology Shrinkage Ethylene Oxide (EtO)->Mechanical Integrity Can weaken Ethylene Oxide (EtO)->Biocompatibility Good (residues must be removed) RFGD Plasma RFGD Plasma RFGD Plasma->Molecular Weight Minimal Effect RFGD Plasma->Morphology Minimal Effect RFGD Plasma->Mechanical Integrity Generally Preserved RFGD Plasma->Biocompatibility Excellent

Caption: Comparison of common sterilization methods and their effects on PLGA scaffold properties.

Quantitative Data on Sterilization Effects

The following tables summarize the quantitative effects of different sterilization methods on key properties of PLGA-based scaffolds as reported in the literature.

Table 1: Effect of Sterilization on Molecular Weight (Mw) and Dimensions

Sterilization MethodChange in Molecular Weight (Mw)Dimensional ChangeReference(s)
Gamma Irradiation (25 kGy)~50% decreaseMinimal immediate change, but accelerated degradation[5][6]
Ethylene Oxide (EtO)~12% decreaseSignificant shrinkage (~40% volume loss)[5][7]
RFGD Plasma (Argon, 100W, 4 min)Minimal changeNo significant change[3][5]
70% Ethanol DisinfectionNo significant changeCan cause surface wrinkling[2]

Table 2: Effect of Sterilization on Mechanical Properties

Sterilization MethodEffect on Compressive ModulusEffect on Compressive StrengthReference(s)
Gamma IrradiationCan decreaseCan decrease[6]
Ethylene Oxide (EtO)Can decrease due to structural changesCan decrease[2]
RFGD PlasmaGenerally preservedGenerally preserved[3]
70% Ethanol DisinfectionMinimal effectMinimal effect[8]

Experimental Protocols

This section provides detailed protocols for sterilizing this compound scaffolds and for evaluating the effects of sterilization on their properties.

Sterilization Protocols

Protocol 1: Gamma Irradiation Sterilization

  • Packaging: Individually package each scaffold in a gas-permeable, sterile pouch (e.g., self-seal sterilization pouches).

  • Irradiation: Expose the packaged scaffolds to a Cobalt-60 gamma-ray source at a dose of 25 kGy (2.5 Mrad) at room temperature.[3]

  • Post-Irradiation: No post-treatment is necessary. The scaffolds are ready for use after irradiation.

Protocol 2: Ethylene Oxide (EtO) Sterilization

  • Packaging: Package scaffolds in breathable packaging material.

  • Pre-conditioning: Place the packaged scaffolds in a pre-conditioning chamber at a controlled temperature (e.g., 41-57°C) and humidity (e.g., 42%) for a specified duration (e.g., 2-13 hours).[3][9]

  • Sterilization Cycle: Transfer the scaffolds to the EtO sterilization chamber and expose them to 100% ethylene oxide gas at a controlled temperature (e.g., 49-57°C) for a defined period (e.g., 2-8 hours).[3][10]

  • Aeration: After the sterilization cycle, transfer the scaffolds to an aeration chamber to remove residual EtO gas. This step is crucial to ensure biocompatibility. Aeration can be performed by exposing the scaffolds to air for an extended period (e.g., 9-15 hours) at a controlled temperature (e.g., 43°C).[3][9]

Protocol 3: RFGD Plasma Sterilization

  • Packaging: Place scaffolds in sterilization pouches suitable for plasma sterilization.

  • Chamber Preparation: Place the packaged scaffolds in the chamber of an electrode-less, glow discharge apparatus. Purge the chamber with argon gas multiple times.[3]

  • Plasma Treatment: Evacuate the chamber to a low pressure (e.g., 1.0 Torr) and create an argon plasma at a power of 100W for 4 minutes.[3][5]

  • Post-Treatment: No post-treatment is required. The scaffolds can be used immediately after the process.

Evaluation Protocols

The following workflow illustrates the process of evaluating the effects of sterilization on scaffolds.

cluster_workflow Scaffold Sterilization and Evaluation Workflow cluster_characterization Characterization Fabricate Scaffold Fabricate Scaffold Sterilize Sterilize Fabricate Scaffold->Sterilize Choose Method Characterize Characterize Sterilize->Characterize Post-Sterilization Molecular Weight (GPC) Molecular Weight (GPC) Characterize->Molecular Weight (GPC) Morphology (SEM) Morphology (SEM) Characterize->Morphology (SEM) Mechanical Testing Mechanical Testing Characterize->Mechanical Testing Biocompatibility (MTT) Biocompatibility (MTT) Characterize->Biocompatibility (MTT)

Caption: Workflow for sterilization and subsequent characterization of this compound scaffolds.

Protocol 4: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

  • Sample Preparation: Dissolve a known mass of the sterilized scaffold (e.g., 5-10 mg) in a suitable solvent like tetrahydrofuran (B95107) (THF) or chloroform (B151607) to a final concentration of 1-5 mg/mL.[11]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for polymer analysis.

  • Mobile Phase: Use THF as the mobile phase at a flow rate of 1 mL/min.[4]

  • Calibration: Generate a calibration curve using polystyrene standards of known molecular weights.[12]

  • Analysis: Inject the dissolved sample into the GPC system. Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) by comparing the elution time with the calibration curve.

Protocol 5: Morphological Analysis by Scanning Electron Microscopy (SEM)

  • Sample Mounting: Mount the scaffold sample onto an aluminum SEM stub using double-sided carbon tape.

  • Sputter Coating: Coat the scaffold with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging: Place the coated sample into the SEM chamber. Image the scaffold surface and cross-section at various magnifications to observe pore structure, interconnectivity, and any surface alterations.[13]

Protocol 6: Mechanical Testing (Uniaxial Compression)

  • Sample Preparation: Cut the scaffold into a defined geometry (e.g., a cylinder or cube).

  • Testing Machine: Use a universal testing machine equipped with a suitable load cell.

  • Compression Test: Place the scaffold between two flat plates and apply a compressive load at a constant strain rate (e.g., 0.10 min⁻¹).[14]

  • Data Analysis: Record the stress-strain curve. Calculate the compressive modulus from the initial linear region of the curve and the compressive strength from the maximum stress before failure.

Protocol 7: Biocompatibility Assessment by MTT Assay

  • Extract Preparation: Incubate the sterilized scaffold in a cell culture medium (e.g., DMEM) for 24 hours at 37°C to create an extract.[15] This is based on the ISO 10993-5 standard for in vitro cytotoxicity testing.[9]

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or MG-63 osteoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[15]

  • Cell Treatment: Replace the culture medium with the prepared scaffold extract and incubate for another 24-48 hours.[15] Include positive (toxic material) and negative (non-toxic material) controls.

  • MTT Assay: a. Remove the extract and add MTT solution (e.g., 1 mg/mL in phenol (B47542) red-free medium) to each well.[16] b. Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[15][16] c. Remove the MTT solution and add a solubilizing agent (e.g., acidified isopropanol (B130326) or DMSO) to dissolve the formazan crystals.[16] d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Interpretation: Calculate cell viability as a percentage relative to the negative control. A cell viability of 70% or higher is generally considered non-cytotoxic.[9][17]

Decision Guide for Selecting a Sterilization Method

The choice of a sterilization method depends on the specific requirements of the application and the acceptable level of change to the scaffold's properties.

start Start q1 Is maintaining molecular weight critical? start->q1 q2 Is maintaining original dimensions critical? q1->q2 Yes gamma Use Gamma Irradiation (accept Mw decrease) q1->gamma No eto Use Ethylene Oxide (EtO) (ensure proper aeration) q2->eto No plasma Use RFGD Plasma (optimal choice) q2->plasma Yes

Caption: Decision tree to aid in the selection of a suitable sterilization method for PLGA-based scaffolds.

The sterilization of this compound scaffolds requires careful consideration to ensure both sterility and the preservation of the scaffold's essential properties. While gamma irradiation is effective, it significantly reduces the polymer's molecular weight. Ethylene oxide is a viable low-temperature alternative but can cause scaffold shrinkage and requires a thorough aeration process to remove toxic residues. RFGD plasma emerges as a highly promising method, offering effective sterilization with minimal impact on the scaffold's molecular weight, morphology, and mechanical properties. Researchers and drug development professionals should select the most appropriate method based on the specific application and the acceptable trade-offs in scaffold properties. The provided protocols offer a framework for implementing and validating the chosen sterilization technique.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Drug Encapsulation Efficiency of PLGA-PEG-NH2 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with PLGA-PEG-NH2 nanoparticles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and improve your drug encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for drug delivery?

A1: this compound is a copolymer composed of three parts:

  • Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer that forms the core of the nanoparticle, encapsulating the drug. Its degradation rate can be controlled by adjusting the ratio of lactic acid to glycolic acid.[1]

  • Poly(ethylene glycol) (PEG): A hydrophilic polymer that forms a "stealth" layer on the nanoparticle surface. This PEGylation reduces opsonization by proteins in the bloodstream, leading to a longer circulation time.[2]

  • Amine group (-NH2): A functional group at the end of the PEG chain. This primary amine provides a site for conjugating targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues.[3]

This combination of properties makes this compound an excellent candidate for developing targeted and controlled-release drug delivery systems.

Q2: What are the main methods for preparing this compound nanoparticles?

A2: The two most common methods are nanoprecipitation (also known as the solvent displacement method) and emulsion-based techniques like single emulsion-solvent evaporation (for hydrophobic drugs) and double emulsion-solvent evaporation (for hydrophilic drugs).[2] The choice of method often depends on the solubility of the drug to be encapsulated.

Q3: How does the amine group (-NH2) on this compound affect nanoparticle properties?

A3: The primary amine group provides a positive charge at physiological pH, which can influence several properties:

  • Surface Charge: The amine group can impart a positive zeta potential to the nanoparticles, which can enhance interaction with negatively charged cell membranes, potentially improving cellular uptake.

  • Drug Encapsulation: For negatively charged (anionic) drugs, the positively charged amine group may improve encapsulation efficiency through electrostatic interactions. Conversely, it might pose challenges for encapsulating positively charged (cationic) drugs.

  • Bioconjugation: The amine group is the primary site for covalently attaching targeting molecules, which is crucial for active targeting of diseased tissues.

Q4: What is the difference between drug loading and encapsulation efficiency?

A4:

  • Encapsulation Efficiency (EE): This refers to the percentage of the initial amount of drug used in the formulation that is successfully entrapped within the nanoparticles.

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

  • Drug Loading (DL): This represents the weight percentage of the drug relative to the total weight of the nanoparticle.

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

A high encapsulation efficiency is crucial, especially when working with expensive therapeutic agents, to minimize waste.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of drug-loaded this compound nanoparticles.

Problem 1: Low Encapsulation Efficiency (EE)

Potential Cause Suggested Solution
Poor drug-polymer interaction/solubility. For hydrophobic drugs, ensure the drug is fully dissolved in the organic solvent along with the polymer. For hydrophilic drugs using the double emulsion method, issues with the primary emulsion can lead to drug leakage. The solid-state solubility of the drug in the polymer is a key factor; higher solubility generally leads to better encapsulation.[4]
Drug leakage into the external aqueous phase. This is a common issue with hydrophilic drugs. Optimize the formulation by adjusting the pH of the aqueous phases to a point where the drug has lower solubility. For the double emulsion method, increasing the viscosity of the inner aqueous phase can help.
Inappropriate solvent system. The choice of organic solvent is critical. The solvent must be able to dissolve the polymer and the drug (for single emulsion/nanoprecipitation) and be miscible with the anti-solvent (typically water). Solvents with higher water miscibility, like DMF, tend to produce smaller nanoparticles due to more efficient solvent diffusion.
Suboptimal drug-to-polymer ratio. A very high drug-to-polymer ratio can lead to drug precipitation or the formation of unstable nanoparticles. Systematically vary the drug-to-polymer ratio to find the optimal balance for your specific drug. Ratios from 1:1 to 1:6 have been shown to significantly impact encapsulation efficiency.
Low polymer concentration. Insufficient polymer concentration can result in the formation of unstable nanoparticles that are lost during purification, leading to an apparent low EE.

Problem 2: Low Nanoparticle Yield

Potential Cause Suggested Solution
Incomplete nanoprecipitation or solvent evaporation. Ensure that the organic solvent is completely removed. For nanoprecipitation, allow for sufficient stirring time (e.g., overnight) for the solvent to evaporate. Using a rotary evaporator can also facilitate complete solvent removal.
Loss of nanoparticles during collection/purification. Ultracentrifugation is a common method for collecting nanoparticles, but it can be difficult to fully resuspend the pellet, leading to loss of material. Consider using ultrafiltration as an alternative collection method, as it can improve yield.
High polymer concentration leading to aggregation. While low polymer concentration can be an issue, excessively high concentrations can lead to the formation of large aggregates instead of nanoparticles. These aggregates are often lost during filtration steps, reducing the overall yield of correctly sized nanoparticles.
Instability of reagents. Ensure that the this compound polymer is properly stored to prevent degradation from moisture and temperature. Degraded polymer will not form nanoparticles efficiently.

Problem 3: Undesirable Particle Size or High Polydispersity Index (PDI)

Potential Cause Suggested Solution
Inappropriate polymer concentration. Generally, increasing the polymer concentration leads to an increase in nanoparticle size. Adjust the polymer concentration to target your desired size range.
Suboptimal surfactant type or concentration. The surfactant stabilizes the nanoparticles and prevents aggregation. The type and concentration of surfactant can significantly impact particle size and PDI. For example, increasing the concentration of PVA has been shown to decrease the mean nanoparticle size. However, excessive surfactant can lead to the formation of micelles, which can compete for drug loading.
High drug loading. Increasing the amount of encapsulated drug can lead to an increase in particle size and PDI. If a high drug load is required, you may need to further optimize other parameters to maintain a low PDI.
Issues with the homogenization/sonication step (emulsion methods). The energy input during the emulsification step is critical for determining the droplet size, which in turn dictates the final nanoparticle size. Optimize the sonication/homogenization time and power.

Data on Formulation Parameters

The following tables summarize quantitative data on how various formulation parameters can influence the characteristics of PLGA-based nanoparticles. Note that the specific outcomes will depend on the exact properties of the this compound, the drug, and the precise experimental conditions.

Table 1: Effect of Drug-to-Polymer Ratio on Nanoparticle Properties

Drug TypePolymerDrug:Polymer RatioEncapsulation Efficiency (%)Drug Loading (%)Particle Size (nm)Reference
HydrophilicEudragit RS/RL1:168.3 ± 0.652.4 ± 1.0123.5 ± 6.4
HydrophilicEudragit RS/RL1:254.8 ± 0.724.0 ± 1.1132.8 ± 11.8
HydrophilicEudragit RS/RL1:594.4 ± 0.319.6 ± 0.4204.2 ± 8.4
HydrophilicEudragit RS/RL1:695.4 ± 0.316.3 ± 0.4222.5 ± 15.3
HydrophobicPLGA1:138.5-920
HydrophobicPLGA1:471.6-430

Table 2: Effect of Polymer Concentration on Nanoparticle Size

PolymerSolventPolymer Concentration (mg/mL)Particle Size (nm)Reference
PLGA-PEGDMF569.0
PLGA-PEGDMF50165.0
PLGA-PEGAcetone10115.3 ± 5.1
PLGA-PEGTHF10130.0 ± 0.5
PLGA-PEG-10132
PLGA-PEG-55312
PLGA-PEG-100631

Table 3: Effect of Surfactant (PVA) Concentration on Nanoparticle Properties

PolymerSurfactant (PVA) Conc. (% w/v)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
PLGA12500.15-
PLGA32200.1272.5
PLGA52000.10-
PLGA-PEG-Curcumin0---
PLGA-PEG-Curcumin0.5180--
PLGA-PEG-Curcumin0.75160--
PLGA-PEG-Curcumin1.0150--

Experimental Protocols

Protocol 1: Nanoprecipitation Method (for Hydrophobic Drugs)

This method is suitable for encapsulating hydrophobic drugs that are soluble in the organic solvent used.

Materials:

  • This compound

  • Hydrophobic drug

  • Organic solvent (e.g., Acetone, Acetonitrile, THF)

  • Surfactant (e.g., PVA, Poloxamer 188)

  • Deionized water

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of this compound and the hydrophobic drug in the chosen organic solvent.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of the surfactant at the desired concentration.

  • Nanoprecipitation: While stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise. Nanoparticles will form instantaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation: Continue stirring the nanoparticle suspension (e.g., for several hours or overnight) at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation or ultrafiltration.

  • Washing: Wash the collected nanoparticles with deionized water to remove any residual surfactant and unencapsulated drug. This step may involve repeated centrifugation and resuspension cycles.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize for long-term storage.

Protocol 2: Single Emulsion-Solvent Evaporation Method (for Hydrophobic Drugs)

Materials:

  • This compound

  • Hydrophobic drug

  • Water-immiscible organic solvent (e.g., Dichloromethane (DCM), Chloroform)

  • Aqueous solution containing a surfactant (e.g., PVA)

Procedure:

  • Preparation of Organic Phase: Dissolve the this compound and the hydrophobic drug in the water-immiscible organic solvent.

  • Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Collect and wash the nanoparticles as described in the nanoprecipitation protocol.

  • Resuspension or Lyophilization: Resuspend or lyophilize the purified nanoparticles.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_purification Purification and Collection cluster_final Final Product organic_phase Dissolve this compound and Hydrophobic Drug in Organic Solvent nanoprecipitation Nanoprecipitation: Add Organic Phase to Aqueous Phase with Stirring organic_phase->nanoprecipitation aqueous_phase Prepare Aqueous Surfactant Solution aqueous_phase->nanoprecipitation solvent_evap Solvent Evaporation: Stir to Remove Organic Solvent nanoprecipitation->solvent_evap collection Collect Nanoparticles (Centrifugation or Ultrafiltration) solvent_evap->collection washing Wash Nanoparticles with Deionized Water collection->washing final_product Resuspend in Buffer or Lyophilize for Storage washing->final_product

Caption: Workflow for Nanoprecipitation Method.

troubleshooting_workflow start Low Encapsulation Efficiency? cause1 Poor Drug-Polymer Interaction? start->cause1 Yes cause2 Drug Leakage? cause1->cause2 No solution1 Optimize Solvent System & Ensure Drug Solubility cause1->solution1 Yes cause3 Suboptimal Drug: Polymer Ratio? cause2->cause3 No solution2 Adjust Aqueous Phase pH Increase Viscosity cause2->solution2 Yes solution3 Systematically Vary Ratio (e.g., 1:1 to 1:10) cause3->solution3 Yes

Caption: Troubleshooting Low Encapsulation Efficiency.

References

Technical Support Center: Controlling the Size of Self-Assembled PLGA-PEG-NH2 Micelles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled self-assembly of PLGA-PEG-NH2 micelles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and to answer frequently asked questions related to controlling micelle size during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the formation of this compound micelles, offering potential causes and solutions to help you achieve the desired particle size.

ProblemPotential CausesRecommended Solutions
Micelle size is too large. 1. High Polymer Concentration: More polymer chains per unit volume can lead to larger aggregates.[1][2][3] 2. Inappropriate Organic Solvent: Solvents with high boiling points or those that are poor solvents for the PEG block can lead to slower diffusion and larger particle formation.[1][4] 3. Slow Addition of Solvent to Anti-Solvent: A slow rate of mixing allows for more time for aggregates to grow before stabilization. 4. High LA:GA Ratio in PLGA: A higher lactic acid content increases hydrophobicity, which can result in larger micelles. 5. Insufficient Stirring Speed: Inadequate mixing energy can lead to incomplete solvent diffusion and larger, more polydisperse micelles.1. Decrease Polymer Concentration: Prepare solutions with a lower concentration of the this compound copolymer. 2. Select an Appropriate Organic Solvent: Use a volatile, water-miscible organic solvent such as acetone (B3395972) or acetonitrile. These solvents facilitate rapid nanoprecipitation. 3. Increase Addition Rate: Rapidly inject the polymer solution into the aqueous phase under vigorous stirring to promote faster self-assembly and smaller micelles. 4. Use PLGA with a Lower LA:GA Ratio: If possible, select a copolymer with a higher glycolic acid content to reduce hydrophobicity. 5. Increase Stirring Speed: Ensure vigorous and consistent stirring of the aqueous phase during the addition of the polymer solution.
Micelle size is too small. 1. Low Polymer Concentration: A very low concentration of the copolymer may not provide enough material for the formation of larger micelles. 2. High Stirring Speed: Extremely high shear forces can break up forming aggregates. 3. Organic Solvent with High Water Miscibility: Solvents that are highly miscible with water can lead to very rapid diffusion and the formation of smaller micelles.1. Increase Polymer Concentration: Gradually increase the concentration of the this compound copolymer in the organic phase. 2. Optimize Stirring Speed: Reduce the stirring speed to a moderately vigorous rate that ensures good mixing without excessive shear. 3. Use a Less Miscible Solvent: Consider using a solvent like tetrahydrofuran (B95107) (THF) which may lead to slightly larger micelles compared to acetone or acetonitrile.
Micelles exhibit high polydispersity (PDI). 1. Inconsistent Mixing: Non-uniform addition of the organic phase to the aqueous phase. 2. Inadequate Stirring: Poor mixing can lead to localized areas of high polymer concentration, resulting in a broad size distribution. 3. Slow Solvent Removal: Residual organic solvent can cause instability and aggregation over time.1. Ensure Consistent Addition: Use a syringe pump for a constant and controlled addition rate. 2. Optimize Stirring: Use a magnetic stirrer with a suitable stir bar size and speed to create a vortex that ensures rapid and uniform mixing. 3. Efficient Solvent Removal: After micelle formation, ensure the complete removal of the organic solvent, for example, by stirring in a fume hood for an extended period or through dialysis.
No micelles are formed, or the yield is very low. 1. Polymer Concentration Below Critical Micelle Concentration (CMC): The concentration of the copolymer is too low to induce self-assembly. 2. Poor Solvent for PLGA Block: The chosen organic solvent may not fully dissolve the this compound copolymer.1. Increase Polymer Concentration: Ensure the polymer concentration is above the CMC. The CMC for PLGA-PEG copolymers is typically in the range of 0.01-0.03% (w/v). 2. Ensure Complete Dissolution: Gently warm the solution or use sonication to ensure the copolymer is fully dissolved in the organic solvent before adding it to the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound micelles with controlled size?

A1: The most common and effective method is nanoprecipitation , also known as the solvent displacement method. This technique involves dissolving the this compound copolymer in a water-miscible organic solvent and then adding this solution to an aqueous phase under controlled stirring. The rapid diffusion of the organic solvent into the water causes the hydrophobic PLGA blocks to collapse and self-assemble into a core, while the hydrophilic PEG blocks form a protective corona, resulting in the formation of micelles.

Q2: How does the molecular weight of the PLGA and PEG blocks affect micelle size?

A2: The molecular weight of both the hydrophobic (PLGA) and hydrophilic (PEG) blocks significantly influences micelle size.

  • PLGA Block Length: Increasing the molecular weight of the hydrophobic PLGA block generally leads to larger micelles, as a larger core is formed to accommodate the longer hydrophobic chains.

  • PEG Block Length: A longer hydrophilic PEG block can lead to a thicker corona, which may slightly increase the overall hydrodynamic diameter of the micelle. However, the effect of the PLGA block length is generally more pronounced.

Q3: What is the role of the organic solvent in controlling micelle size?

A3: The choice of the organic solvent is critical. The solvent must be miscible with water and a good solvent for the this compound copolymer. The rate of diffusion of the organic solvent into the aqueous phase affects the kinetics of micelle formation.

  • Rapid Diffusion (e.g., Acetone, Acetonitrile): Leads to faster supersaturation and the formation of a larger number of smaller nuclei, resulting in smaller micelles.

  • Slower Diffusion (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF): Results in slower self-assembly, allowing for the formation of larger micelles.

Q4: How does temperature influence the size of the micelles?

A4: Temperature can affect several parameters that influence micelle size, including solvent properties and polymer chain mobility. An increase in the temperature of the aqueous phase can lead to a decrease in micelle size. This is likely due to an increased diffusion coefficient of the organic solvent in water at higher temperatures, leading to more rapid nanoprecipitation.

Q5: Can the ionic strength of the aqueous phase be used to control micelle size?

A5: Yes, the ionic strength of the aqueous phase can have a significant impact on micelle size. Increasing the ionic strength (e.g., by adding NaCl) can lead to a decrease in the size of the resulting micelles. This is attributed to a "salting out" effect on the polymer, which can promote more compact aggregation.

Experimental Protocols

Protocol 1: Nanoprecipitation for the Formation of this compound Micelles

This protocol describes a standard method for the self-assembly of this compound micelles with tunable sizes.

Materials:

  • This compound copolymer

  • Organic Solvent (e.g., Acetone, Acetonitrile, or THF)

  • Deionized (DI) Water or Buffer (e.g., PBS)

  • Magnetic Stirrer and Stir Bar

  • Syringe Pump (recommended for controlled addition)

  • Glass Vials

Procedure:

  • Preparation of Polymer Solution:

    • Dissolve the this compound copolymer in the chosen organic solvent to achieve the desired concentration (e.g., 1-10 mg/mL).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of Aqueous Phase:

    • Place the desired volume of DI water or buffer into a clean glass vial containing a magnetic stir bar.

    • Set the magnetic stirrer to a vigorous and consistent stirring speed.

  • Micelle Formation:

    • Draw the polymer solution into a syringe and place it in a syringe pump.

    • Add the polymer solution dropwise or at a constant flow rate (e.g., 0.5 mL/min) into the stirring aqueous phase. The ratio of the organic to aqueous phase is typically in the range of 1:2 to 1:10.

  • Solvent Evaporation:

    • Leave the resulting micellar suspension stirring in a fume hood for at least 4 hours, or overnight, to allow for the complete evaporation of the organic solvent.

  • Characterization:

    • Determine the size and polydispersity index (PDI) of the micelles using Dynamic Light Scattering (DLS).

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on the size of self-assembled PLGA-PEG micelles, based on data from multiple studies.

Table 1: Effect of Polymer Concentration on Micelle Size

PolymerOrganic SolventPolymer Concentration (mg/mL)Resulting Micelle Size (nm)Reference
mPEG-b-p(HPMA-Bz)THF5~100
mPEG-b-p(HPMA-Bz)THF10~120
mPEG-b-p(HPMA-Bz)THF20~150
mPEG-b-p(HPMA-Bz)THF30~180
mPEG-b-p(HPMA-Bz)THF40~220
PLGAAcetonitrile1~150
PLGAAcetonitrile5~180
PLGAAcetonitrile10~220
PLGAAcetonitrile20~280
PLGAAcetonitrile40~350

Table 2: Effect of Organic Solvent on Micelle Size

PolymerPolymer Concentration (mg/mL)Organic SolventResulting Micelle Size (nm)Reference
mPEG-b-p(HPMA-Bz)10Acetone~45
mPEG-b-p(HPMA-Bz)10Acetonitrile~50
mPEG-b-p(HPMA-Bz)10THF~60
mPEG-b-p(HPMA-Bz)10Dioxane~60
mPEG-b-p(HPMA-Bz)10DMF~75
mPEG-b-p(HPMA-Bz)10DMSO~180
PLGA10Acetonitrile~150
PLGA10Acetone~160
PLGA10THF~220

Visual Guides

The following diagrams illustrate key experimental workflows and relationships for controlling micelle size.

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Dissolve this compound\nin Organic Solvent Dissolve this compound in Organic Solvent Controlled Addition\nof Polymer Solution Controlled Addition of Polymer Solution Dissolve this compound\nin Organic Solvent->Controlled Addition\nof Polymer Solution Prepare Aqueous Phase\n(DI Water/Buffer) Prepare Aqueous Phase (DI Water/Buffer) Vigorous Stirring Vigorous Stirring Prepare Aqueous Phase\n(DI Water/Buffer)->Vigorous Stirring Solvent Evaporation Solvent Evaporation Vigorous Stirring->Solvent Evaporation Characterization (DLS) Characterization (DLS) Solvent Evaporation->Characterization (DLS)

Caption: Experimental workflow for this compound micelle formation.

size_control_logic cluster_increase Factors Increasing Size cluster_decrease Factors Decreasing Size Micelle Size Micelle Size High Polymer Conc. High Polymer Conc. High Polymer Conc.->Micelle Size Increases Slow Addition Rate Slow Addition Rate Slow Addition Rate->Micelle Size Increases Less Miscible Solvent Less Miscible Solvent Less Miscible Solvent->Micelle Size Increases High LA:GA Ratio High LA:GA Ratio High LA:GA Ratio->Micelle Size Increases Low Polymer Conc. Low Polymer Conc. Low Polymer Conc.->Micelle Size Decreases Rapid Addition Rate Rapid Addition Rate Rapid Addition Rate->Micelle Size Decreases Highly Miscible Solvent Highly Miscible Solvent Highly Miscible Solvent->Micelle Size Decreases High Ionic Strength High Ionic Strength High Ionic Strength->Micelle Size Decreases High Temperature High Temperature High Temperature->Micelle Size Decreases

Caption: Factors influencing the final size of this compound micelles.

References

Technical Support Center: Scaling Up PLGA-PEG-NH2 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of PLGA-PEG-NH2.

Troubleshooting Guide

Synthesis & Purification

Question/Issue Possible Causes Troubleshooting Suggestions
Low yield of this compound copolymer after synthesis. - Incomplete reaction between PLGA-COOH and the amine-terminated PEG. - Suboptimal activation of the carboxylic acid groups on PLGA. - Inefficient purification method leading to product loss. - Hydrolysis of the PLGA backbone during the reaction or workup.- Optimize Reaction Conditions: Ensure an appropriate molar ratio of PEG-NH2 to PLGA-COOH. An excess of the amine component can drive the reaction to completion. - Efficient Coupling Agents: Use reliable coupling agents like EDC/NHS. Ensure they are fresh and used in the correct stoichiometry. - Purification Method: Consider alternative purification methods to precipitation, such as dialysis or tangential flow filtration (TFF), which can be more efficient at larger scales. - Anhydrous Conditions: Conduct the reaction under strictly anhydrous conditions to prevent hydrolysis of PLGA and the activated ester intermediate.
High polydispersity index (PDI) of the final copolymer. - Inconsistent reaction rates across the batch. - Presence of homopolymer impurities (unreacted PLGA-COOH or PEG-NH2). - Aggregation of the copolymer during purification or storage.- Improved Mixing: Implement more efficient stirring or a different reactor design to ensure homogenous reaction conditions. - Thorough Purification: Enhance the purification process to effectively remove unreacted starting materials. Size exclusion chromatography can be effective for this. - Controlled Precipitation: If using precipitation, add the non-solvent slowly and with vigorous stirring to promote uniform particle formation.
Difficulty in removing residual solvents. - Inefficient drying method. - Entrapment of solvent within the polymer matrix.- Optimize Drying: Use a high-vacuum oven and increase the drying time. A slight increase in temperature (below the glass transition temperature of the polymer) can aid in solvent removal. - Lyophilization: For aqueous suspensions, lyophilization is an effective method for removing water and volatile organic solvents.
Inconsistent amine (-NH2) functionality on the final product. - Side reactions involving the amine group. - Incomplete deprotection of a protected amine on the PEG precursor. - Degradation of the amine group during purification or storage.- Protecting Groups: If using a protected amine, ensure the deprotection step is complete by using appropriate analytical techniques like NMR or titration. - Storage Conditions: Store the final this compound product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) and protected from light to prevent degradation.[1]

Nanoparticle Formulation

Question/Issue Possible Causes Troubleshooting Suggestions
Batch-to-batch variability in nanoparticle size and drug loading. - Inconsistent homogenization or sonication energy input during emulsification. - Fluctuations in process parameters like temperature, stirring speed, and addition rates. - Variations in the properties of the starting materials (e.g., polymer molecular weight).- Standardize Processes: Implement and strictly follow standard operating procedures (SOPs) for all process parameters. - Scalable Equipment: Transition from batch sonication to scalable methods like high-pressure homogenization or microfluidics for more consistent energy input.[2] - Raw Material Qualification: Implement rigorous quality control checks for all incoming raw materials.
Increase in nanoparticle size and PDI upon scale-up. - Slower mixing and heat dissipation in larger volumes. - Changes in the ratio of solvent to non-solvent at the interface during nanoprecipitation. - Ostwald ripening, where larger particles grow at the expense of smaller ones.- Optimize Mixing: Use appropriately sized and designed impellers for larger vessels to ensure efficient mixing. - Controlled Addition: Maintain a controlled and consistent addition rate of the organic phase to the aqueous phase. - Surfactant Concentration: Adjust the concentration of the stabilizer (e.g., PVA) to effectively coat the nanoparticle surface and prevent aggregation.
Low drug encapsulation efficiency at a larger scale. - Faster drug partitioning into the external aqueous phase in larger volumes. - Changes in the solvent evaporation rate.- Optimize Formulation: Adjust the polymer concentration and the drug-to-polymer ratio. - Solvent Selection: Use a solvent system that slows down drug diffusion to the external phase.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound nanoparticle production?

A1: The most critical parameters include:

  • Process Parameters: Stirring rate, temperature, and the rate of addition of the organic phase to the aqueous phase.

  • Formulation Parameters: Polymer concentration, drug-to-polymer ratio, and surfactant concentration.

  • Downstream Processing: Method and parameters for purification (e.g., centrifugation speed and time, TFF parameters) and drying (e.g., lyophilization cycle).

Q2: How can I ensure the sterility of the final this compound product for biomedical applications?

A2: Ensuring sterility is a significant challenge. Conventional sterilization methods like autoclaving can degrade the polymer. Aseptic processing throughout the manufacturing process is the preferred method. This involves sterilizing all equipment and materials separately and conducting the entire process in a sterile environment (e.g., a cleanroom).

Q3: What analytical techniques are recommended for quality control of scaled-up this compound?

A3: A comprehensive set of analytical techniques should be used:

  • Chemical Structure and Composition: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the copolymer structure.

  • Molecular Weight and PDI: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Amine Content: Titration methods or specific spectroscopic assays.

  • Nanoparticle Size and Distribution: Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA).

  • Zeta Potential: To assess surface charge and stability.

  • Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Residual Solvents: Gas Chromatography (GC).

Q4: Is it necessary to change the synthesis method when moving from lab-scale to industrial-scale production?

A4: Often, yes. Lab-scale methods like batch sonication and simple precipitation are not easily scalable and can lead to batch-to-batch inconsistency.[2] For industrial production, continuous or semi-continuous processes like high-pressure homogenization, microfluidics, or in-line sonication are preferred as they offer better control over process parameters and lead to more consistent product quality.[3][4]

Quantitative Data Summary

The following table summarizes the impact of key process parameters on the physicochemical properties of PLGA-PEG nanoparticles, which is critical for troubleshooting during scale-up.

ParameterEffect on Nanoparticle SizeEffect on Polydispersity Index (PDI)Effect on Encapsulation Efficiency
Increasing Polymer Concentration Increases[5][6]Increases[5]Generally increases, but can decrease at very high concentrations
Increasing Surfactant Concentration DecreasesGenerally decreasesCan decrease due to increased drug solubility in the external phase
Increasing Stirring/Homogenization Speed DecreasesDecreasesCan decrease if high shear damages the forming particles
Increasing Organic to Aqueous Phase Ratio IncreasesCan increaseVaries depending on the drug's solubility
Increasing Solvent Evaporation Rate DecreasesCan increaseGenerally decreases

Detailed Experimental Protocol: Lab-Scale Synthesis of this compound

This protocol describes a representative two-step process for synthesizing this compound, starting from PLGA-COOH and a heterobifunctional PEG with a protected amine group.

Step 1: Activation of PLGA-COOH with NHS

  • Dissolution: Dissolve PLGA-COOH (e.g., 1 g) in a suitable anhydrous solvent (e.g., 20 mL of Dichloromethane, DCM).

  • Addition of Coupling Agents: Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a slight molar excess (e.g., 1.2 equivalents each) to the PLGA solution.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.

  • Precipitation: Precipitate the activated PLGA-NHS by adding the reaction mixture dropwise to a cold non-solvent (e.g., a 1:1 mixture of diethyl ether and methanol).

  • Washing: Wash the precipitate multiple times with the cold non-solvent to remove unreacted EDC and NHS.

  • Drying: Dry the resulting white solid under vacuum.

Step 2: Coupling of PLGA-NHS with Amine-Terminated PEG and Deprotection

  • Dissolution: Dissolve the dried PLGA-NHS and an equimolar amount of a protected amine-terminated PEG (e.g., Boc-NH-PEG-OH) in an anhydrous solvent (e.g., DCM or Chloroform).

  • Coupling Reaction: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (e.g., 2-3 equivalents) and stir the reaction at room temperature for 24 hours under an inert atmosphere.

  • Precipitation: Precipitate the PLGA-PEG-NH-Boc copolymer in a cold non-solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the precipitate and dry it under vacuum.

  • Deprotection: Dissolve the dried polymer in a suitable solvent (e.g., DCM) and add a deprotecting agent (e.g., Trifluoroacetic acid, TFA) to remove the Boc protecting group. Stir for 2-4 hours.

  • Final Precipitation and Purification: Precipitate the final this compound product in a cold non-solvent. Further purify by dialysis against deionized water to remove residual TFA and other small molecules.

  • Lyophilization: Lyophilize the purified polymer solution to obtain a fluffy, white solid.

  • Characterization: Confirm the structure and purity using NMR, FTIR, and GPC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization plga_cooh PLGA-COOH activation Activation with EDC/NHS plga_cooh->activation peg_nh2_prot Protected PEG-NH2 coupling Coupling Reaction peg_nh2_prot->coupling plga_nhs PLGA-NHS activation->plga_nhs plga_peg_prot Protected PLGA-PEG-NH-Prot coupling->plga_peg_prot deprotection Deprotection plga_peg_nh2 Crude this compound deprotection->plga_peg_nh2 plga_nhs->coupling plga_peg_prot->deprotection precipitation Precipitation plga_peg_nh2->precipitation dialysis Dialysis precipitation->dialysis lyophilization Lyophilization dialysis->lyophilization final_product Pure this compound lyophilization->final_product nmr NMR final_product->nmr ftir FTIR final_product->ftir gpc GPC final_product->gpc

Caption: Experimental workflow for the synthesis of this compound.

This diagram illustrates the key stages in the synthesis of this compound, from the activation of the starting polymer to the final characterization of the purified product.

References

Technical Support Center: Overcoming Poor Solubility of PLGA-PEG-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively dissolve and handle PLGA-PEG-NH2. The following sections offer frequently asked questions and troubleshooting advice to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the solubility of this compound?

A1: The solubility of this compound is a complex interplay of several factors:

  • PLGA Block Characteristics : The ratio of lactide to glycolide (B1360168) (L:G ratio) is critical. Polymers with a higher glycolide content are generally more hydrophilic but can be less soluble in common organic solvents compared to those with a higher lactide content. The molecular weight (MW) of the PLGA block also plays a significant role; higher MW polymers can be more difficult to dissolve.

  • PEG Block Characteristics : The molecular weight of the hydrophilic PEG block influences the overall solubility of the copolymer, particularly in more polar or aqueous environments.

  • Amine (-NH2) Functionalization : The terminal amine group can alter the polymer's polarity and may lead to changes in solubility behavior compared to non-functionalized or carboxyl-terminated PLGA-PEG. This group can also interact with certain solvents or become protonated in acidic conditions, affecting solubility.

  • Solvent Selection : The choice of solvent is paramount. The ideal solvent will have a solubility parameter similar to that of the polymer.

  • Temperature and Agitation : These experimental conditions can significantly impact the rate and extent of dissolution.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Based on product datasheets and empirical evidence from related PLGA-PEG copolymers, the following solvents are commonly used:

  • Chlorinated Solvents : Dichloromethane (DCM) and chloroform (B151607) are frequently recommended for dissolving the PLGA block and are often effective for the entire copolymer.

  • Aprotic Polar Solvents : Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF) are also widely used, particularly in protocols for nanoparticle formulation.

  • Other Solvents : Acetone and ethyl acetate (B1210297) can also be effective, depending on the specific characteristics of the PLGA block.

It is crucial to test solubility on a small scale before proceeding with a large-scale experiment.

Q3: Can this compound be dissolved in aqueous solutions?

A3: While the PEG block imparts hydrophilicity, the PLGA block is hydrophobic, making the entire copolymer generally insoluble in purely aqueous buffers. However, at very low molecular weights, some PLGA variants can become water-soluble. For most applications, this compound is first dissolved in a water-miscible organic solvent, and this solution is then introduced into an aqueous phase, often during nanoparticle formation.

Q4: How does the amine (-NH2) group specifically affect solubility?

A4: The terminal amine group makes the polymer's solubility potentially pH-sensitive. In acidic aqueous environments, the amine group can become protonated (-NH3+), which may increase its interaction with water but can also lead to aggregation if not properly managed. In organic solvents, the polar nature of the amine group might slightly alter the polymer's affinity for certain solvents compared to a carboxyl or hydroxyl-terminated equivalent. Some researchers have reported solubility challenges with amine-terminated PLGA-PEG that were not observed with other functionalizations, suggesting that standard protocols may need optimization.

Troubleshooting Guide

This guide addresses common problems encountered when dissolving this compound.

Problem Potential Cause Recommended Solution
Polymer swells but does not dissolve The solvent is a poor solvent for the PLGA block.Switch to a more suitable solvent. Chlorinated solvents like DCM or chloroform are often a good starting point. For nanoparticle synthesis, consider DMF, DMSO, or acetonitrile.
Incomplete dissolution or visible particulates Insufficient solvent, low temperature, or inadequate mixing. Polymer concentration may be too high.- Increase the solvent volume. - Gently warm the solution (e.g., to 30-37°C), but be cautious of polymer degradation at higher temperatures. - Use a vortex mixer or sonication bath to aid dissolution. - Allow the mixture to stir overnight in a sealed container.
Formation of a gel or highly viscous solution The polymer concentration is too high for the chosen solvent. This is more common with high molecular weight polymers.- Reduce the polymer concentration. Start with a lower concentration (e.g., 5-10 mg/mL) and gradually increase if needed. - If a high concentration is required, you may need to experiment with different solvent systems.
Polymer precipitates when added to an aqueous phase The organic solvent is not miscible with water, or the rate of addition is too fast, causing rapid precipitation.- Ensure you are using a water-miscible organic solvent (e.g., ACN, DMF, DMSO, acetone). - Add the polymer solution dropwise to the aqueous phase under vigorous stirring to allow for controlled nanoparticle formation rather than bulk precipitation.
Inconsistent results between batches Variability in polymer characteristics (MW, L:G ratio), solvent purity, or environmental factors (humidity).- Ensure you are using the same batch of polymer or have characterized the new batch. - Use high-purity, anhydrous solvents, as water can affect PLGA solubility and stability. - Control for environmental humidity, as PLGA can hydrolyze and PEG is hygroscopic.

Quantitative Data Presentation

The following tables summarize the solubility of PLGA and its copolymers in various solvents. Note that specific values for this compound are not widely published; therefore, this data is compiled from studies on PLGA and non-functionalized PLGA-PEG and should be used as a guideline.

Table 1: Solubility of PLGA in Common Organic Solvents

SolventLactide:Glycolide (L:G) RatioSolubilityReference
DichloromethaneAll ratiosGood solvent
ChloroformAll ratiosGood solvent
AcetonitrileAll ratiosGood solvent
Ethyl AcetateAll ratiosGood solvent
DMSOAll ratiosGood solvent
Benzyl AlcoholHigher Lactide (>50%)Good solvent
Acetone50:50Semi-solvent
TolueneHigher Lactide (>50%)Semi-solvent
WaterAll ratiosPoor solvent
HexaneAll ratiosPoor solvent

Table 2: Typical Polymer Concentrations for Nanoparticle Formulation

PolymerSolventConcentration (mg/mL)ApplicationReference
PLGA-b-PEGAcetonitrile10Nanoprecipitation
PLGA-b-PEGDMF, Acetone, THF10Nanoprecipitation
PLGADichloromethane50Emulsion-Solvent Evaporation
PLGAEthyl Acetate3.3Emulsion-Solvent Diffusion

Experimental Protocols

Protocol 1: General Dissolution of this compound for Stock Solution

This protocol describes a general method for dissolving this compound to create a stock solution for subsequent use.

Materials:

  • This compound polymer

  • High-purity organic solvent (e.g., Dichloromethane, Chloroform, or DMSO)

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar, or vortex mixer

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry glass vial.

  • Add the appropriate volume of the selected solvent to achieve the target concentration (a starting concentration of 10 mg/mL is recommended).

  • Tightly cap the vial to prevent solvent evaporation.

  • Place the vial on a magnetic stirrer at room temperature. Stir until the polymer is fully dissolved. This may take from 30 minutes to several hours.

  • Alternatively, use a vortex mixer to intermittently agitate the solution until the polymer is dissolved.

  • For difficult-to-dissolve polymers, the vial can be left to stir overnight at room temperature. Gentle warming (30-40°C) can be applied, but monitor for any signs of polymer degradation.

  • Once dissolved, store the solution in the tightly capped vial at the recommended temperature (typically 2-8°C or -20°C for long-term storage) and protected from light.

Protocol 2: Dissolving this compound for Nanoparticle Formulation via Nanoprecipitation

This protocol outlines the preparation of the organic phase for forming nanoparticles using the nanoprecipitation method.

Materials:

  • This compound polymer

  • Water-miscible organic solvent (e.g., Acetonitrile, DMF, or THF)

  • Glass vial

  • Vortex mixer or sonicator

Procedure:

  • Dissolve the this compound in the chosen water-miscible organic solvent to a final concentration typically ranging from 5 to 20 mg/mL.

  • If co-encapsulating a hydrophobic drug, dissolve the drug in the same organic solvent, either separately or together with the polymer.

  • Ensure complete dissolution by vortexing or brief sonication. The resulting solution should be clear and free of visible particulates.

  • This organic phase is now ready to be added to the aqueous anti-solvent phase to form nanoparticles. The addition should be done in a controlled manner (e.g., dropwise) under constant stirring.

Visualizations

G Troubleshooting Workflow for this compound Dissolution start Start: Dissolve this compound in chosen solvent check_dissolution Is the solution clear and homogenous? start->check_dissolution success Success: Solution ready for use check_dissolution->success Yes problem Identify the issue check_dissolution->problem No swelling Polymer swells, but doesn't dissolve problem->swelling particulates Particulates remain/ Incomplete dissolution problem->particulates gel Gel formation/ High viscosity problem->gel solution_swelling Change to a better solvent (e.g., DCM, Chloroform) swelling->solution_swelling Retry solution_particulates Increase solvent volume Apply gentle heat/sonication Stir overnight particulates->solution_particulates Retry solution_gel Reduce polymer concentration gel->solution_gel Retry solution_swelling->start Retry solution_particulates->start Retry solution_gel->start Retry G Factors Influencing this compound Solubility cluster_polymer Polymer Characteristics cluster_solvent Solvent Properties cluster_conditions Experimental Conditions plga_mw PLGA MW solubility Overall Solubility plga_mw->solubility lg_ratio L:G Ratio lg_ratio->solubility peg_mw PEG MW peg_mw->solubility nh2_group Amine Group (-NH2) nh2_group->solubility polarity Polarity polarity->solubility solubility_parameter Solubility Parameter solubility_parameter->solubility temperature Temperature temperature->solubility concentration Concentration concentration->solubility mixing Agitation/Mixing mixing->solubility

Validation & Comparative

A Comparative Guide to Drug-Loaded PLGA-PEG-NH2 Nanoparticles for In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of drug-loaded poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine (PLGA-PEG-NH2) nanoparticles (NPs) with two common alternatives: liposomes and polymeric micelles. The information presented is supported by a synthesis of experimental data from various studies to aid in the selection of an appropriate drug delivery vehicle for in vitro characterization.

Performance Comparison: this compound NPs vs. Alternatives

The selection of a nanoparticle drug delivery system is a critical decision in pre-clinical research. The physicochemical properties of the nanoparticle platform significantly influence its stability, drug-loading capacity, and interaction with biological systems. Below is a comparative summary of key performance indicators for this compound NPs, liposomes, and polymeric micelles.

Table 1: Comparison of Physicochemical Properties

ParameterThis compound NPsLiposomesPolymeric Micelles
Particle Size (nm) 100 - 30080 - 30010 - 100
Polydispersity Index (PDI) < 0.2< 0.3< 0.2
Zeta Potential (mV) -10 to -30-10 to -50-5 to -20
Drug Loading Content (%) 1 - 101 - 151 - 20
Encapsulation Efficiency (%) 50 - 9030 - 9540 - 90

Note: The values presented are typical ranges found in the literature and can vary significantly based on the specific formulation, drug, and preparation method.

Experimental Protocols

Accurate and reproducible characterization of nanoparticles is fundamental to understanding their behavior. The following are detailed methodologies for key experiments.

Determination of Particle Size, PDI, and Zeta Potential using Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. The Polydispersity Index (PDI) is a measure of the heterogeneity of sizes of particles in a mixture. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of colloidal stability.

Protocol:

  • Sample Preparation: Disperse the nanoparticle formulation in an appropriate solvent (e.g., deionized water, phosphate-buffered saline) to a suitable concentration. The solution should be clear and homogeneous. Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.[1]

  • Instrument Setup: Use a dynamic light scattering instrument (e.g., Zetasizer Nano ZS). Set the measurement parameters, including the laser wavelength, scattering angle (typically 90° or 173°), and temperature (e.g., 25°C).

  • Measurement:

    • For particle size and PDI, the instrument measures the intensity autocorrelation function of the scattered light. This function is then analyzed to determine the hydrodynamic diameter and the PDI.

    • For zeta potential, the instrument applies an electric field across the sample and measures the velocity of the particles using Laser Doppler Velocimetry. This velocity is then used to calculate the zeta potential.

  • Data Analysis: The software provided with the instrument analyzes the collected data to provide the average particle size (Z-average), PDI, and zeta potential. Perform at least three independent measurements to ensure reproducibility.

Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Principle: These parameters quantify the amount of drug successfully incorporated into the nanoparticles. The indirect method, which measures the amount of free, unencapsulated drug, is commonly used.

Protocol (Indirect Method):

  • Separation of Free Drug:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes). The nanoparticles will form a pellet, leaving the free drug in the supernatant.

    • Alternatively, use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoparticles.

  • Quantification of Free Drug:

    • Carefully collect the supernatant.

    • Quantify the concentration of the free drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve of the drug is required.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100[2][3][4]

    • Drug Loading Content (DLC %): DLC (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100[3]

Visualizing Key Processes

To better understand the experimental processes and biological interactions of these nanoparticles, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization S1 Drug and Polymer (this compound) Dissolved in Organic Solvent S3 Emulsification (e.g., sonication) S1->S3 S2 Aqueous Phase (with surfactant) S2->S3 S4 Solvent Evaporation S3->S4 S5 Nanoparticle Suspension S4->S5 P1 Centrifugation or Dialysis S5->P1 P2 Purified Nanoparticles P1->P2 C1 Dynamic Light Scattering (Size, PDI, Zeta Potential) P2->C1 C2 UV-Vis/HPLC (DLC, EE) P2->C2 C3 Microscopy (TEM/SEM) (Morphology) P2->C3

Caption: Experimental workflow for the synthesis and characterization of drug-loaded this compound NPs.

Cellular_Uptake_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_clathrin Clathrin-Mediated Endocytosis cluster_caveolin Caveolin-Mediated Endocytosis cluster_macropinocytosis Macropinocytosis NP This compound NP Receptor Cell Surface Receptor NP->Receptor Binding Macropinosome Macropinosome NP->Macropinosome Engulfment ClathrinVesicle Clathrin-Coated Vesicle Receptor->ClathrinVesicle Caveolae Caveolae Receptor->Caveolae EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome DrugRelease1 Drug Release (low pH) Lysosome->DrugRelease1 Caveosome Caveosome Caveolae->Caveosome EndoplasmicReticulum Endoplasmic Reticulum Caveosome->EndoplasmicReticulum DrugRelease2 Drug Release EndoplasmicReticulum->DrugRelease2 DrugRelease3 Drug Release Macropinosome->DrugRelease3

Caption: Cellular uptake pathways of this compound nanoparticles.

This guide provides a foundational comparison and standardized protocols for the in vitro characterization of drug-loaded this compound NPs. Researchers are encouraged to adapt and optimize these protocols based on their specific drug, cell type, and experimental objectives.

References

A Head-to-Head Comparison: PLGA-PEG-NH2 vs. PLGA-PEG-COOH for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a nanoparticle-based drug delivery system is critical to therapeutic success. The surface functionalization of these nanoparticles plays a pivotal role in their interaction with biological systems. This guide provides an objective comparison of two commonly used functionalized polymers, PLGA-PEG-NH2 and PLGA-PEG-COOH, for drug delivery applications, supported by experimental data.

Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) copolymers are a cornerstone in the development of biodegradable nanoparticles for controlled drug release. The addition of a terminal amine (-NH2) or carboxyl (-COOH) group to the PEG chain significantly alters the nanoparticle's surface charge and, consequently, its biological performance. While both derivatives offer the benefits of a biocompatible and biodegradable PLGA core and a stealth PEG layer, their surface chemistry dictates their behavior in terms of drug loading, release kinetics, cellular uptake, and cytotoxicity.

Key Performance Metrics: A Tabular Comparison

The following tables summarize quantitative data from various studies to provide a comparative overview of this compound and PLGA-PEG-COOH nanoparticles. It is important to note that these values are influenced by various factors, including the specific drug used, the molecular weight of the polymers, and the nanoparticle formulation method.

Parameter This compound PLGA-PEG-COOH Key Observations
Surface Charge (Zeta Potential) PositiveNegativeThe amine group imparts a positive charge, while the carboxyl group results in a negative charge at physiological pH.
Particle Size Generally in the range of 100-300 nmGenerally in the range of 100-300 nmParticle size is more dependent on formulation parameters than the terminal functional group.
Drug Encapsulation Efficiency Can be high, especially for negatively charged drugsCan be high, especially for positively charged drugsElectrostatic interactions between the drug and the polymer can influence encapsulation efficiency.
Drug Release Often exhibits a pH-responsive release, with faster release in acidic environmentsCan also exhibit pH-sensitive releaseThe ionization state of the terminal group can influence the swelling of the nanoparticle and drug diffusion.
Cellular Uptake Generally higher due to electrostatic interactions with the negatively charged cell membraneEfficient uptake through various endocytic pathwaysThe positive charge of -NH2 nanoparticles often leads to enhanced, non-specific uptake.
Cytotoxicity Can be higher, particularly at high concentrations, due to membrane disruptionGenerally considered to have lower cytotoxicityThe cationic nature of -NH2 nanoparticles can lead to increased membrane perturbation.

In-Depth Analysis of Performance

Drug Encapsulation and Release

The terminal functional group can influence drug encapsulation efficiency, particularly for charged molecules. The positively charged amine groups on this compound nanoparticles can enhance the encapsulation of negatively charged drugs through electrostatic interactions. Conversely, the negatively charged carboxyl groups of PLGA-PEG-COOH nanoparticles can favor the loading of positively charged therapeutics.

Drug release from both types of nanoparticles follows a characteristic biphasic or triphasic pattern, with an initial burst release followed by a sustained release phase. The release rate can be modulated by the pH of the surrounding environment. For this compound, the amine groups become more protonated in acidic environments (like the tumor microenvironment or endosomes), which can lead to increased swelling of the nanoparticle and a faster drug release.[1] Similarly, the ionization of the carboxyl groups in PLGA-PEG-COOH nanoparticles is pH-dependent and can influence drug release.

Cellular Uptake and Intracellular Trafficking

The most significant difference between this compound and PLGA-PEG-COOH nanoparticles lies in their interaction with cells. The positively charged surface of amine-functionalized nanoparticles leads to strong electrostatic interactions with the negatively charged cell membrane, resulting in higher cellular uptake.[1] This uptake is often mediated by clathrin-mediated endocytosis.

dot

Cellular_Uptake_Comparison cluster_NH2 This compound Nanoparticle cluster_COOH PLGA-PEG-COOH Nanoparticle NP_NH2 Positively Charged Nanoparticle Cell_Membrane_NH2 Negatively Charged Cell Membrane NP_NH2->Cell_Membrane_NH2 Electrostatic Interaction Uptake_NH2 Enhanced Cellular Uptake (Clathrin-Mediated Endocytosis) Cell_Membrane_NH2->Uptake_NH2 NP_COOH Negatively Charged Nanoparticle Cell_Membrane_COOH Negatively Charged Cell Membrane NP_COOH->Cell_Membrane_COOH Interaction with Membrane Proteins Uptake_COOH Cellular Uptake (Pinocytosis, etc.) Cell_Membrane_COOH->Uptake_COOH

Caption: Cellular uptake comparison of this compound and PLGA-PEG-COOH nanoparticles.

Carboxyl-functionalized nanoparticles, being negatively charged, exhibit lower non-specific binding to the cell surface. Their uptake is generally mediated by various endocytic pathways, including pinocytosis. While the uptake of PLGA-PEG-COOH nanoparticles might be lower than their amine-terminated counterparts, they can still be efficiently internalized by cells.

Experimental Protocols

Formulation of this compound Nanoparticles by Emulsification-Solvent Evaporation

This protocol is adapted from a study on amine-functionalized PLGA nanoparticles for the delivery of phloretin.[1]

  • Organic Phase Preparation: Dissolve 100 mg of this compound and 10 mg of the drug in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a surfactant (e.g., polyvinyl alcohol) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase and emulsify using a high-speed homogenizer or sonicator for 2-5 minutes on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension to remove the excess surfactant and un-encapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for long-term storage.

Formulation of PLGA-PEG-COOH Nanoparticles by Nanoprecipitation

This protocol is based on a method for formulating functionalized PLGA-PEG nanoparticles for targeted drug delivery.[2]

  • Polymer-Drug Solution: Dissolve 20 mg of PLGA-PEG-COOH and 2 mg of the drug in 1 mL of a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

  • Nanoprecipitation: Add the polymer-drug solution dropwise to 10 mL of deionized water under constant stirring.

  • Solvent Removal: Continue stirring for 2-4 hours to allow for the evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24 hours using a dialysis membrane with a suitable molecular weight cut-off to remove the organic solvent and free drug.

  • Concentration and Storage: The nanoparticle suspension can be concentrated if necessary using ultrafiltration and stored at 4°C for short-term use or lyophilized for long-term stability.

Signaling Pathways and Biocompatibility

The surface charge of nanoparticles can influence intracellular signaling pathways. Cationic nanoparticles, such as this compound, have been reported to induce higher levels of reactive oxygen species (ROS) and activate inflammatory pathways, such as the NF-κB signaling pathway, to a greater extent than anionic nanoparticles.[3] This can be attributed to stronger interactions with the cell membrane and potential disruption of mitochondrial function.

dot

Signaling_Pathway_Activation cluster_NH2 This compound cluster_COOH PLGA-PEG-COOH NP_NH2 Cationic Nanoparticle Membrane_Interaction Strong Membrane Interaction NP_NH2->Membrane_Interaction ROS_NH2 Increased ROS Production Membrane_Interaction->ROS_NH2 NFkB_NH2 NF-κB Activation ROS_NH2->NFkB_NH2 Inflammation_NH2 Inflammatory Response NFkB_NH2->Inflammation_NH2 NP_COOH Anionic Nanoparticle Weaker_Interaction Weaker Membrane Interaction NP_COOH->Weaker_Interaction ROS_COOH Basal ROS Production Weaker_Interaction->ROS_COOH Homeostasis Cellular Homeostasis ROS_COOH->Homeostasis

Caption: Differential activation of cellular signaling pathways.

In terms of biocompatibility, PLGA-PEG-COOH nanoparticles are generally considered to be less cytotoxic than their amine-terminated counterparts. The lower cytotoxicity is attributed to their reduced non-specific interactions with cell membranes, leading to less membrane damage. However, it is crucial to assess the cytotoxicity of any nanoparticle formulation in the specific cell type and application of interest.

Conclusion: Making the Right Choice

The selection between this compound and PLGA-PEG-COOH for a drug delivery application depends on the specific therapeutic goal.

Choose this compound when:

  • High cellular uptake is a primary requirement.

  • The therapeutic target is intracellular.

  • The drug to be delivered is negatively charged.

  • A pH-responsive release in acidic compartments is desired.

Choose PLGA-PEG-COOH when:

  • Minimizing non-specific interactions and cytotoxicity is a priority.

  • The drug to be delivered is positively charged.

  • Further surface modification with amine-reactive chemistry is planned.

  • A more "stealth" nanoparticle with potentially longer circulation times is needed.

Ultimately, the optimal choice requires careful consideration of the drug's properties, the target cells or tissues, and the desired therapeutic outcome. Empirical testing and characterization of the specific nanoparticle formulation are essential for successful drug delivery system development.

References

Enhancing Drug Delivery: A Comparative Guide to Ligand-Conjugated PLGA-PEG-NH2 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug development are increasingly turning to targeted nanoparticle systems to enhance therapeutic efficacy and minimize off-target effects. Among these, ligand-conjugated poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine (PLGA-PEG-NH2) nanoparticles have emerged as a promising platform. This guide provides a comprehensive comparison of the targeting efficiency of these functionalized nanoparticles against their non-targeted counterparts, supported by experimental data and detailed protocols.

The core principle behind this technology lies in the precise targeting of diseased cells. By attaching specific ligands—molecules that bind to receptors overexpressed on the surface of target cells—to the nanoparticle surface, the drug-loaded carrier can be directed specifically to the site of action, such as a tumor. This active targeting mechanism significantly increases the intracellular concentration of the therapeutic agent in malignant cells while sparing healthy tissues.

Performance Comparison: Targeted vs. Non-Targeted Nanoparticles

Experimental evidence consistently demonstrates the superior performance of ligand-conjugated this compound nanoparticles in terms of cellular uptake, tumor accumulation, and cytotoxic efficacy.

Cellular Uptake Efficiency

Ligand-mediated targeting significantly enhances the internalization of nanoparticles into cancer cells. This is primarily achieved through receptor-mediated endocytosis, a process where the binding of the ligand to its receptor triggers the cell to engulf the nanoparticle.

LigandCell LineNanoparticle TypeCellular Uptake Enhancement
cRGDU87MG (Glioblastoma)PLGA-PEG-cRGDSignificant increase in fluorescence intensity compared to non-targeted nanoparticles[1]
FolateSKOV-3 (Ovarian Cancer)PLGA-PEG-FolateIncreased cellular uptake compared to non-targeted PLGA-PEG nanoparticles[2][3]
MannoseB16-F10 (Melanoma)PLGA-PEG-Mannose2-3 fold increase in uptake by tumor-associated macrophages (TAMs) compared to non-targeted nanoparticles[4]
In Vivo Tumor Accumulation

The enhanced cellular uptake translates to greater accumulation of the therapeutic payload within the tumor microenvironment in preclinical models.

LigandTumor ModelNanoparticle TypeTumor Accumulation (% Injected Dose/gram)Fold Increase vs. Non-Targeted
Aptamer (PSMA-targeting)LNCaP (Prostate Cancer) XenograftPLGA-PEG-Aptamer0.83 ± 0.213.77
PLGA-PEG (Non-targeted)0.22 ± 0.07

Data adapted from a study on PSMA-targeted nanoparticles, demonstrating a significant increase in tumor delivery at 24 hours post-injection.

Cytotoxicity and Therapeutic Efficacy

The increased intracellular drug concentration achieved through active targeting leads to a more potent cytotoxic effect, as reflected by lower half-maximal inhibitory concentration (IC50) values.

LigandDrugCell LineNanoparticle TypeIC50 (µg/mL)
FolateGenistein (B1671435)SKOV-3 (Ovarian Cancer)PLGA-PEG-Folate11.98[2]
PLGA-PEG23.43
PLGA26.70
Free Genistein51.48

Visualizing the Pathway and Process

To better understand the mechanisms and methodologies involved, the following diagrams illustrate the targeted drug delivery pathway and the experimental workflow for its validation.

G Receptor-Mediated Endocytosis Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand-NP Ligand-Conjugated This compound Nanoparticle Receptor Cell Surface Receptor Ligand-NP->Receptor 1. Targeting Binding Ligand-Receptor Binding Receptor->Binding 2. Binding Endocytosis Endocytosis Binding->Endocytosis 3. Internalization Endosome Endosome Endocytosis->Endosome 4. Vesicle Formation Lysosome Lysosome Endosome->Lysosome 5. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 6. Escape/Degradation Target Intracellular Target (e.g., Nucleus) DrugRelease->Target 7. Action

Caption: Receptor-Mediated Endocytosis Pathway for Targeted Nanoparticles.

G Experimental Workflow for Validation cluster_0 Nanoparticle Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesize this compound and Ligand Conjugation Characterization Characterize Size, Zeta Potential, Drug Loading Synthesis->Characterization CellCulture Culture Target Cells Characterization->CellCulture UptakeAssay Cellular Uptake Assay (Flow Cytometry, Microscopy) CellCulture->UptakeAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT Assay) CellCulture->CytotoxicityAssay AnimalModel Establish Animal Model (e.g., Xenograft) UptakeAssay->AnimalModel CytotoxicityAssay->AnimalModel Biodistribution Biodistribution Study (Imaging, Organ Analysis) AnimalModel->Biodistribution EfficacyStudy Therapeutic Efficacy Study (Tumor Growth Inhibition) AnimalModel->EfficacyStudy

Caption: Experimental Workflow for Validating Targeting Efficiency.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for validating the targeting efficiency of ligand-conjugated nanoparticles. Below are detailed protocols for key assays.

Protocol 1: Cellular Uptake Assay via Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled nanoparticles into target cells.

Materials:

  • Targeted and non-targeted this compound nanoparticles labeled with a fluorescent dye (e.g., Coumarin-6).

  • Target cancer cell line and appropriate culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours to allow for attachment.

  • Nanoparticle Incubation: Prepare suspensions of fluorescently labeled targeted and non-targeted nanoparticles in cell culture medium at a final concentration of 100 µg/mL. Remove the old medium from the cells and add the nanoparticle suspensions. Incubate for 4 hours at 37°C. A control group of untreated cells should also be included.

  • Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Detachment: Add 0.5 mL of Trypsin-EDTA to each well and incubate for 5 minutes to detach the cells.

  • Neutralization and Collection: Add 1 mL of complete culture medium to neutralize the trypsin. Transfer the cell suspension to a flow cytometry tube.

  • Centrifugation and Resuspension: Centrifuge the cells at 1500 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis: Analyze the cell samples using a flow cytometer. Excite the fluorescent dye with the appropriate laser and measure the emission. The mean fluorescence intensity of the cell population is indicative of the amount of nanoparticle uptake.

Protocol 2: In Vivo Biodistribution Study

This protocol assesses the accumulation of nanoparticles in different organs and the tumor in a preclinical animal model.

Materials:

  • Targeted and non-targeted this compound nanoparticles labeled with a near-infrared (NIR) fluorescent dye.

  • Tumor-bearing animal model (e.g., nude mice with xenograft tumors).

  • In vivo imaging system (IVIS) or similar.

  • Anesthesia.

Procedure:

  • Animal Model: Establish xenograft tumors by subcutaneously injecting cancer cells into the flank of immunodeficient mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Nanoparticle Administration: Prepare sterile suspensions of the NIR-labeled targeted and non-targeted nanoparticles in saline. Inject the nanoparticle suspensions intravenously (e.g., via the tail vein) into the tumor-bearing mice at a dose of 10 mg/kg.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

  • Ex Vivo Organ Analysis: At the final time point (e.g., 48 hours), euthanize the mice and carefully excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Organ Imaging and Quantification: Image the excised organs using the in vivo imaging system. Quantify the fluorescence intensity in each organ and the tumor. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: MTT Cytotoxicity Assay

This protocol determines the effect of drug-loaded nanoparticles on cell viability.

Materials:

  • Drug-loaded targeted and non-targeted this compound nanoparticles.

  • Free drug solution.

  • Target cancer cell line and appropriate culture medium.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles in culture medium. Replace the old medium with the treatment solutions and incubate for 48 hours. Include untreated cells as a control.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the drug concentration and determine the IC50 value for each treatment group.

References

A Comparative Analysis of PLGA-PEG Block Copolymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) block copolymers are at the forefront of advanced drug delivery systems. Their biocompatibility, biodegradability, and tunable physicochemical properties make them ideal carriers for a wide range of therapeutic agents. This guide provides a comprehensive comparison of different PLGA-PEG block copolymers, supported by experimental data, to aid in the selection of optimal formulations for specific research and drug development needs.

Physicochemical Properties: The Impact of Copolymer Composition

The characteristics of PLGA-PEG nanoparticles are significantly influenced by the molecular weight of the polymer blocks, the lactide-to-glycolide (LA:GA) ratio in the PLGA block, and the PEG content. These parameters dictate particle size, surface charge, and drug encapsulation efficiency, which in turn affect the in vivo performance of the drug delivery system.

Low molecular weight PEG-PLGA copolymers have been shown to form smaller nanoparticles, which can be advantageous for certain delivery applications.[1] For instance, nanoparticles formulated with PEG (2kDa)-PLGA (4kDa) were smaller (<100 nm) compared to those made with higher molecular weight blocks.[1] The concentration of the polymer during nanoparticle formulation also plays a crucial role, with nanoparticle size correlating linearly with polymer concentration.[2]

The surface charge, or zeta potential, of nanoparticles is a critical factor in their stability and interaction with biological systems. PEGylation, the process of incorporating PEG into the copolymer, generally leads to a neutral or slightly negative surface charge, which can help reduce clearance by the reticuloendothelial system.

Drug loading and encapsulation efficiency are also dependent on the copolymer composition and the nature of the drug. For instance, docetaxel-loaded PLGA-PEG nanoparticles exhibited a higher drug loading efficiency (59.30% ± 0.70%) compared to unmodified PLGA nanoparticles (37.25% ± 1.60%).[3] The shape of the copolymer can also play a role, with star-shaped PLGA copolymers demonstrating higher docetaxel (B913) encapsulation efficiency (97%) compared to their linear counterparts (83%).[4]

PropertyPLGA-PEG Formulation 1PLGA-PEG Formulation 2PLGA NanoparticlesReference
Composition PEG(2kDa)-PLGA(4kDa)PEG(5kDa)-PLGA(55kDa)PLGA (75:25 LA:GA)
Particle Size (nm) < 100> 100Variable
Drug Loading Efficiency (%) --37.25 ± 1.60 (Docetaxel)
Drug Loading Efficiency (%) --59.30 ± 0.70 (Docetaxel)

In Vitro Drug Release Profiles: Tailoring Release Kinetics

A key advantage of PLGA-PEG copolymers is the ability to control the drug release profile. The incorporation of hydrophilic PEG segments into the hydrophobic PLGA matrix can significantly influence the release kinetics.

Studies have shown that microspheres made from PLGA-PEG copolymers exhibit higher and faster drug release rates compared to those made from PLGA alone. For example, after 70 days, PLGA-PEG microspheres released 95-100% of the encapsulated drug, while PLGA microspheres released only 50%. The drug release from PLGA-PEG systems often follows a triphasic pattern. In contrast, for some drugs like oxaliplatin, the release profiles from PLGA and PLGA-PEG matrices can be quite similar, with complete release observed within 5 hours for both.

The release rate can be further modulated by altering the PEG content. An increase in PEG content generally leads to a faster release of the encapsulated drug. This is attributed to the increased hydrophilicity of the copolymer matrix, which facilitates water penetration and subsequent drug diffusion and polymer degradation.

Below is a generalized workflow for conducting in vitro drug release studies.

G cluster_prep Nanoparticle Preparation cluster_release Release Study cluster_analysis Data Analysis prep_nps Prepare drug-loaded PLGA-PEG nanoparticles suspend_nps Suspend nanoparticles in release medium (e.g., PBS) prep_nps->suspend_nps incubate Incubate at 37°C with gentle agitation suspend_nps->incubate sample Withdraw samples at predetermined time points incubate->sample separate Separate released drug from nanoparticles (e.g., dialysis, centrifugation) sample->separate quantify Quantify drug concentration (e.g., HPLC, UV-Vis) separate->quantify plot Plot cumulative drug release vs. time quantify->plot model Fit data to release kinetic models plot->model

Workflow for In Vitro Drug Release Studies

Biocompatibility and Cytotoxicity: Ensuring Safety

PLGA and PEG are both FDA-approved polymers known for their excellent biocompatibility and low toxicity. Consequently, PLGA-PEG block copolymers are generally considered safe for biomedical applications.

In vitro cytotoxicity assays are crucial for evaluating the biocompatibility of new nanoparticle formulations. The MTT assay and Trypan blue exclusion assay are commonly used to assess cell viability in the presence of nanoparticles. Studies have shown that PLGA-PEG nanoparticles exhibit excellent cell viability, often exceeding 94%. For example, one study found that cell survival rates for both PLGA and PLGA-PEG-PLGA copolymers were greater than 80% in human U251 cells. Another study demonstrated that PEG2kDa-PLGA4kDa systems had a threefold lower cytotoxicity (higher IC50 value) compared to other tested PEG-PLGA systems.

The following diagram illustrates a typical workflow for assessing the cytotoxicity of nanoparticles using an MTT assay.

G cluster_cell_culture Cell Culture cluster_treatment Nanoparticle Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_nps Add varying concentrations of nanoparticles to cells incubate_cells->add_nps incubate_treatment Incubate for a specified duration (e.g., 24, 48, 72h) add_nps->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) formation add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at ~570 nm add_solvent->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability

Workflow for MTT Cytotoxicity Assay

Therapeutic Efficacy: In Vivo Performance

The ultimate goal of a drug delivery system is to enhance the therapeutic efficacy of the encapsulated drug. PEGylated PLGA nanoparticles have been shown to improve the pharmacokinetic profile of drugs by increasing their circulation time and promoting accumulation at the target site through the enhanced permeability and retention (EPR) effect.

Surface modification of PLGA-PEG nanoparticles with targeting ligands can further enhance their therapeutic efficacy by promoting active targeting to specific cells or tissues. For example, PEGylated PLGA nanoparticles have been functionalized with ligands to target cancer cells, leading to improved anti-tumor effects.

Experimental Protocols

Synthesis of PLGA-PEG Block Copolymers

PLGA-PEG block copolymers are typically synthesized via ring-opening polymerization of lactide and glycolide (B1360168) using PEG as a macroinitiator and a catalyst such as stannous octoate.

Materials:

  • D,L-lactide

  • Glycolide

  • Poly(ethylene glycol) (PEG) of desired molecular weight

  • Stannous 2-ethylhexanoate (B8288628) (catalyst)

  • Toluene (solvent)

Procedure:

  • PEG is dried under vacuum at an elevated temperature (e.g., 130°C) for several hours to remove any residual water.

  • Lactide and glycolide monomers are added to the molten PEG under an inert atmosphere (e.g., argon).

  • The mixture is heated (e.g., 140°C) until the monomers melt and form a homogeneous mixture.

  • The catalyst, stannous 2-ethylhexanoate, is added to the mixture.

  • The polymerization reaction is carried out at a higher temperature (e.g., 180°C) for several hours with continuous stirring.

  • The resulting copolymer is cooled, dissolved in a suitable solvent like dichloromethane (B109758) (DCM), and then precipitated in a non-solvent such as heptane (B126788) or methanol (B129727) to purify it.

  • The purified copolymer is then dried under vacuum.

Preparation of Nanoparticles by Emulsion-Solvent Evaporation

The double emulsion (water-in-oil-in-water, w/o/w) solvent evaporation method is commonly used for encapsulating hydrophilic drugs, while a single emulsion (oil-in-water, o/w) method is suitable for hydrophobic drugs.

Materials:

  • PLGA-PEG copolymer

  • Drug to be encapsulated

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other surfactant solution

Procedure (Single Emulsion):

  • Dissolve the PLGA-PEG copolymer and the hydrophobic drug in an organic solvent like DCM.

  • Add this organic phase to an aqueous solution containing a surfactant (e.g., PVA) under high-speed homogenization or sonication to form an o/w emulsion.

  • Continuously stir the emulsion at room temperature to allow the organic solvent to evaporate.

  • Collect the formed nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for long-term storage.

In Vitro Drug Release Study (Dialysis Method)

Procedure:

  • A known amount of drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected samples is determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.

MTT Cell Viability Assay

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the PLGA-PEG nanoparticles. Control wells with untreated cells are also included.

  • After a specific incubation period (e.g., 24, 48, or 72 hours), the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

References

Assessing the In Vivo Stability of PLGA-PEG-NH2 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo stability of drug delivery formulations is paramount to predicting their efficacy and safety. This guide provides a comparative analysis of poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine (PLGA-PEG-NH2) formulations, benchmarking their in vivo performance against other relevant nanoparticle systems. The following sections detail quantitative data on their stability, comprehensive experimental protocols for assessment, and visual representations of key processes.

Comparative In Vivo Stability of Nanoparticle Formulations

The in vivo fate of nanoparticles is critically influenced by their physicochemical properties, including size, surface charge, and the presence of targeting moieties. The data presented below, compiled from various preclinical studies, offers a comparative look at the circulation half-life and biodistribution of different PLGA-based nanoparticles.

FormulationSize (nm)Circulation Half-Life (t½)Primary Organ Accumulation (%ID/g at 24h)Reference
This compound ~900Not explicitly stated, but significant liver and spleen uptake observed within 1h.Liver: ~15, Spleen: ~10 (at 1h)[1]
PLGA Not Specified45-51 minutesNot specified in this study[2]
PLA-PEG Not Specified6.3-6.6 hoursNot specified in this study[2]
PLGA-PEG-COOH (Aptamer Conjugated) ~188Not explicitly stated, but tumor accumulation was evaluated at 2, 6, and 24 hours.Tumor: 0.83 ± 0.21
PLGA-PEG-COOH (Non-targeted) ~157Not explicitly stated, but tumor accumulation was evaluated at 2, 6, and 24 hours.Tumor: 0.22 ± 0.07

Note: The provided data for this compound nanoparticles is for a particle size of 900 nm, which may result in faster clearance and different biodistribution compared to smaller nanoparticles typically used in drug delivery. Direct comparative studies of similarly sized this compound, PLGA-PEG-COOH, and neutral PLGA-PEG nanoparticles are limited in the reviewed literature. PEGylation, in general, has been shown to prolong the blood circulation time of PLGA nanoparticles.[3]

Key Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of in vivo stability relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for determining nanoparticle circulation half-life and biodistribution in a murine model.

Determination of Circulation Half-Life

This protocol outlines the procedure for measuring the concentration of fluorescently-labeled nanoparticles in the bloodstream over time to calculate their circulation half-life.

a. Animal Model and Administration:

  • Animal Model: Male or female BALB/c mice (6-8 weeks old).

  • Formulation Preparation: Suspend the fluorescently-labeled nanoparticles (e.g., loaded with a near-infrared dye) in sterile phosphate-buffered saline (PBS) at a concentration suitable for intravenous injection.

  • Administration: Inject a precise volume of the nanoparticle suspension (typically 100-200 µL) into the tail vein of the mouse.

b. Blood Sampling:

  • At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) after injection, collect small blood samples (approximately 20-30 µL) from the saphenous vein or by tail-nick.

  • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

c. Sample Processing and Analysis:

  • Lyse the red blood cells in the collected blood samples using a suitable lysis buffer.

  • Measure the fluorescence intensity of the samples using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent dye.

  • Generate a standard curve by spiking known concentrations of the fluorescently-labeled nanoparticles into untreated mouse blood to correlate fluorescence intensity with nanoparticle concentration.

  • Calculate the concentration of nanoparticles in the blood samples at each time point using the standard curve.

d. Data Analysis:

  • Plot the plasma concentration of the nanoparticles versus time.

  • Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate the circulation half-life (t½).

Biodistribution Study

This protocol describes how to determine the organ and tissue distribution of nanoparticles after systemic administration.

a. Animal Model and Administration:

  • Follow the same procedure as for the circulation half-life study for animal model selection and nanoparticle administration.

b. Tissue Harvesting:

  • At the desired time points post-injection (e.g., 24 hours), humanely euthanize the mice.

  • Perfuse the circulatory system with saline to remove blood from the organs.

  • Carefully dissect and collect the organs of interest (e.g., liver, spleen, lungs, kidneys, heart, and brain).

  • Rinse the organs with saline, blot them dry, and weigh them.

c. Tissue Homogenization and Analysis:

  • Homogenize each organ in a suitable lysis buffer using a tissue homogenizer to create a uniform suspension.[4]

  • Measure the fluorescence intensity of the tissue homogenates using a fluorescence plate reader.[4]

  • Prepare standard curves by spiking known amounts of the fluorescently-labeled nanoparticles into homogenates of untreated organs to account for tissue-specific quenching effects.[4]

  • Calculate the amount of nanoparticles in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

d. In Vivo Imaging (Optional):

  • For a qualitative and semi-quantitative assessment of biodistribution in real-time, in vivo imaging systems (IVIS) can be used with near-infrared fluorescently-labeled nanoparticles.[5]

  • Acquire whole-body images of the anesthetized mice at various time points post-injection.

  • After the final in vivo imaging, euthanize the animals and perform ex vivo imaging of the dissected organs for more accurate signal quantification from individual organs.[5]

Visualizing Experimental Workflows and Biological Interactions

To provide a clearer understanding of the processes involved in assessing in vivo stability, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Vivo Stability Assessment

G cluster_0 Preparation cluster_1 In Vivo Administration cluster_2 Pharmacokinetic Study cluster_3 Biodistribution Study Formulation Nanoparticle Formulation (this compound) Labeling Fluorescent Labeling Formulation->Labeling Injection Intravenous Injection (Mouse Model) Labeling->Injection Blood_Sampling Serial Blood Sampling Injection->Blood_Sampling Euthanasia Euthanasia & Tissue Harvest Injection->Euthanasia Fluorescence_Analysis_Blood Fluorescence Analysis Blood_Sampling->Fluorescence_Analysis_Blood Half_Life Circulation Half-Life Calculation Fluorescence_Analysis_Blood->Half_Life Homogenization Tissue Homogenization Euthanasia->Homogenization Fluorescence_Analysis_Tissue Fluorescence Analysis Homogenization->Fluorescence_Analysis_Tissue Biodistribution_Analysis Biodistribution Analysis (%ID/g) Fluorescence_Analysis_Tissue->Biodistribution_Analysis

Workflow for assessing the in vivo stability of nanoparticles.
Nanoparticle Fate After Intravenous Administration

G cluster_0 Bloodstream cluster_1 Reticuloendothelial System (RES) cluster_2 Target Tissue NP This compound Nanoparticle Circulation Systemic Circulation NP->Circulation Protein_Corona Protein Corona Formation Circulation->Protein_Corona Opsonization EPR EPR Effect (for tumors) Circulation->EPR Extravasation Liver Liver (Kupffer Cells) Protein_Corona->Liver Phagocytosis Spleen Spleen (Macrophages) Protein_Corona->Spleen Phagocytosis Cellular_Uptake Cellular Uptake EPR->Cellular_Uptake Drug_Release Drug Release Cellular_Uptake->Drug_Release

References

A Comparative Guide to the Biocompatibility of PLGA-PEG-NH2 Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal scaffold material is a critical step in tissue engineering and regenerative medicine. Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine (PLGA-PEG-NH2) is a copolymer often chosen for its biocompatibility and tunable properties. This guide provides an objective comparison of this compound scaffolds with common alternatives—PLGA, Polycaprolactone (PCL), and Collagen—supported by experimental data to aid in the validation process.

Comparative Analysis of Scaffold Biocompatibility

The biocompatibility of a scaffold is a key determinant of its success in vivo. Key parameters for assessment include cell viability, cell proliferation, and the induced inflammatory response. The following tables summarize quantitative data from various studies to facilitate a clear comparison between this compound and other scaffold materials.

Table 1: Cell Viability and Proliferation on Various Scaffolds

Scaffold MaterialCell TypeAssayTime PointResultCitation
PLGA-PEG Neural Stem Cells--Safe, non-toxic, and suitable for growth.
PLGA-PEG Fibroblasts--Good cell attachment and fast proliferation.
PLGA Human Vascular Fibroblasts (HVF)MTT Assay72 hoursHigher cell viability than PCL (not statistically significant).[1]
PLGA Human Umbilical Vein Endothelial Cells (HUVEC)Cell Counting72 hoursCell proliferation similar to control conditions.[1]
PCL Human Vascular Fibroblasts (HVF)MTT Assay72 hoursLower cell viability compared to PLGA.[1]
Collagen-coated PLGA/PCL MC3T3 Pre-osteoblastsCCK-8 Assay-Higher proliferation rates compared to uncoated scaffolds.[2]
PLGA/Collagen HeLa CellsCell Counting-Significantly increased cell adhesion compared to PLGA alone.[3]
PLGA/Collagen NIH-3T3 Fibroblasts-7 daysMaintained cell viability and favored cell adhesion.[4]

Table 2: Inflammatory Response to Various Scaffolds

Scaffold MaterialIn Vivo/In Vitro ModelKey FindingsCitation
PLGA In Vivo (Rat Model)Degradation products can induce local inflammation.[5]
PLGA In Vitro (Macrophages)Acidic degradation by-products can decrease cell viability and increase apoptosis.
PLGA-doped PHT In Vivo (Rat Model)Inflammation decreased over time, with well-organized tissue structure.[6]
PLGA with Magnesium Hydroxide In VivoEfficiently mitigates the inflammatory response associated with PLGA.[7]
Decellularized ECM -Excellent biocompatibility, but incomplete removal of cellular components may elicit immune reactions.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below is a representative protocol for a common biocompatibility assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Scaffolds (this compound, PLGA, PCL, Collagen) sterilized and cut to appropriate size.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • Microplate reader.

Procedure:

  • Scaffold Preparation: Place the sterile scaffold discs into the wells of a 96-well plate. Pre-wet the scaffolds by soaking them in the cell culture medium for at least 30 minutes before cell seeding.

  • Cell Seeding: Trypsinize and count the cells. Seed a known density of cells (e.g., 1 x 10^4 cells/well) onto each scaffold. Include control wells with cells only (no scaffold) and wells with scaffolds only (no cells).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: At each time point, remove the culture medium and wash the wells with PBS. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: After the incubation, carefully remove the MTT solution. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate experimental workflows and biological pathways relevant to biocompatibility assessment.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_Scaffold_Preparation Scaffold Preparation cluster_In_Vitro_Assays In Vitro Biocompatibility Assays cluster_Data_Analysis Data Analysis cluster_Conclusion Conclusion Scaffold_Fabrication Scaffold Fabrication (e.g., Electrospinning) Sterilization Sterilization (e.g., Ethanol, UV) Scaffold_Fabrication->Sterilization Cell_Seeding Cell Seeding Sterilization->Cell_Seeding Cell_Viability Cell Viability (MTT, Live/Dead) Cell_Seeding->Cell_Viability Cell_Proliferation Cell Proliferation (Cell Counting, BrdU) Cell_Seeding->Cell_Proliferation Inflammatory_Response Inflammatory Response (ELISA for Cytokines) Cell_Seeding->Inflammatory_Response Quantitative_Analysis Quantitative Analysis Cell_Viability->Quantitative_Analysis Cell_Proliferation->Quantitative_Analysis Inflammatory_Response->Quantitative_Analysis Statistical_Comparison Statistical Comparison Quantitative_Analysis->Statistical_Comparison Biocompatibility_Validation Biocompatibility Validation Statistical_Comparison->Biocompatibility_Validation

Fig. 1: Experimental Workflow for Biocompatibility Assessment.

Cell_Scaffold_Interaction_and_Inflammatory_Response_Pathway cluster_Scaffold Scaffold Surface cluster_Cellular_Response Cellular Response cluster_Inflammatory_Pathway Inflammatory Pathway Scaffold Scaffold Material (this compound) Cell_Adhesion Cell Adhesion Scaffold->Cell_Adhesion Protein Adsorption Macrophage_Activation Macrophage Activation Scaffold->Macrophage_Activation Material Recognition Cell_Proliferation Cell Proliferation Cell_Adhesion->Cell_Proliferation Cell_Adhesion->Macrophage_Activation Crosstalk Cell_Differentiation Cell Differentiation Cell_Proliferation->Cell_Differentiation Apoptosis Apoptosis Cytokine_Release Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) Macrophage_Activation->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation Inflammation->Apoptosis

Fig. 2: Cell-Scaffold Interaction and Inflammatory Response Pathway.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling PLGA-PEG-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PLGA-PEG-NH2 (Amine-terminated Poly Lactic-co-glycolide co-polymer). The following procedures are designed to ensure safe handling, storage, and disposal of this substance in a laboratory setting.

While this compound is generally not classified as a hazardous substance, its chemical and toxicological properties have not been fully investigated.[1] Therefore, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles.[1][2]Protects eyes from potential splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber, or neoprene).[3]Prevents direct skin contact with the substance. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area with local exhaust ventilation to avoid dust and aerosol formation.[4] A respirator may be necessary if airborne exposure is possible.[5]Prevents inhalation of dust or aerosols, which may cause respiratory irritation.
Operational and Handling Plan

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize inhalation exposure.[4]

  • Verify that a safety shower and an eyewash station are readily accessible.[4]

  • Before handling, review the Safety Data Sheet (SDS) provided by the supplier.

2. Handling Procedure:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Prevent the formation of dust and aerosols.[2][4]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling the material.

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7] Specific storage temperatures of -5°C or -20°C may be recommended.[1][8]

  • Keep away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][4]

Emergency Procedures
IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[1][4] If irritation or a rash occurs, seek medical advice.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][4]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek medical attention.
Spill Ventilate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for chemical waste.[1][3] Do not flush into the sewer.[1]
Disposal Plan
  • Dispose of this compound and any contaminated materials, including packaging and used PPE, in accordance with all applicable federal, state, and local regulations.[4]

  • Do not dispose of the material down the drain or in regular trash.

  • Contaminated gloves and other disposable PPE should be placed in a designated chemical waste container.

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Review SDS B Verify Ventilation (Fume Hood) A->B C Check Safety Shower & Eyewash Station B->C D Don Appropriate PPE C->D E Weigh/Handle Material in Fume Hood D->E Proceed to Handling F Avoid Dust/Aerosol Formation E->F L Spill E->L M Exposure E->M G Store in Cool, Dry Place (e.g., -20°C) F->G Complete Handling H Decontaminate Work Area G->H I Properly Dispose of Waste H->I J Remove PPE I->J K Wash Hands Thoroughly J->K N Absorb with Inert Material & Collect for Disposal L->N O Follow First Aid Procedures M->O

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.